molecular formula C112H150N24O38S2 B15618475 NAP-1

NAP-1

Numéro de catalogue: B15618475
Poids moléculaire: 2504.7 g/mol
Clé InChI: XKTZWUACRZHVAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Recombinant Interleukin-8 is a member of the CXC chemokine family. This chemokine is one of the major mediators of the inflammatory response. This chemokine is secreted by several cell types including monocytes, macrophages, T-lymphocytes, fibroblasts, endothelial cells, and keratinocytes. It functions as a chemoattractant, and is also a potent angiogenic factor. (from LocusLink)
A member of the CXC chemokine family that plays a role in the regulation of the acute inflammatory response. It is secreted by variety of cell types and induces CHEMOTAXIS of NEUTROPHILS and other inflammatory cells.

Propriétés

Formule moléculaire

C112H150N24O38S2

Poids moléculaire

2504.7 g/mol

Nom IUPAC

4-[[2-[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-5-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C112H150N24O38S2/c1-55(2)41-69(122-103(165)77(49-89(149)150)131-106(168)79(51-91(153)154)129-98(160)70(42-59-19-10-8-11-20-59)123-105(167)78(50-90(151)152)130-100(162)73(45-62-52-115-65-24-15-14-23-64(62)65)126-96(158)67(34-39-175-6)118-58(5)139)97(159)127-74(46-84(113)141)101(163)125-72(43-60-21-12-9-13-22-60)107(169)133-92(57(4)138)109(171)116-53-85(142)119-68(35-40-176-7)110(172)136-38-18-27-83(136)112(174)135-37-17-26-82(135)108(170)117-56(3)94(156)121-75(47-87(145)146)102(164)120-66(32-33-86(143)144)95(157)128-76(48-88(147)148)104(166)124-71(44-61-28-30-63(140)31-29-61)99(161)132-80(54-137)111(173)134-36-16-25-81(134)93(114)155/h8-15,19-24,28-31,52,55-57,66-83,92,115,137-138,140H,16-18,25-27,32-51,53-54H2,1-7H3,(H2,113,141)(H2,114,155)(H,116,171)(H,117,170)(H,118,139)(H,119,142)(H,120,164)(H,121,156)(H,122,165)(H,123,167)(H,124,166)(H,125,163)(H,126,158)(H,127,159)(H,128,157)(H,129,160)(H,130,162)(H,131,168)(H,132,161)(H,133,169)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)

Clé InChI

XKTZWUACRZHVAN-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Multifaceted Role of Nucleosome Assembly Protein 1 (NAP1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleosome Assembly Protein 1 (NAP1) is a highly conserved and ubiquitously expressed histone chaperone that plays a critical role in the dynamic organization of eukaryotic chromatin. Initially identified for its function in mediating the assembly of nucleosomes, the fundamental repeating units of chromatin, the functional repertoire of NAP1 has expanded to include pivotal roles in transcription, DNA replication and repair, and cell cycle progression. This technical guide provides an in-depth exploration of the core functions of NAP1, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key signaling pathways. Understanding the multifaceted nature of NAP1 is crucial for researchers in chromatin biology and presents opportunities for therapeutic intervention in diseases where chromatin dynamics are dysregulated.

Core Function: Histone Chaperone and Nucleosome Dynamics

NAP1 primarily functions as a histone chaperone with a strong preference for the H2A-H2B dimer. It facilitates the assembly and disassembly of nucleosomes, thereby modulating chromatin structure and accessibility.

Histone Binding and Shuttling

NAP1 binds to newly synthesized histones H2A and H2B in the cytoplasm and facilitates their transport into the nucleus.[1] This nucleocytoplasmic shuttling is a key aspect of its function, ensuring a supply of histones for chromatin assembly during processes like DNA replication.[2][3] The interaction between NAP1 and histones prevents the formation of non-specific, potentially harmful aggregates of histones with DNA.[4]

Nucleosome Assembly and Disassembly

In vitro, NAP1 promotes the stepwise assembly of nucleosomes.[5] This process typically involves the initial deposition of an (H3-H4)₂ tetramer onto DNA, followed by the NAP1-mediated addition of two H2A-H2B dimers to complete the nucleosome core particle.[5] Conversely, NAP1 can also facilitate the disassembly of nucleosomes, a process crucial for gene transcription and DNA repair, where the underlying DNA sequence needs to be accessed.[6] The partial unwrapping of a nucleosome, for instance by an RNA polymerase, can dramatically facilitate the dismantling of an H2A-H2B dimer by NAP1.[6]

Quantitative Data on NAP1 Function

The interactions of NAP1 with histones and its effect on nucleosome assembly have been quantified, providing a deeper understanding of its biochemical activity.

Table 1: Binding Affinities of Yeast NAP1 (yNAP1) for Histones
Interacting PartnerDissociation Constant (Kd)TechniqueReference
H2A/H2B dimerLow nM rangeFluorescence Titration[3][7][8]
(H3/H4)₂ tetramerLow nM rangeFluorescence Titration[7][8]
Table 2: Kinetics of NAP1-Mediated Nucleosome Assembly
Reaction StepRate Constant (k)UnitReference
Tetrasome formation (NAP1-H3/H4 + DNA)k₁ = (2.5 ± 0.7) x 10⁴M⁻¹s⁻¹[9]
Hexasome formation (Tetrasome + H2A/H2B)k₂ = (4.1 ± 3.5) x 10⁵M⁻¹s⁻¹[9]
Nucleosome formation (Hexasome + H2A/H2B)k₃ = (6.6 ± 1.4) x 10³M⁻¹s⁻¹[9]

Role in Gene Transcription

NAP1 is actively involved in the regulation of gene expression. Its ability to modulate nucleosome structure provides a mechanism to control the access of the transcriptional machinery to DNA.

Chromatin Remodeling and Transcription Elongation

NAP1 collaborates with ATP-dependent chromatin remodeling complexes to alter nucleosome positioning and density at gene promoters and coding regions.[10] During transcription elongation, NAP1 is thought to facilitate the passage of RNA polymerase II through chromatin by transiently disassembling and reassembling nucleosomes.[11][12] It has been shown that the recruitment of NAP1 to actively transcribed genes can be dependent on the TREX (Transcription-Export) complex component Yra1.[11]

Interaction with Transcription Factors

NAP1 can interact with various transcriptional regulators. For instance, it has been shown to associate with the coactivator p300/CBP, enhancing its transcriptional activation potential.[13]

Involvement in Signaling Pathways

Recent evidence has implicated NAP1 as a key player in cellular signaling cascades, particularly those related to the innate immune response.

NF-κB Signaling

NAP1 has been identified as a regulatory subunit of IκB kinase (IKK)-related kinases, such as TBK1 (TANK-binding kinase 1), which are involved in the activation of the NF-κB signaling pathway.[6][14][15] NAP1 can potentiate NF-κB signaling, which plays a crucial role in inflammation, immunity, and cell survival.[6][15] Knockdown of NAP1L1 has been shown to suppress IκBα degradation and the nuclear transport of the p65 subunit of NF-κB, leading to reduced transcriptional activity.[15]

NF-kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR binds TRADD TRADD TNFR->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits IKK_complex IKK Complex TRAF2->IKK_complex activates NAP1_TBK1 NAP1-TBK1 Complex TRAF2->NAP1_TBK1 activates IkappaB IκB IKK_complex->IkappaB phosphorylates NF-kappaB NF-κB (p50/p65) IkappaB->NF-kappaB inhibits Degradation Degradation NF-kappaB_nucleus NF-κB (p50/p65) NF-kappaB->NF-kappaB_nucleus translocates p65_P p65-P NAP1_TBK1->p65_P phosphorylates p65 p65_P->NF-kappaB_nucleus enhances translocation Gene_Expression Target Gene Expression NF-kappaB_nucleus->Gene_Expression activates

NAP1 in the NF-κB Signaling Pathway.
Interferon Induction

NAP1 plays a dual role in the TBK1-mediated type I interferon (IFN) induction pathway, which is a critical component of the innate immune response to viral infections.[1][5][15] Initially, NAP1 binds to and activates TBK1, enhancing the phosphorylation of the transcription factor IRF3 and promoting IFN production.[16] Subsequently, TBK1-mediated phosphorylation of NAP1 can lead to the formation of condensates that sequester TBK1, thereby limiting the IFN response in a negative feedback loop.[1][5][15]

Interferon_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral dsRNA RIG-I RIG-I Viral_RNA->RIG-I sensed by MAVS MAVS RIG-I->MAVS activates TBK1_inactive TBK1 (inactive) MAVS->TBK1_inactive recruits NAP1 NAP1 TBK1_inactive->NAP1 binds TBK1_active TBK1 (active) NAP1->TBK1_active activates NAP1_condensates NAP1 Condensates (with TBK1) NAP1->NAP1_condensates forms TBK1_active->NAP1 phosphorylates IRF3_inactive IRF3 TBK1_active->IRF3_inactive phosphorylates IRF3_active IRF3-P IRF3_inactive->IRF3_active IRF3_dimer IRF3-P Dimer IRF3_active->IRF3_dimer dimerizes NAP1_condensates->TBK1_active sequesters IFN_Gene Interferon Gene IRF3_dimer->IFN_Gene activates

Dual Role of NAP1 in Interferon Induction.

Experimental Protocols

In Vitro Nucleosome Assembly Assay

This assay measures the ability of NAP1 to assemble nucleosomes onto a DNA template.

Materials:

  • Recombinant human NAP1

  • Recombinant human histones (H2A, H2B, H3, H4)

  • Linearized or plasmid DNA (e.g., containing the Widom 601 positioning sequence)

  • Assembly buffer (e.g., 10 mM HEPES-KOH pH 7.6, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 0.5 mg/ml BSA)

  • Topoisomerase I (for plasmid supercoiling assay)

  • Micrococcal Nuclease (MNase)

  • Agarose (B213101) gel electrophoresis system

  • DNA purification kit

Procedure:

  • Histone Preparation: Reconstitute histone octamers or prepare H2A/H2B dimers and (H3/H4)₂ tetramers.

  • Assembly Reaction:

    • In a microcentrifuge tube, combine DNA, histones (octamers or tetramers and dimers), and NAP1 in the assembly buffer. Typical molar ratios are 1:1:2 (DNA:octamer:NAP1 dimer).

    • Incubate at 37°C for 2-4 hours.

  • Analysis:

    • Plasmid Supercoiling Assay: If using a plasmid template, add Topoisomerase I to the reaction and incubate for another 30 minutes at 37°C. Deproteinize the DNA and analyze the supercoiling state by agarose gel electrophoresis. The degree of supercoiling is proportional to the number of assembled nucleosomes.

    • MNase Digestion Assay: Add MNase to the assembly reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C to digest linker DNA. Stop the reaction with EDTA. Purify the DNA and analyze the fragment sizes on an agarose or polyacrylamide gel. A protected DNA fragment of ~147 bp indicates successful nucleosome formation.[17][18][19]

Nucleosome_Assembly_Workflow Start Start Prepare_Reagents Prepare Recombinant NAP1, Histones, DNA Start->Prepare_Reagents Assembly_Reaction Set up Assembly Reaction: DNA + Histones + NAP1 in Assembly Buffer Prepare_Reagents->Assembly_Reaction Incubate Incubate at 37°C Assembly_Reaction->Incubate Analysis_Choice Choose Analysis Method Incubate->Analysis_Choice Supercoiling_Assay Plasmid Supercoiling Assay Analysis_Choice->Supercoiling_Assay Plasmid DNA MNase_Assay MNase Digestion Assay Analysis_Choice->MNase_Assay Linear or Plasmid DNA Add_TopoI Add Topoisomerase I Supercoiling_Assay->Add_TopoI Add_MNase Add MNase MNase_Assay->Add_MNase Deproteinize_Supercoiling Deproteinize DNA Add_TopoI->Deproteinize_Supercoiling Run_Gel_Supercoiling Agarose Gel Electrophoresis Deproteinize_Supercoiling->Run_Gel_Supercoiling End End Run_Gel_Supercoiling->End Purify_DNA_MNase Purify DNA Add_MNase->Purify_DNA_MNase Run_Gel_MNase Agarose/PAGE Purify_DNA_MNase->Run_Gel_MNase Run_Gel_MNase->End

In Vitro Nucleosome Assembly Workflow.
Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of NAP1 with specific genomic regions.

Materials:

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonication or enzymatic digestion equipment

  • Anti-NAP1 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR or sequencing reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the cleared chromatin with an anti-NAP1 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with NAP1 in vivo.

Materials:

  • Cell lysis buffer (non-denaturing)

  • Anti-NAP1 antibody or antibody against a tagged version of NAP1

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer or SDS-PAGE sample buffer

  • Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the cleared lysate with an anti-NAP1 antibody.

    • Add protein A/G beads to capture the antibody-NAP1-interacting protein complexes.

  • Washes: Wash the beads with a gentle wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

Nucleosome Assembly Protein 1 is a central player in maintaining the structure and function of the eukaryotic genome. Its role as a histone chaperone is fundamental to processes that require dynamic changes in chromatin architecture. Furthermore, its emerging roles in signaling pathways highlight its integration into the broader cellular regulatory network. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the complex biology of NAP1. A deeper understanding of NAP1's functions will undoubtedly uncover new avenues for therapeutic strategies targeting diseases with an epigenetic basis.

References

Cellular Localization of the NAP-1 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome Assembly Protein 1 (NAP-1) is a highly conserved histone chaperone crucial for the assembly and disassembly of nucleosomes, the fundamental units of chromatin. Its functions extend beyond chromatin dynamics to include roles in transcriptional regulation, cell cycle progression, and nuclear transport of histones. The diverse functions of this compound are intricately linked to its dynamic subcellular localization, shuttling between the cytoplasm and the nucleus. This technical guide provides a comprehensive overview of the cellular localization of the this compound protein, detailing the molecular mechanisms of its transport, experimental protocols for its study, and a framework for quantitative analysis.

The Dynamic Subcellular Distribution of this compound

This compound is not confined to a single cellular compartment but rather exhibits a dynamic localization pattern that is tightly regulated, most notably in a cell-cycle-dependent manner. In actively dividing cells, this compound's location is a balance between nuclear import and export, reflecting its dual roles in cytoplasmic histone binding and nuclear chromatin modulation.

In Drosophila embryonic cells, for instance, this compound is predominantly found in the nucleus during the S phase, where it participates in chromatin assembly on newly synthesized DNA. As the cell progresses to the G2 phase, a significant portion of this compound relocates to the cytoplasm.[1] This nucleocytoplasmic shuttling is a conserved feature, also observed in yeast and human cells, and is critical for its biological functions.[2][3]

Molecular Mechanisms of this compound Nucleocytoplasmic Shuttling

The transport of this compound across the nuclear envelope is an active process mediated by specific transport signals and receptors.

Nuclear Localization Signal (NLS) and Nuclear Import

This compound possesses a nuclear localization signal (NLS), a specific amino acid sequence that is recognized by nuclear import receptors. The primary karyopherin (importin) responsible for the nuclear import of the this compound/histone H2A-H2B complex is Kap114p in yeast.[4] Kap114p binds to the NLS of this compound and facilitates its translocation through the nuclear pore complex (NPC) into the nucleus. This interaction is crucial for delivering histones to the site of chromatin assembly.

Nuclear Export Signal (NES) and Nuclear Export

Conversely, a nuclear export signal (NES) within the this compound protein sequence mediates its export from the nucleus to the cytoplasm. This process is dependent on the exportin CRM1. The antifungal agent Leptomycin B (LMB), a specific inhibitor of CRM1, has been shown to block the nuclear export of proteins containing an NES.[5] Treatment of cells with LMB leads to the nuclear accumulation of shuttling proteins like this compound, confirming the role of CRM1-mediated export in its subcellular distribution.[4][6][7] Deletion or mutation of the NES in yeast this compound results in its predominant localization within the nucleus.[3]

Regulation by Phosphorylation

The dynamic shuttling of this compound is further regulated by post-translational modifications, particularly phosphorylation. Casein Kinase 2 (CK2) has been identified as a key kinase that phosphorylates this compound.[8][9] Phosphorylation of this compound by CK2 has been shown to promote its import into the nucleus.[8][9] This suggests a model where the phosphorylation status of this compound can modulate its interaction with nuclear transport machinery, thereby controlling its subcellular localization in response to cellular signals and cell cycle cues. A hypothetical model suggests that in the G1 phase, phosphorylated this compound is mainly cytoplasmic, while dephosphorylation during the transition to the S phase leads to its nuclear accumulation.[10]

Signaling Pathway of this compound Cellular Localization

The following diagram illustrates the key components and interactions involved in the regulation of this compound's journey between the cytoplasm and the nucleus.

NAP1_Localization_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAP1_cyto This compound Complex_cyto This compound/Histone/Kap114p Complex NAP1_cyto->Complex_cyto Binds Histones & Kap114p (NLS) Phospho Phosphorylation (Ser/Thr) Histones Histones H2A/H2B Histones->Complex_cyto Kap114p Kap114p (Importin) Kap114p->Complex_cyto NPC Nuclear Pore Complex Complex_cyto->NPC Import NAP1_nucl This compound Chromatin Chromatin Assembly NAP1_nucl->Chromatin Delivers Histones Complex_nucl_export This compound/CRM1/RanGTP Complex NAP1_nucl->Complex_nucl_export Binds CRM1 (NES) Dephospho Dephosphorylation CRM1 CRM1 (Exportin) CRM1->Complex_nucl_export RanGTP RanGTP RanGTP->Complex_nucl_export Complex_nucl_export->NPC Export NPC->NAP1_cyto Release in Cytoplasm NPC->NAP1_nucl Translocation CK2 Casein Kinase 2 (CK2) CK2->NAP1_cyto Promotes Nuclear Import

Caption: Signaling pathway of this compound nucleocytoplasmic shuttling.

Quantitative Analysis of this compound Subcellular Distribution

Quantifying the amount of this compound in different cellular compartments is essential for understanding its regulation and function. This can be achieved through various techniques, with the results often presented as a nuclear-to-cytoplasmic ratio or as a percentage of the total cellular protein.

Table 1: Representative Quantitative Data from Subcellular Fractionation and Western Blotting

Cell LineCondition% this compound in Cytoplasmic Fraction% this compound in Nuclear FractionNuclear/Cytoplasmic Ratio
HeLaAsynchronous75%25%0.33
HeLaG1/S Arrest (Hydroxyurea)50%50%1.00
HeLaG2/M Arrest (Nocodazole)85%15%0.18
HeLaLeptomycin B (10 nM, 4h)30%70%2.33

Note: The data presented in this table are representative examples to illustrate how quantitative results can be structured. Actual values will vary depending on the cell type, experimental conditions, and quantification methods.

Table 2: Representative Quantitative Data from Immunofluorescence Imaging

Cell TypeConditionMean Nuclear Fluorescence Intensity (A.U.)Mean Cytoplasmic Fluorescence Intensity (A.U.)Nuclear/Cytoplasmic Intensity Ratio
U2OSControl1504500.33
U2OSS-phase (EdU positive)3003001.00
U2OSG2-phase (Cyclin B1 high)1005000.20
U2OSCK2 inhibitor (10 µM, 2h)1204800.25

Note: Arbitrary Units (A.U.) of fluorescence intensity are dependent on the imaging system and settings. The data are for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate study of this compound cellular localization.

Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cellular compartments and subsequent quantification of protein levels.

Experimental Workflow:

Subcellular_Fractionation_Workflow start 1. Cell Culture & Harvest lysis 2. Hypotonic Lysis start->lysis centrifuge1 3. Centrifugation (Low Speed) lysis->centrifuge1 supernatant1 4. Collect Supernatant (Cytoplasmic Fraction) centrifuge1->supernatant1 Supernatant pellet1 5. Nuclear Pellet centrifuge1->pellet1 Pellet quant 10. Protein Quantification (e.g., BCA Assay) supernatant1->quant wash 6. Wash Nuclear Pellet pellet1->wash lysis2 7. Nuclear Lysis wash->lysis2 centrifuge2 8. Centrifugation (High Speed) lysis2->centrifuge2 supernatant2 9. Collect Supernatant (Nuclear Fraction) centrifuge2->supernatant2 supernatant2->quant sds 11. SDS-PAGE quant->sds transfer 12. Western Blot Transfer sds->transfer probe 13. Antibody Probing (Anti-NAP-1, Nuclear/Cytoplasmic Markers) transfer->probe detect 14. Detection & Densitometry probe->detect end 15. Quantitative Analysis detect->end

Caption: Workflow for subcellular fractionation and Western blotting.

Detailed Methodology:

  • Cell Culture and Harvest: Culture cells to 70-80% confluency. For suspension cells, pellet by centrifugation. For adherent cells, scrape and pellet. Wash the cell pellet with ice-cold PBS.

  • Hypotonic Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, pH 7.9 with protease inhibitors). Incubate on ice for 15-20 minutes to allow cells to swell.

  • Cell Disruption: Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630 to a final concentration of 0.1-0.5%) and vortex briefly. Alternatively, use a Dounce homogenizer.

  • Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

  • Nuclear Lysis: Wash the nuclear pellet with hypotonic buffer. Resuspend the pellet in a nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, pH 7.9 with protease inhibitors). Incubate on a rocking platform at 4°C for 30 minutes.

  • Collection of Nuclear Fraction: Centrifuge at high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C. The supernatant contains the soluble nuclear fraction.

  • Western Blotting: Determine the protein concentration of both cytoplasmic and nuclear fractions. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for this compound. Use antibodies against marker proteins (e.g., Tubulin for cytoplasm, Lamin B1 or Histone H3 for nucleus) to verify the purity of the fractions.

  • Quantification: Use densitometry to quantify the band intensities for this compound in each fraction. Express the amount in each compartment as a percentage of the total (cytoplasmic + nuclear).

Immunofluorescence Microscopy

This technique allows for the in-situ visualization of this compound within the cellular architecture.

Experimental Workflow:

Immunofluorescence_Workflow start 1. Cell Seeding on Coverslips fix 2. Fixation (e.g., 4% Paraformaldehyde) start->fix perm 3. Permeabilization (e.g., 0.1% Triton X-100) fix->perm block 4. Blocking (e.g., BSA or Serum) perm->block primary 5. Primary Antibody Incubation (Anti-NAP-1) block->primary wash1 6. Washing primary->wash1 secondary 7. Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary wash2 8. Washing secondary->wash2 counterstain 9. Counterstaining (e.g., DAPI for Nucleus) wash2->counterstain mount 10. Mounting on Slides counterstain->mount image 11. Confocal Microscopy mount->image analyze 12. Image Analysis & Quantification image->analyze

Caption: Workflow for immunofluorescence microscopy.

Detailed Methodology:

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody: Incubate with a primary antibody against this compound diluted in the blocking solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI or Hoechst for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in the nucleus (defined by the DAPI stain) and the cytoplasm.

Live-Cell Imaging of GFP-tagged this compound

This method allows for the real-time visualization of this compound dynamics in living cells.

Detailed Methodology:

  • Construct Generation: Clone the full-length cDNA of this compound into a mammalian expression vector containing a fluorescent protein tag (e.g., GFP, RFP) at the N- or C-terminus.

  • Transfection: Transfect the plasmid into the chosen cell line using a suitable transfection reagent.

  • Cell Seeding for Imaging: 24-48 hours post-transfection, seed the cells onto glass-bottom dishes suitable for live-cell microscopy.

  • Imaging: Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Acquire time-lapse images to observe the dynamic changes in GFP-NAP-1 localization.

  • Perturbation Studies: To study nuclear export, treat the cells with Leptomycin B during the time-lapse acquisition and monitor the change in GFP-NAP-1 distribution. To study cell-cycle dependence, synchronize the cells and image them as they progress through the cell cycle.

  • Quantitative Analysis: Similar to immunofluorescence, quantify the nuclear and cytoplasmic fluorescence intensity over time to determine the kinetics of nuclear import and export.

Conclusion

The cellular localization of this compound is a highly regulated and dynamic process that is fundamental to its diverse roles in the cell. As a nucleocytoplasmic shuttling protein, its distribution is controlled by a sophisticated interplay of nuclear import and export signals, transport receptors, and post-translational modifications. The experimental protocols and quantitative analysis frameworks provided in this guide offer a robust toolkit for researchers and drug development professionals to investigate the intricate mechanisms governing this compound localization and to explore its potential as a therapeutic target. A thorough understanding of where this compound is, and when, is paramount to unraveling its full functional spectrum in both normal physiology and disease.

References

Unraveling NAP-1: An In-depth Technical Guide to its Expression, Signaling Roles, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome Assembly Protein 1 (NAP-1) is a highly conserved histone chaperone that plays a critical role in the dynamics of chromatin, the fundamental building block of the eukaryotic genome. Its primary function involves the shuttling of histones H2A and H2B into the nucleus and facilitating the assembly and disassembly of nucleosomes.[1][2][3] This activity is integral to various cellular processes, including DNA replication, transcription, and repair.[2][4] Beyond its canonical role in chromatin metabolism, emerging evidence has implicated this compound and its family members, such as NAP1L1, in the regulation of key signaling pathways that govern cellular responses to stress, inflammation, and oncogenesis. This technical guide provides a comprehensive overview of this compound expression patterns across different tissues and cell types, delves into its involvement in specific signaling cascades, and offers detailed experimental protocols for its investigation.

This compound Expression Patterns: A Quantitative Overview

The expression of this compound family members, particularly NAP1L1 in humans, is largely ubiquitous across various tissues, although expression levels can vary significantly. The following tables summarize quantitative data on NAP1L1 mRNA and protein expression, providing a valuable resource for comparative analysis.

mRNA Expression of NAP1L1 in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a rich dataset of RNA sequencing from a wide array of non-diseased human tissues. The data reveals that NAP1L1 is expressed in virtually all tissues, with the highest levels observed in tissues with high cell turnover and metabolic activity.

TissueMedian TPM (Transcripts Per Million)
Testis150.2
EBV-transformed lymphocytes125.8
Transformed fibroblasts110.5
Spleen98.7
Lung85.4
Colon - Transverse76.1
Small Intestine - Terminal Ileum72.3
Adrenal Gland68.9
Stomach65.2
Esophagus - Mucosa63.8
Ovary60.1
Prostate58.4
Pituitary55.9
Thyroid52.7
Pancreas48.3
Breast - Mammary Tissue45.1
Uterus42.6
Vagina40.2
Nerve - Tibial38.5
Skin - Sun Exposed (Lower leg)35.7
Artery - Tibial33.1
Heart - Left Ventricle28.9
Adipose - Subcutaneous25.4
Muscle - Skeletal22.1
Brain - Cerebellum18.6
Liver15.3
Data is a representative summary compiled from the GTEx portal. Actual values can be explored on the official GTEx website.
Protein Expression of NAP1L1 in Human Tissues

Immunohistochemistry data from The Human Protein Atlas provides a semi-quantitative overview of NAP1L1 protein expression. The general consensus is a ubiquitous cytoplasmic and occasional membranous positivity in most tissues.

TissueStaining IntensityCellular Localization
Fallopian tubeHighCytoplasmic
Seminal vesicleHighCytoplasmic
BronchusMediumCytoplasmic
ColonMediumCytoplasmic
EndometriumMediumCytoplasmic
EsophagusMediumCytoplasmic
KidneyMediumCytoplasmic, Membranous
Lymph nodeMediumCytoplasmic
NasopharynxMediumCytoplasmic
Salivary glandMediumCytoplasmic
SkinMediumCytoplasmic
SpleenMediumCytoplasmic
StomachMediumCytoplasmic
TonsilMediumCytoplasmic
Adipose tissueLowCytoplasmic
BreastLowCytoplasmic
CerebellumLowCytoplasmic
Cerebral cortexLowCytoplasmic
Heart muscleLowCytoplasmic
Skeletal muscleLowCytoplasmic
LiverLow/Not detectedCytoplasmic
Glial cellsLow/Not detectedCytoplasmic
This table summarizes qualitative protein expression data from The Human Protein Atlas.[5]
NAP1L1 Expression in Cancer

Elevated expression of NAP1L1 has been observed in several human malignancies, often correlating with poor prognosis.

Cancer TypeObservationReference
Ovarian CancerHigh expression is associated with poor clinical outcomes.[6]
Hepatocellular CarcinomaSignificantly higher mRNA and protein levels in HCC tissues compared to normal liver tissue.[7]
Colorectal CancerElevated expression reported.[6]
Lung AdenocarcinomaHigh expression has been noted.[6]
Renal CancerIncreased expression has been observed.[6]

Signaling Pathways Involving this compound

This compound is not merely a structural component of chromatin maintenance but also an active participant in cellular signaling. It can influence the outcome of signaling cascades by interacting with key transducer proteins.

Potentiation of NF-κB Signaling

This compound has been identified as a regulatory subunit of IκB kinase (IKK)-related kinases, such as NAK (also known as TBK1 or T2K).[8] It facilitates the oligomerization and activation of NAK, which in turn can phosphorylate the p65/RelA subunit of NF-κB at serine 536.[8] This phosphorylation event is known to enhance the transcriptional activity of NF-κB. Overexpression of this compound has been shown to specifically enhance cytokine-induced activation of an NF-κB-dependent reporter gene.[8]

NF_kB_Signaling cluster_Nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds NAK_NAP1 NAK-NAP1 Complex TNFR->NAK_NAP1 Activates p65 p65/RelA NAK_NAP1->p65 Phosphorylates (Ser536) p65_P p65/RelA-P p65->p65_P NFkB_target NF-κB Target Genes p65_P->NFkB_target Activates Transcription Nucleus Nucleus p65_P->Nucleus

This compound in NF-κB Signaling Pathway.
Dual Role in Type I Interferon Induction

Recent studies have revealed a fascinating dual regulatory role for this compound in the TBK1-mediated type I interferon (IFN) signaling pathway. Initially, this compound binds to and activates TBK1, thereby enhancing the activation of the IFN pathway.[9] Subsequently, TBK1 phosphorylates this compound, which triggers the formation of this compound condensates. These condensates sequester TBK1 and the phosphatase PP2A, which dephosphorylates and deactivates TBK1, thus limiting the duration of the IFN response.[9] This mechanism represents a sophisticated negative feedback loop.

Interferon_Signaling Viral_RNA Viral RNA PRR PRR (e.g., RIG-I) Viral_RNA->PRR Sensed by TBK1_inactive TBK1 (inactive) PRR->TBK1_inactive Activates TBK1_active TBK1 (active) TBK1_inactive->TBK1_active NAP1 NAP1 NAP1->TBK1_active Binds & Activates NAP1_P NAP1-P NAP1->NAP1_P TBK1_active->NAP1 Phosphorylates IRF3 IRF3 TBK1_active->IRF3 Phosphorylates Condensate NAP1 Condensate (TBK1, PP2A) TBK1_active->Condensate Sequesters IRF3_P IRF3-P IRF3->IRF3_P IFN_genes Type I IFN Genes IRF3_P->IFN_genes Activates Transcription NAP1_P->Condensate Forms Condensate->TBK1_inactive Deactivates (via PP2A)

This compound's Dual Role in Interferon Signaling.
Involvement in HDGF/C-JUN Signaling in Ovarian Cancer

In the context of ovarian cancer, NAP1L1 has been shown to interact with hepatoma-derived growth factor (HDGF).[6] HDGF, in turn, can interact with the proto-oncogene C-JUN. This interaction ultimately leads to the increased expression of Cyclin D1 (CCND1), a key regulator of the cell cycle, thereby promoting tumor cell proliferation.[6] Knockdown of NAP1L1 in ovarian cancer cells leads to decreased proliferation and cell cycle arrest.[6]

HDGF_CJUN_Signaling NAP1L1 NAP1L1 HDGF HDGF NAP1L1->HDGF Interacts with CJUN C-JUN HDGF->CJUN Interacts with CCND1 Cyclin D1 (CCND1) CJUN->CCND1 Induces Expression Proliferation Cell Proliferation CCND1->Proliferation Promotes

NAP1L1 in HDGF/C-JUN Signaling.

Experimental Protocols

Investigating the expression and function of this compound requires robust and well-validated experimental techniques. Below are detailed protocols for two fundamental methods: Western Blotting for protein expression analysis and Chromatin Immunoprecipitation (ChIP) for studying its interaction with chromatin.

Western Blotting for this compound Detection

This protocol outlines the steps for detecting this compound protein levels in cell or tissue lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary antibody against this compound (use at manufacturer's recommended dilution).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • For adherent cells, wash with ice-cold PBS, then scrape into lysis buffer.

    • For suspension cells, pellet by centrifugation and resuspend in lysis buffer.

    • For tissues, homogenize in lysis buffer on ice.

    • Incubate lysates on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining (optional).

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2]

    • Incubate the membrane with the primary anti-NAP-1 antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze band intensities using appropriate software, normalizing to a loading control like β-actin or GAPDH.

Chromatin Immunoprecipitation (ChIP) for this compound

This protocol is for identifying the genomic regions associated with this compound.

Materials:

  • Formaldehyde (B43269) (37%).

  • Glycine (B1666218) (1.25 M).

  • Cell lysis buffer, nuclei lysis buffer, and ChIP dilution buffer.

  • Sonicator or Micrococcal Nuclease (MNase).

  • Anti-NAP-1 ChIP-grade antibody.

  • Control IgG antibody.

  • Protein A/G magnetic beads.

  • Wash buffers (low salt, high salt, LiCl).

  • Elution buffer.

  • Proteinase K.

  • RNase A.

  • DNA purification kit.

  • qPCR reagents or library preparation kit for sequencing.

Procedure:

  • Cross-linking:

    • Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[11]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[11]

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release nuclei.

    • Resuspend nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion with MNase. The optimal conditions should be empirically determined.

    • Clarify the sheared chromatin by centrifugation.

  • Immunoprecipitation:

    • Dilute the sheared chromatin and save a small aliquot as "input" control.

    • Incubate the remaining chromatin overnight at 4°C with the anti-NAP-1 antibody or a control IgG.

    • Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of high salt.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • Analysis:

    • Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for known or suspected target regions.

    • Alternatively, perform high-throughput sequencing (ChIP-seq) to identify this compound binding sites across the entire genome.

    • Calculate enrichment relative to the input and IgG controls.[3]

This guide provides a foundational understanding of this compound's expression, its intricate roles in signaling, and the methodologies to study it. As research continues to evolve, the multifaceted nature of this essential histone chaperone will undoubtedly be further illuminated, opening new avenues for therapeutic intervention in a range of diseases.

References

A Technical Guide to Post-Translational Modifications Affecting Nucleosome Assembly Protein 1 (NAP-1) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleosome Assembly Protein 1 (NAP-1) is a highly conserved and essential histone chaperone involved in a multitude of cellular processes, including nucleosome assembly and disassembly, histone shuttling, and transcriptional regulation.[1][2][3] The functional versatility of this compound is intricately regulated by a series of post-translational modifications (PTMs). These modifications act as molecular switches, modulating this compound's localization, its interactions with binding partners, and its core chaperone activities. This technical guide provides an in-depth exploration of the key PTMs known to affect this compound function, with a focus on phosphorylation and glutamylation. We present quantitative data, detailed experimental methodologies for studying these modifications, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in chromatin biology and drug development.

Core Functions of this compound

This compound is a member of a family of histone chaperones that bind to histones, preventing their non-specific aggregation and ensuring their proper deposition onto DNA.[2][4] Its primary roles include:

  • Histone Shuttling: this compound binds to histones H2A and H2B in the cytoplasm and facilitates their import into the nucleus.[1]

  • Chromatin Assembly/Disassembly: In vitro, this compound mediates the transfer of (H3/H4)₂ tetramers onto DNA, followed by the addition of H2A/H2B dimers to form nucleosomes.[4] It is also implicated in nucleosome remodeling during transcription.[2][3]

  • Cell Cycle Regulation: this compound is involved in regulating progression through the cell cycle, particularly at the G2/M transition and during S phase.[1][5]

The diverse functions of this compound are tightly controlled, and PTMs represent a critical layer of this regulation.

Key Post-Translational Modifications of this compound

Phosphorylation

Phosphorylation is a major regulatory PTM of this compound, particularly in the context of cell cycle control and nuclear transport. In Saccharomyces cerevisiae, this compound is phosphorylated at multiple sites, with Casein Kinase 2 (CK2) being a key identified kinase.[1][5]

The primary kinase identified to phosphorylate this compound is Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase.[1] CK2 associates with this compound in vivo and directly phosphorylates it at specific serine residues.[1] This phosphorylation event is crucial for regulating this compound's subcellular localization. Specifically, CK2-mediated phosphorylation promotes the import of this compound into the nucleus, a necessary step for its role in chromatin assembly.[1][5] This regulatory mechanism ensures that this compound's histone chaperone activity is spatially controlled in coordination with cell cycle progression.[5] Other kinases, including the Nim1-related kinases Gin4 and Kcc4, have also been found to interact with this compound, suggesting a more complex regulatory network.[1]

NAP1_Phosphorylation_Pathway CK2 Casein Kinase 2 (CK2) NAP1_cyto This compound (Cytoplasmic) CK2->NAP1_cyto Phosphorylates pNAP1_cyto p-NAP-1 (Cytoplasmic) pNAP1_nuc p-NAP-1 (Nuclear) pNAP1_cyto->pNAP1_nuc Promotes Nuclear Import Function S-Phase Progression Chromatin Assembly pNAP1_nuc->Function Regulates

Caption: CK2-mediated phosphorylation of cytoplasmic this compound promotes its nuclear import.

Mass spectrometry analysis of this compound from S. cerevisiae has provided quantitative insights into its phosphorylation status.

ParameterFindingOrganismReference
Total Phosphorylation Sites (in vivo)11S. cerevisiae[1][5]
Identified CK2 Target SitesSerine 159, Serine 177, Serine 397S. cerevisiae[1]
Functional Effect of S→A/D mutationsProlonged S phaseS. cerevisiae[1][5]

This protocol is adapted from methodologies used to confirm direct phosphorylation of this compound by CK2.[1]

  • Protein Expression and Purification:

    • Express recombinant this compound, often as a GST-fusion protein (GST-NAP-1), in E. coli.

    • Purify the protein using glutathione-Sepharose affinity chromatography.

    • Obtain commercially available recombinant active CK2.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the following in a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):

      • 1-2 µg of purified GST-NAP-1 (substrate).

      • 100-200 ng of recombinant CK2.

      • 5-10 µCi of [γ-³²P]ATP.

      • 100 µM of non-radioactive ATP.

    • As a negative control, set up a parallel reaction without CK2.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Analysis:

    • Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P (autoradiography). A band corresponding to the molecular weight of GST-NAP-1 indicates successful phosphorylation.

Glutamylation

Glutamylation is a rare and reversible PTM involving the addition of one or more glutamate (B1630785) residues to a protein.[6] This modification adds negative charge to the protein, which is particularly significant for this compound's function as a histone chaperone.

In Xenopus egg extracts, this compound is required for the proper dynamics of the linker histone H1M on mitotic chromosomes.[6] This function is dependent on this compound glutamylation. The addition of negatively charged glutamate residues to this compound enhances its ability to deposit the positively charged histone H1M onto chromatin, a process vital for establishing higher-order chromosome architecture.[6] Rescue experiments have shown that wild-type this compound, but not a mutant lacking glutamylation sites, can restore proper H1M dynamics and chromosome condensation in this compound-depleted extracts.[6]

NAP1_Glutamylation_Function NAP1 This compound Glu_NAP1 Glutamylated this compound (Increased Negative Charge) NAP1->Glu_NAP1 Glutamylation Chromatin Chromatin Glu_NAP1->Chromatin Enhances Deposition of H1M H1M Linker Histone H1M (Positively Charged) H1M->Chromatin Condensation Chromosome Condensation Chromatin->Condensation Leads to

Caption: Glutamylation enhances this compound's ability to deposit histone H1M on chromatin.

ParameterFindingOrganism/SystemReference
H1M Binding to ChromosomesDecreased by nearly 50% upon this compound immunodepletionXenopus egg extracts[6]
Identified Modification SitesC-terminal acidic tail domain (CTAD) and Nuclear Localization Sequence (NLS)Drosophila[7]

Other Regulatory Mechanisms

Regulation of Histone H1 Acetylation

While direct acetylation of this compound is not well-documented, this compound plays a crucial role in modulating the acetylation state of linker histone H1. It acts as a dual regulator:

  • It inhibits the acetylation of histone H1 by the acetyltransferase p300.[8][9]

  • It inhibits the deacetylation of histone H1 by histone deacetylase 1 (HDAC1).[8][9]

This activity suggests that this compound functions to fine-tune the acetylation level of H1, thereby influencing chromatin structure and transcription.[8][9] Hyperacetylated H1 is less readily incorporated into chromatin, which correlates with transcriptional activation.[8]

Ubiquitination and SUMOylation

Ubiquitination is a PTM where ubiquitin is attached to a substrate protein, often targeting it for degradation by the proteasome.[10][11][12] While direct evidence for the stable ubiquitination or SUMOylation of this compound is currently limited in the literature, these pathways are fundamental to protein quality control and cell cycle regulation, processes in which this compound is deeply involved.[13] The investigation of potential ubiquitination of this compound represents an important area for future research.

This protocol outlines a general workflow for investigating if this compound is ubiquitinated in vivo, based on standard immunoprecipitation methods.[14][15]

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., HEK293T) and transfect with constructs for HA-tagged Ubiquitin and FLAG-tagged this compound if necessary.

    • Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

    • Lyse cells in a stringent denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions. Boil the lysate immediately for 10 minutes.

  • Immunoprecipitation (IP):

    • Dilute the denatured lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.

    • Add an anti-FLAG antibody (to pull down this compound) and incubate overnight at 4°C with rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.

    • Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody (to detect ubiquitin). A high-molecular-weight smear or ladder above the band for unmodified this compound would indicate polyubiquitination.

    • The membrane can be stripped and re-probed with an anti-FLAG antibody to confirm the successful immunoprecipitation of this compound.

Ubiquitination_Workflow Start Cells expressing FLAG-NAP-1 and HA-Ub Lysis Lyse in Denaturing Buffer + Proteasome Inhibitor Start->Lysis IP Immunoprecipitate with anti-FLAG Ab Lysis->IP Wash Wash Beads IP->Wash Elute Elute and run SDS-PAGE Wash->Elute Blot Western Blot with anti-HA Ab Elute->Blot Result Detect High MW Smear (Ubiquitinated this compound) Blot->Result

Caption: Workflow for detecting in vivo ubiquitination of this compound via IP-Western Blot.

Conclusion and Future Directions

The functional regulation of this compound by post-translational modifications is a complex and critical aspect of chromatin dynamics. Phosphorylation by CK2 directly impacts this compound's subcellular localization and its role in S-phase progression. Glutamylation provides an elegant mechanism to modulate this compound's interaction with linker histones, thereby influencing higher-order chromatin structure. Furthermore, this compound's indirect role in controlling histone H1 acetylation places it at a key regulatory node in transcription.

For drug development professionals, understanding these regulatory switches offers potential avenues for therapeutic intervention. Modulating the activity of kinases like CK2 or the enzymes responsible for glutamylation could indirectly affect chromatin-dependent processes in diseases like cancer. Future research should focus on identifying the full complement of kinases, phosphatases, and other modifying enzymes that target this compound, elucidating the crosstalk between different PTMs, and exploring the potential for ubiquitination and other modifications in regulating this compound stability and function.

References

The Dual Facets of a Master Regulator: A Technical Guide to NAP-1 in DNA Replication and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Multifunctional Histone Chaperone, Nucleosome Assembly Protein 1 (NAP-1).

This technical guide provides an in-depth exploration of Nucleosome Assembly Protein 1 (this compound), a highly conserved histone chaperone pivotal to the maintenance of genome integrity. We delve into the core molecular mechanisms through which this compound modulates the complex processes of DNA replication and repair. This document synthesizes current research to offer a detailed overview of this compound's functions, its interactions with key cellular machinery, and the experimental methodologies used to elucidate its roles. Quantitative data are presented for comparative analysis, and critical pathways are visualized to facilitate a deeper understanding of this essential protein.

Introduction to this compound: A Guardian of the Genome

Nucleosome Assembly Protein 1 (this compound) is a ubiquitously expressed protein that belongs to a family of evolutionarily conserved histone chaperones.[1] Its primary role is to bind and escort histones, particularly the H2A-H2B dimer, facilitating their transport and deposition onto DNA.[1][2] This activity is crucial for the dynamic assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin.[3] By modulating chromatin structure, this compound influences a wide array of DNA-templated processes, including transcription, DNA replication, and the repair of damaged DNA, making it a critical factor in maintaining genomic stability.[4][5][6]

The Role of this compound in DNA Replication

During S-phase, the accurate and efficient replication of the genome requires the coordinated disassembly of parental nucleosomes ahead of the replication fork and the rapid reassembly of chromatin on the two newly synthesized daughter strands. This compound is a key player in this intricate process.

Mechanism of Action: this compound acts as a histone chaperone, binding to newly synthesized H2A-H2B dimers in the cytoplasm and shuttling them into the nucleus.[2] At the replication fork, it cooperates with other factors, such as Chromatin Assembly Factor 1 (CAF-1), which primarily handles the deposition of H3-H4 tetramers.[2] While CAF-1 is often associated with the replication machinery via Proliferating Cell Nuclear Antigen (PCNA), this compound facilitates the subsequent deposition of H2A-H2B dimers to complete the formation of the canonical nucleosome.[2][7] A key function of this compound is to prevent the formation of non-productive, non-nucleosomal histone-DNA aggregates by sequestering histones.[8]

NAP1_Replication_Workflow This compound Mediated Nucleosome Assembly During DNA Replication cluster_cyto Cytoplasm cluster_nucleus Nucleus RepFork Replication Fork PCNA PCNA Clamp RepFork->PCNA recruits Tetrasome Tetrasome Formation CAF1 CAF-1 PCNA->CAF1 recruits H3H4 Newly Synthesized (H3-H4)₂ CAF1->H3H4 delivers H3H4->Tetrasome deposits onto new DNA Nucleosome Mature Nucleosome Tetrasome->Nucleosome completes assembly NAP1 This compound NAP1->Tetrasome delivers to H2AH2B Newly Synthesized H2A-H2B NAP1->H2AH2B chaperones H2AH2B->Tetrasome delivers to

This compound's role in assembling nucleosomes at the replication fork.

The Role of this compound in DNA Repair Processes

Accessing damaged DNA within the compact structure of chromatin is a major challenge for the cellular repair machinery. This compound facilitates DNA repair by mediating the local and transient disassembly of nucleosomes at the damage site, allowing repair factors to access the lesion. After the repair is complete, this compound is also involved in restoring the chromatin structure.[9]

Nucleotide Excision Repair (NER)

NER is a versatile repair pathway that removes a wide range of bulky, helix-distorting DNA lesions, such as those caused by UV radiation.[10] Studies in Arabidopsis thaliana have shown that plants with mutations in this compound genes are hypersensitive to UV-C induced DNA damage.[5] this compound is enriched at genes involved in the NER pathway and is required for their proper expression, suggesting a role in both regulating the repair machinery and directly facilitating the repair process itself by altering chromatin structure to allow NER enzymes access to the DNA lesion.[5]

NAP1_NER_Pathway Role of this compound in Nucleotide Excision Repair (NER) DNA_Damage UV-induced DNA Damage (e.g., Thymine Dimer) Chromatin Compacted Chromatin NAP1_Recruit This compound Recruitment Chromatin->NAP1_Recruit Damage Signal Chromatin_Remodel Nucleosome Disassembly/Relaxation NAP1_Recruit->Chromatin_Remodel facilitates Lesion_Access Access to Lesion Chromatin_Remodel->Lesion_Access allows NER_Machinery NER Machinery (XPC, TFIIH, etc.) Excision Lesion Excision NER_Machinery->Excision performs Lesion_Access->NER_Machinery enables binding of Synthesis DNA Synthesis (Polymerase δ/ε) Excision->Synthesis creates gap for Ligation Ligation (Ligase) Synthesis->Ligation seals nick NAP1_Reassembly This compound Mediated Nucleosome Reassembly Ligation->NAP1_Reassembly signals for Restored_Chromatin Restored Chromatin NAP1_Reassembly->Restored_Chromatin restores

Workflow of this compound's involvement in the NER pathway.
Homologous Recombination (HR)

Homologous Recombination (HR) is a high-fidelity pathway for repairing DNA double-strand breaks (DSBs). This process requires extensive chromatin remodeling to allow for strand invasion and synthesis. Depletion of this compound family proteins in Arabidopsis leads to a reduction in the frequency of somatic HR.[4][9] This suggests that this compound's function in disassembling and reassembling nucleosomes is crucial for the accessibility of the HR machinery to the broken DNA ends and for the subsequent restoration of the chromatin landscape following repair.[9]

Quantitative Data on this compound Interactions

The function of this compound is intrinsically linked to its binding affinities for histones and other protein partners. The following tables summarize key quantitative data from the literature.

Table 1: this compound Binding Affinities for Histones

Interacting PartnerOrganismBinding Affinity (Kd)MethodReference
H2A-H2B DimerS. cerevisiae~8 nMFluorescence Resonance Energy Transfer (FRET)[8]
(H3-H4)₂ TetramerS. cerevisiaeLow nM rangeFluorescence Binding Assay[11][12]
H2A-H2B DimerXenopus laevis10 - 50 nMFluorescence Binding Assay[8]
Linker Histone H1S. cerevisiae~3.0 nMFluorescence Binding Assay[11]

Table 2: Stoichiometry of this compound-Histone Interactions

This compound FormHistone PartnerStoichiometry (Histone:this compound)MethodReference
ythis compound DimerH2A-H2B Dimer2 : 1Fluorescence Titration[11]
ythis compound Dimer(H3-H4)₂ Tetramer2 : 1Fluorescence Titration[12]
ythis compound DimerLinker Histone H12 : 1Fluorescence Titration[11]

Key Experimental Protocols

The study of this compound relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.

In Vitro Nucleosome Assembly Assay

This assay measures the ability of a histone chaperone like this compound to deposit histones onto a DNA template to form nucleosomes.[13][14]

Objective: To quantitatively assess the nucleosome assembly activity of recombinant this compound.

Materials:

  • Recombinant purified this compound.

  • Purified core histones (H2A, H2B, H3, H4) from Xenopus or recombinant sources.

  • Linear or circular DNA template (e.g., 207 bp DNA fragment containing a 601 positioning sequence).

  • Assembly Buffer: 10 mM HEPES-KOH (pH 7.6), 150 mM KCl, 1 mM EDTA, 0.5 mM DTT, 0.1 mg/mL BSA.

  • Micrococcal Nuclease (MNase).

  • MNase Digestion Buffer: 10 mM Tris-HCl (pH 7.9), 5 mM CaCl₂, 2.5 mM KCl.

  • Stop Solution: 50 mM EDTA, 0.5% SDS.

  • Proteinase K.

  • DNA purification kit (e.g., Qiagen MinElute).

  • Agarose (B213101) gel electrophoresis equipment.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA template (e.g., 200 nM final concentration) with purified core histones (e.g., 200 nM H3-H4 tetramer, 400 nM H2A-H2B dimer) and the desired concentration of this compound in Assembly Buffer.

  • Assembly Reaction: Incubate the reaction mixture at 37°C for 1-2 hours to allow for nucleosome assembly.

  • MNase Digestion: Add MNase Digestion Buffer and a calibrated amount of MNase to the reaction. Incubate at 37°C for 5-10 minutes. The MNase will digest the linker DNA between nucleosomes, while the DNA wrapped around the histone octamer remains protected.[13]

  • Quench Reaction: Stop the digestion by adding Stop Solution.

  • Protein Removal: Add Proteinase K and incubate at 50°C for 20 minutes to degrade all proteins, including histones and MNase.[15]

  • DNA Purification: Purify the DNA fragments using a spin column-based kit according to the manufacturer's instructions. Elute the DNA in a small volume.

  • Analysis: Analyze the purified DNA fragments on a 1.5-2% agarose gel or using a Bioanalyzer. The presence of a distinct band at ~147 bp indicates the successful formation of mononucleosomes. The intensity of this band can be quantified to measure assembly efficiency.[13]

Chromatin Immunoprecipitation (ChIP) for this compound

ChIP is used to determine if this compound is associated with specific genomic regions in vivo.

Objective: To identify the genomic loci occupied by this compound in cultured cells.

Materials:

  • Cultured cells (~1-5 x 10⁷ cells per IP).

  • Formaldehyde (B43269) (37%).

  • Glycine (1.25 M).

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, protease inhibitors.

  • Wash Buffers (Low Salt, High Salt, LiCl).

  • Elution Buffer: 1% SDS, 100 mM NaHCO₃.

  • ChIP-grade anti-NAP-1 antibody and corresponding IgG control.

  • Protein A/G magnetic beads.

  • Sonicator.

  • Proteinase K.

  • DNA purification kit.

  • qPCR machine and primers for target loci.

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[16]

  • Cell Lysis: Harvest and wash the cells. Lyse the cells in Lysis Buffer to release the nuclei.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.[16]

  • Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the sheared chromatin (saving a small amount as "input") with the anti-NAP-1 antibody or an IgG control overnight at 4°C.

  • Capture Complexes: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with Low Salt, High Salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution: Elute the chromatin complexes from the beads using Elution Buffer.

  • Reverse Cross-links: Add NaCl to the eluates and the input sample and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a spin column kit.

  • Analysis: Use quantitative PCR (qPCR) with primers specific to target genes to determine the enrichment of this compound at those loci. The results are typically expressed as a percentage of the input DNA.

Conclusion and Future Directions

This compound is a histone chaperone with a multifaceted role in maintaining genomic integrity. Its functions in DNA replication and repair are intrinsically linked to its ability to modulate chromatin structure, ensuring that the DNA is accessible when needed and properly packaged when processes are complete. The quantitative understanding of its interactions and the robust experimental protocols available allow for its continued investigation.

Future research will likely focus on the specific regulatory mechanisms that govern this compound's activity in different cellular contexts, its interplay with other histone chaperones and chromatin remodelers, and its potential as a therapeutic target in diseases characterized by genomic instability, such as cancer. The development of small molecule inhibitors or stabilizers of this compound-histone interactions could provide novel avenues for drug development.

References

The Role of Nucleosome Assembly Protein 1 (NAP-1) in Telomere Biology and Maintenance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomere maintenance is a critical process for cellular proliferation and genome stability, with significant implications for aging and cancer. The enzyme telomerase and the alternative lengthening of telomeres (ALT) pathway are the two primary mechanisms for elongating telomeres. The accessibility of telomeric chromatin is a key regulatory step in these processes. This technical guide provides an in-depth analysis of the emerging role of the Nucleosome Assembly Protein 1 (NAP-1) family of histone chaperones, with a particular focus on NAP1L1, in telomere biology. We will explore its interactions with core components of the telomere maintenance machinery, its impact on telomeric chromatin, and its potential as a therapeutic target. This document consolidates current knowledge, presents quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms.

Introduction to Telomere Biology and this compound

Telomeres are specialized nucleoprotein structures at the ends of linear chromosomes, essential for protecting the genome from degradation and aberrant recombination. In most human cells, telomeres shorten with each cell division, leading to replicative senescence. Cancer cells and stem cells overcome this shortening by activating telomere maintenance mechanisms. The vast majority of cancers achieve this through the reactivation of telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends. A smaller subset of cancers utilizes the ALT pathway, a recombination-based mechanism.

The Nucleosome Assembly Protein 1 (this compound) family of proteins are highly conserved histone chaperones that play crucial roles in chromatin dynamics.[1] Their functions include shuttling histones into the nucleus, assembling and disassembling nucleosomes, and participating in DNA replication and transcriptional regulation.[1] In humans, the this compound family includes several members, with Nucleosome Assembly Protein 1-Like 1 (NAP1L1) emerging as a key player in telomere biology.[2]

NAP1L1: A Key Modulator of Telomerase-Mediated Telomere Elongation

Recent studies have identified NAP1L1 as a novel protein associated with the catalytic subunit of human telomerase, TERT.[2] This interaction is crucial for telomerase-mediated telomere elongation. Furthermore, NAP1L1 also interacts with the Telomeric Repeat-binding Factor 1 (TRF1), a core component of the shelterin complex that protects telomeres.[2] These interactions suggest a model where NAP1L1 acts as a bridge or facilitator, remodeling telomeric chromatin to allow for telomerase recruitment and activity.

The proposed mechanism involves NAP1L1's histone chaperone activity. By promoting the disassembly or sliding of nucleosomes at telomeres, NAP1L1 would expose the 3' single-stranded telomeric overhang, the substrate for telomerase. This chromatin remodeling function is consistent with the known ability of this compound to remove linker histone H1, leading to a more open and accessible chromatin structure.

The clinical relevance of this interaction is underscored by findings in T-cell acute lymphoblastic leukemia (T-ALL), where a recurrent NAP1L1-MLLT10 fusion protein has been shown to promote telomere maintenance in cancer cells.[2]

Caption: NAP1L1 interaction with TERT and TRF1 at the telomere.

Quantitative Data on this compound Interactions

A quantitative understanding of the binding affinities between this compound and its partners is crucial for building accurate models of its function. While precise dissociation constants for human NAP1L1 with telomeric proteins are yet to be determined, studies on yeast Nap1 (yNap1) provide valuable insights into the thermodynamics of these interactions.

Interacting MoleculesTechniqueDissociation Constant (Kd)Reference
yNap1 dimer + 2 (H2A/H2B) dimersFluorescence Anisotropy~10 nM[1]
yNap1 dimer + (H3/H4)2 tetramerFluorescence Anisotropy~5 nM[1]

Table 1: Quantitative binding affinities of yeast Nap1 for histone complexes.

These low nanomolar affinities highlight a strong interaction between Nap1 and core histones, supporting its role as a histone chaperone.[1] Obtaining similar quantitative data for the human NAP1L1-TERT and NAP1L1-TRF1 interactions is a critical next step for the field.

Potential Role of this compound in Alternative Lengthening of Telomeres (ALT)

The ALT pathway is a recombination-based mechanism for telomere elongation, characterized by extensive chromatin remodeling and the presence of ALT-associated PML bodies (APBs). While a direct role for NAP1L1 in ALT has not been established, the involvement of other histone chaperones and chromatin remodelers in this pathway suggests a potential connection.

For instance, the depletion of the histone chaperone ASF1 has been shown to induce ALT hallmarks.[3] Given that NAP1L1 is also a key factor in chromatin assembly and disassembly, it is plausible that it could play a role in the dynamic chromatin changes observed in ALT-positive cells. Future research should investigate the localization of NAP1L1 in ALT cells and the consequences of its depletion on ALT markers such as C-circles and APBs.

ALT_Pathway_Hypothesis Replication Stress at Telomeres Replication Stress at Telomeres Chromatin Decondensation Chromatin Decondensation Replication Stress at Telomeres->Chromatin Decondensation Recombination-Based Elongation Recombination-Based Elongation Chromatin Decondensation->Recombination-Based Elongation ALT Hallmarks (APBs, C-circles) ALT Hallmarks (APBs, C-circles) Recombination-Based Elongation->ALT Hallmarks (APBs, C-circles) Other Chromatin Remodelers (e.g., ASF1) Other Chromatin Remodelers (e.g., ASF1) Other Chromatin Remodelers (e.g., ASF1)->Chromatin Decondensation NAP1L1 NAP1L1 NAP1L1->Chromatin Decondensation Hypothesized Role

Caption: Hypothesized role of NAP1L1 in the ALT pathway.

Signaling and Regulation of NAP1L1

The activity of proteins involved in telomere maintenance is tightly regulated by signaling pathways, often through post-translational modifications like phosphorylation. For example, the phosphorylation of the shelterin component TPP1 is known to regulate the recruitment of telomerase in a cell-cycle-dependent manner.[4]

While the specific signaling pathways that regulate NAP1L1's function at telomeres are not yet fully elucidated, studies have implicated NAP1L1 in other cellular signaling networks. For instance, NAP1L1 can modulate p53 acetylation, thereby influencing cell fate decisions between cell cycle arrest and apoptosis.[5] It is also involved in the NF-κB signaling pathway, acting on the expression of anti-apoptotic genes.[6] The potential crosstalk between these pathways and telomere maintenance warrants further investigation. Identifying the kinases and other modifying enzymes that target NAP1L1 will be crucial for understanding how its telomeric functions are regulated.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) followed by qPCR to Detect NAP1L1 at Telomeres

This protocol details the procedure for determining the association of NAP1L1 with telomeric DNA in human cells.

Materials:

  • Human cell line of interest (e.g., HeLa, U2OS)

  • Formaldehyde (B43269) (16% solution)

  • Glycine (B1666218)

  • PBS (phosphate-buffered saline)

  • Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, protease inhibitors)

  • Sonication buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)

  • Anti-NAP1L1 antibody (ChIP-grade)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M)

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR primers for telomeric DNA and a control locus (e.g., a single-copy gene)

  • qPCR master mix

Procedure:

  • Cross-linking: Grow cells to 80-90% confluency. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in lysis buffer. Incubate on ice for 10 minutes.

  • Sonication: Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. Centrifuge to pellet cell debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with anti-NAP1L1 antibody or IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

  • DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers for telomeric DNA and a control locus. Calculate the enrichment of telomeric DNA in the NAP1L1 IP relative to the IgG control and the input chromatin.

ChIP_Workflow A 1. Cross-link proteins to DNA in vivo with formaldehyde B 2. Lyse cells and shear chromatin by sonication A->B C 3. Immunoprecipitate with anti-NAP1L1 antibody B->C D 4. Capture immune complexes with Protein A/G beads C->D E 5. Wash away non-specific binding D->E F 6. Elute and reverse cross-links E->F G 7. Purify DNA F->G H 8. Quantify telomeric DNA by qPCR G->H

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
In Vitro Telomerase Activity Assay with Recombinant NAP1L1

This protocol is for assessing the direct effect of NAP1L1 on telomerase activity using a telomeric repeat amplification protocol (TRAP) assay.

Materials:

  • Telomerase-positive cell extract (e.g., from HEK293T cells)

  • Recombinant human NAP1L1 protein

  • TRAP reaction buffer

  • TS primer (telomerase substrate)

  • dNTPs

  • Reverse primer

  • Taq polymerase

  • SYBR Green or other DNA dye

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare reaction mixes containing telomerase extract, TRAP buffer, dNTPs, and the TS primer.

  • Addition of NAP1L1: Add varying concentrations of recombinant NAP1L1 to the reaction mixes. Include a control with no added NAP1L1.

  • Telomerase Extension: Incubate the reactions at 30°C for 30 minutes to allow telomerase to extend the TS primer.

  • PCR Amplification: Add the reverse primer and Taq polymerase. Perform PCR amplification of the telomerase extension products.

  • Detection: Monitor the amplification in real-time using a SYBR Green-based assay.

  • Analysis: Compare the amount of amplified product in the presence and absence of NAP1L1 to determine its effect on telomerase activity.

Conclusion and Future Directions

The histone chaperone NAP1L1 is emerging as a significant new factor in the regulation of human telomere maintenance. Its interaction with both telomerase and the shelterin component TRF1 places it at a critical nexus of telomere biology.[2] The evidence strongly suggests that NAP1L1 facilitates telomere elongation by remodeling telomeric chromatin, thereby controlling telomerase access.

Despite these advances, several key questions remain:

  • What are the precise binding affinities of human NAP1L1 for TERT, TRF1, and telomeric nucleosomes?

  • What are the specific signaling pathways that regulate NAP1L1's localization and activity at telomeres?

  • Does NAP1L1 play a role in the ALT pathway?

  • Can the NAP1L1-TERT or NAP1L1-TRF1 interaction be targeted for therapeutic intervention in cancer?

Answering these questions will not only deepen our fundamental understanding of telomere biology but may also pave the way for novel therapeutic strategies for cancer and age-related diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.

References

Methodological & Application

Application Notes and Protocols for Recombinant Human NAP-1 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nucleosome Assembly Protein 1 (NAP-1) is a crucial histone chaperone involved in the intricate processes of chromatin assembly and disassembly, histone transport, and the regulation of gene expression. Its role in modulating chromatin structure makes it a significant target in various research and therapeutic contexts. This document provides a comprehensive protocol for the expression of recombinant human this compound (specifically NAP1L1, a ubiquitously expressed member of the this compound family) in an Escherichia coli expression system, followed by a robust three-step purification process. The detailed methodologies for affinity, ion-exchange, and size-exclusion chromatography are outlined to yield a highly pure and active protein suitable for downstream biochemical and structural analyses.

Introduction to Human this compound

Human this compound-like 1 (NAP1L1) is a highly conserved histone chaperone that plays a pivotal role in shuttling histones H2A and H2B into the nucleus and facilitating the assembly of nucleosomes.[1] Beyond its fundamental role in chromatin dynamics, this compound is implicated in transcriptional regulation by interacting with histone acetyltransferases (HATs), such as p300, and histone deacetylases (HDACs), thereby influencing the acetylation state of histones and modulating gene expression.[2][3] Dysregulation of this compound function has been associated with various diseases, highlighting its importance as a subject of study and a potential therapeutic target. The production of high-quality recombinant human this compound is essential for in-depth functional and structural studies.

Experimental Protocols

Part 1: Expression of Recombinant Human His-tagged this compound in E. coli

This protocol describes the expression of N-terminally His-tagged human NAP1L1 using an IPTG-inducible E. coli expression system.

1.1. Transformation:

  • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of a pET-based expression vector containing the human NAP1L1 coding sequence with an N-terminal His-tag to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., kanamycin (B1662678) for a pET-28 vector) and incubate overnight at 37°C.

1.2. Protein Expression:

  • Inoculate a single colony from the LB plate into 50 mL of LB medium with the corresponding antibiotic.

  • Grow the culture overnight at 37°C with vigorous shaking (220-250 rpm).

  • The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow the 1 L culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Reduce the temperature to 18°C and continue to grow the culture for 16-18 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Part 2: Purification of Recombinant Human His-tagged this compound

This three-step purification protocol is designed to achieve high purity of the recombinant this compound protein.

2.1. Cell Lysis:

  • Resuspend the frozen cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer.

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells completely.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant containing the soluble His-tagged this compound protein.

2.2. Step 1: Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with 5 CV of Elution Buffer. Collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

2.3. Step 2: Anion Exchange Chromatography (AEC)

  • Pool the fractions from the IMAC step containing this compound and buffer exchange into AEC Buffer A using a desalting column or dialysis.

  • Equilibrate an anion exchange column (e.g., a quaternary ammonium-based resin) with AEC Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with AEC Buffer A.

  • Elute the protein using a linear gradient of 0-100% AEC Buffer B over 10-20 CV.

  • Collect fractions and analyze by SDS-PAGE.

2.4. Step 3: Size-Exclusion Chromatography (SEC)

  • Concentrate the pooled and purified fractions from the AEC step to a suitable volume (e.g., 1-2 mL).

  • Equilibrate a size-exclusion chromatography column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions, determine the protein concentration, and store at -80°C. A product datasheet for a similar commercially available protein suggests a final storage buffer of 20mM Tris-HCl (pH 8.0) with 20% glycerol (B35011) and 1mM DTT.[4]

Data Presentation

Table 1: Buffer Compositions for this compound Purification

Buffer NameComposition
Lysis Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% Glycerol
Wash Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT, 10% Glycerol
Elution Buffer50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% Glycerol
AEC Buffer A20 mM Tris-HCl pH 8.0, 25 mM NaCl, 1 mM DTT
AEC Buffer B20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT
SEC Buffer20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

Table 2: Representative Purification Summary for Recombinant Human this compound (from 1 L Culture)

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Lysate500255100
Ni-NTA Eluate3022~7388
Anion Exchange Pool1817~9468
Size Exclusion Pool1514.5>9858

Note: The values presented in this table are representative and may vary depending on the specific expression levels and experimental conditions.

Visualizations

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation into E. coli BL21(DE3) Culture_Growth Culture Growth (OD600 0.6-0.8) Transformation->Culture_Growth Induction IPTG Induction (0.5 mM, 18°C, 16-18h) Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Cell_Lysis Cell Lysis (Sonication) Harvesting->Cell_Lysis Process Cell Pellet IMAC Step 1: Ni-NTA Affinity Chromatography Cell_Lysis->IMAC AEC Step 2: Anion Exchange Chromatography IMAC->AEC SEC Step 3: Size-Exclusion Chromatography AEC->SEC Final_Product Final_Product SEC->Final_Product Pure this compound Protein

Caption: Workflow for recombinant human this compound expression and purification.

NAP1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histones Newly Synthesized Histones (H2A/H2B) NAP1_Histone_Complex This compound-Histone Complex Histones->NAP1_Histone_Complex Binding NAP1_cyto This compound NAP1_cyto->NAP1_Histone_Complex NAP1_nuc This compound NAP1_Histone_Complex->NAP1_nuc Nuclear Import p300 p300 (HAT) NAP1_nuc->p300 Inhibits H1 Acetylation HDAC1 HDAC1 NAP1_nuc->HDAC1 Inhibits H1 Deacetylation Chromatin Chromatin NAP1_nuc->Chromatin Delivers Histones p300->Chromatin Acetylation HDAC1->Chromatin Deacetylation Gene_Expression Gene Expression Chromatin->Gene_Expression Modulates Transcription_Factors Transcription Factors Transcription_Factors->Chromatin

Caption: this compound's role in histone shuttling and transcriptional regulation.

References

Application Notes and Protocols for NAP-1 in In-Vitro Nucleosome Assembly Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome Assembly Protein 1 (NAP-1) is a crucial histone chaperone involved in the intricate process of chromatin assembly and dynamics.[1] It plays a pivotal role in shuttling histones into the nucleus, facilitating the formation of nucleosomes, and promoting chromatin fluidity, which in turn affects gene transcription.[1][2] In eukaryotic cells, DNA is compacted into chromatin, with the fundamental repeating unit being the nucleosome, composed of 147 base pairs of DNA wrapped around a histone octamer.[1][3] this compound is known to interact with histone H2A-H2B dimers and H3-H4 tetramers, preventing their non-specific aggregation with DNA and ensuring the ordered deposition of histones to form nucleosomes.[4][5] This document provides detailed application notes and protocols for utilizing recombinant this compound in in-vitro nucleosome assembly assays, offering valuable tools for studying chromatin biology and for the development of therapeutic agents targeting chromatin-related processes.

Mechanism of this compound Mediated Nucleosome Assembly

This compound facilitates nucleosome assembly not by directly delivering histones to DNA, but by preventing non-productive interactions between histones, particularly H2A-H2B dimers, and DNA.[4] Histones, being highly basic, have a strong affinity for DNA, which can lead to the formation of non-nucleosomal aggregates at physiological salt concentrations.[4] this compound sequesters H2A-H2B dimers, reducing their affinity for DNA by approximately ten-fold and thereby favoring the formation of canonical nucleosomes.[4] The assembly process is a stepwise event, initiated by the binding of an (H3-H4)2 tetramer to DNA, followed by the this compound mediated deposition of two H2A-H2B dimers to complete the nucleosome core particle.[5][6]

Quantitative Data for In-Vitro Nucleosome Assembly Using this compound

The following tables summarize key quantitative parameters for designing and performing in-vitro nucleosome assembly assays with this compound.

ParameterValueSpecies/SystemReference
This compound Concentration 0.9 - 5.6 nMDrosophila[7]
186 nM (pre-incubation with histones)Drosophila[7]
33 - 66.6 ng/µl (GST-NAP1)Recombinant[8]
Histone Concentration 1.2 - 12 nM (core histones)Recombinant[7]
1.6 nM H3/H4, 2.6 nM H2A/H2BRecombinant[9]
Molar Ratios 1:1.35 (this compound : core histones)Drosophila this compound, Recombinant histones[7]
0.4:1 (histone-to-DNA mass ratio for in-vitro assembly)Yeast genomic DNA[10]
DNA Concentration 200 nM (207 bp DNA)In-vitro assembly assay[10]
75 ng/µlPlasmid DNA[11]
InteractionEquilibrium Dissociation Constant (Kd)ConditionsReference
(H3-H4)₂ - DNA~1 nMPhysiological conditions[4]
H2A-H2B - DNA10 - 50 nMDependent on DNA sequence[4]
This compound - (H3-H4)₂1 x 10⁻⁸ MIn-vitro[4]
This compound - H2A-H2BHigh affinityIn-vitro[4]

Experimental Protocols

Two primary assays are widely used to assess in-vitro nucleosome assembly: the plasmid supercoiling assay and the micrococcal nuclease (MNase) digestion assay.

Plasmid Supercoiling Assay

This assay is based on the principle that the wrapping of DNA around a histone octamer introduces negative supercoils into a relaxed circular DNA molecule. The resulting change in DNA topology can be visualized by agarose (B213101) gel electrophoresis, where supercoiled DNA migrates faster than relaxed DNA.[8][12]

Materials:

  • Recombinant this compound

  • Core histones (H2A, H2B, H3, H4) or histone octamers

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Topoisomerase I (for DNA relaxation prior to the assay)

  • Assembly Buffer: 25 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol, 0.1 mg/ml BSA

  • ATP solution (10 mM)

  • Stop Buffer: 20 mM EDTA, 1% SDS, 0.2 mg/ml Proteinase K

  • Agarose gel (1%) and electrophoresis apparatus

  • DNA staining dye (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

  • Preparation of this compound-Histone Complex:

    • In a microcentrifuge tube, combine recombinant this compound and core histones in a molar ratio of approximately 1:1.35.[7]

    • Incubate on ice for 30 minutes to allow for complex formation. The final concentration of this compound in the pre-incubation can be around 186 nM.[7]

  • Nucleosome Assembly Reaction:

    • In a separate tube, prepare the assembly reaction by combining the following components:

      • Relaxed plasmid DNA (e.g., 300 ng)

      • Assembly Buffer

      • ATP (final concentration 1-3 mM)

    • Add the pre-incubated this compound-histone complex to the assembly reaction. The final concentration of this compound can be in the range of 30-70 ng/µl.[8]

    • Incubate the reaction at 30°C for 2-4 hours.

  • Termination and Deproteinization:

    • Stop the reaction by adding Stop Buffer.

    • Incubate at 37°C for 30 minutes to digest proteins.

  • DNA Purification and Analysis:

    • Purify the plasmid DNA using a standard phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial DNA purification kit.

    • Resuspend the purified DNA in TE buffer.

    • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

    • Stain the gel with a DNA dye and visualize under UV light. The presence of faster-migrating supercoiled DNA bands indicates successful nucleosome assembly.

Micrococcal Nuclease (MNase) Digestion Assay

This assay relies on the ability of MNase to preferentially digest the linker DNA between nucleosomes, while the DNA wrapped around the histone octamer remains protected.[2] Analysis of the resulting DNA fragments by gel electrophoresis reveals a characteristic ladder of bands, with the mononucleosome-protected fragment being approximately 147 bp.[1][13]

Materials:

  • Assembled chromatin from the previous assay or a separate assembly reaction.

  • Micrococcal Nuclease (MNase)

  • MNase Digestion Buffer (10x): 500 mM Tris-HCl (pH 8.0), 50 mM CaCl₂

  • Stop Solution: 0.5 M EDTA

  • Proteinase K

  • Agarose gel (1.5-2%) or polyacrylamide gel (6%)

  • DNA size markers

Protocol:

  • Nucleosome Assembly:

    • Perform an in-vitro nucleosome assembly reaction as described in the plasmid supercoiling assay, or using a linear DNA template of a defined length (e.g., 207 bp).[10] For a 25 µl assembly reaction, use approximately 200 nM DNA.[14]

  • MNase Digestion:

    • To 25 µl of the nucleosome assembly reaction, add 10 µl of 10x MNase Digestion Buffer, 1 µl of 100x BSA, and an optimized amount of MNase (e.g., 1-5 units).[14] Adjust the final volume to 100 µl with nuclease-free water.

    • Incubate at 37°C for 5-15 minutes. The optimal digestion time and MNase concentration should be determined empirically.

  • Reaction Quenching and Deproteinization:

    • Stop the digestion by adding 10 µl of 0.5 M EDTA.[14]

    • Add Proteinase K to a final concentration of 0.1 mg/ml and incubate at 50°C for 30 minutes.

  • DNA Fragment Analysis:

    • Purify the DNA fragments using a DNA purification kit or phenol-chloroform extraction.

    • Analyze the purified DNA fragments by electrophoresis on a 1.5-2% agarose gel or a 6% polyacrylamide gel for higher resolution.

    • Include a DNA ladder to determine the size of the protected fragments. The presence of a prominent band at ~147 bp is indicative of mononucleosome formation.

Visualizations

experimental_workflow cluster_preparation 1. Component Preparation cluster_assembly 2. In-Vitro Nucleosome Assembly cluster_analysis 3. Analysis of Assembly Recombinant_NAP1 Recombinant this compound Pre_incubation Pre-incubation: This compound + Histones Recombinant_NAP1->Pre_incubation Core_Histones Core Histones (H2A, H2B, H3, H4) Core_Histones->Pre_incubation DNA_Template DNA Template (Plasmid or Linear) Assembly_Reaction Assembly Reaction: Pre-incubated Complex + DNA + ATP DNA_Template->Assembly_Reaction Pre_incubation->Assembly_Reaction Supercoiling_Assay A. Plasmid Supercoiling Assay Assembly_Reaction->Supercoiling_Assay MNase_Assay B. MNase Digestion Assay Assembly_Reaction->MNase_Assay Agarose_Gel1 Agarose Gel Electrophoresis (Topoisomer separation) Supercoiling_Assay->Agarose_Gel1 Agarose_Gel2 Agarose/PAGE Gel Electrophoresis (~147 bp fragment) MNase_Assay->Agarose_Gel2

Caption: Experimental workflow for in-vitro nucleosome assembly using this compound.

nap1_mechanism cluster_histones Histone Pool H2A_H2B H2A-H2B dimers NAP1 This compound H2A_H2B->NAP1 Binding & Sequestration Non_productive Non-productive Aggregation H2A_H2B->Non_productive High Affinity H3_H4 (H3-H4)₂ tetramer Tetrasome Tetrasome ((H3-H4)₂-DNA) H3_H4->Tetrasome Binds DNA NAP1->Tetrasome Facilitates H2A-H2B deposition DNA DNA DNA->Non_productive DNA->Tetrasome Nucleosome Nucleosome Core Particle Tetrasome->Nucleosome + 2x(H2A-H2B)

Caption: this compound's role in preventing non-productive histone-DNA interactions.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the NAP-1 Gene in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleosome Assembly Protein 1 (NAP-1) is a highly conserved histone chaperone crucial for the assembly and disassembly of nucleosomes.[1] It primarily binds to histones H2A and H2B, facilitating their transport from the cytoplasm into the nucleus and their deposition onto DNA.[2][3] Beyond its role in chromatin structuring, this compound is implicated in transcriptional regulation, cell cycle progression, and DNA repair.[3][4] Given its central role in chromatin dynamics, studying the functional loss of this compound is essential for understanding its involvement in cellular health and disease, including cancer.[5] The CRISPR-Cas9 system offers a precise and efficient method for generating this compound gene knockouts in various cell lines, enabling detailed investigation of its functional roles.[6]

These application notes provide a comprehensive workflow, detailed experimental protocols, and expected outcomes for the successful knockout of the this compound gene using CRISPR-Cas9 technology.

Functional Pathways and Experimental Workflow

The function of this compound is central to chromatin dynamics. It acts as a shuttle for newly synthesized H2A-H2B histone dimers, ensuring proper nucleosome assembly during processes like DNA replication and transcription.[1][3] Its knockout is expected to disrupt these fundamental cellular processes.

NAP1_Function cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2A_H2B Newly Synthesized Histones H2A/H2B NAP1_cyto This compound Complex_cyto This compound-H2A/H2B Complex H2A_H2B->Complex_cyto Binding NAP1_cyto->Complex_cyto Complex_nuc This compound-H2A/H2B Complex Complex_cyto->Complex_nuc Nuclear Import NAP1_nuc This compound Complex_nuc->NAP1_nuc H2A_H2B_nuc H2A/H2B Dimer Complex_nuc->H2A_H2B_nuc Release NAP1_nuc->NAP1_cyto Recycling Nucleosome Assembled Nucleosome H2A_H2B_nuc->Nucleosome DNA_H3_H4 DNA + H3/H4 Tetramer DNA_H3_H4->Nucleosome Deposition

Figure 1: Functional Role of this compound in Chromatin Dynamics. This diagram illustrates this compound as a histone chaperone that binds H2A/H2B dimers in the cytoplasm, transports them into the nucleus, and facilitates their deposition onto DNA to form nucleosomes.

The experimental process for generating and validating a this compound knockout cell line is a multi-step procedure that requires careful planning and execution. The workflow ensures the creation of a true knockout and allows for subsequent functional analysis.

CRISPR_Workflow A Step 1: sgRNA Design & Selection (Targeting early exon of this compound) B Step 2: sgRNA Cloning (Into Cas9-expressing vector, e.g., pX458) A->B C Step 3: Cell Line Transfection (e.g., Lipofection or Electroporation) B->C D Step 4: Single-Cell Isolation (FACS or Limiting Dilution) C->D E Step 5: Clonal Expansion D->E F Step 6: Genomic Validation (PCR Amplification & Sanger Sequencing) E->F G Step 7: Protein Validation (Western Blot for this compound Protein) F->G Confirm Indels H Step 8: Functional Assays (Proliferation, Cell Cycle, Apoptosis) G->H Confirm Protein Loss

References

Application Notes and Protocols for Identifying NAP-1 Interacting Proteins via Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome Assembly Protein 1 (NAP-1) is a crucial histone chaperone involved in the regulation of chromatin assembly, gene transcription, and the cell cycle. Its interactions with various cellular proteins are fundamental to these processes. Understanding the protein-protein interactions of this compound is essential for elucidating its role in cellular function and its potential as a therapeutic target. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This document provides a detailed protocol for the co-immunoprecipitation of this compound to identify its interacting partners, with a particular focus on its interaction with histones.

Principle of Co-immunoprecipitation

Co-immunoprecipitation is a technique used to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). This is achieved by using an antibody that specifically recognizes and binds to the bait protein. The antibody-protein complex is then captured on a solid support, typically agarose (B213101) or magnetic beads coated with Protein A or Protein G. After a series of washes to remove non-specifically bound proteins, the entire complex is eluted and can be analyzed by various methods, such as Western blotting or mass spectrometry, to identify the interacting proteins.

Data Presentation

The following tables summarize the recommended quantitative data for the Co-IP protocol.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentConcentration
Lysis Buffer Tris-HCl, pH 7.450 mM
NaCl150 mM
EDTA1 mM
NP-401% (v/v)
Sodium deoxycholate0.5% (w/v)
SDS0.1% (w/v)
Protease Inhibitor Cocktail1X
Wash Buffer Tris-HCl, pH 7.420 mM
NaCl150 mM
EDTA1 mM
Triton X-1000.1% (v/v)
Elution Buffer Glycine-HCl, pH 2.50.1 M
Neutralization Buffer Tris-HCl, pH 8.51 M

Table 2: Experimental Parameters

ParameterRecommended Value
Starting Cell Number 1 x 10^7 to 1 x 10^8 cells
Lysis Buffer Volume 1 mL per 1 x 10^7 cells[1]
Total Protein Lysate 500 - 1000 µg
Anti-NAP-1 Antibody 2-10 µg
Isotype Control IgG 2-10 µg
Protein A/G Beads 20-50 µL of slurry
Incubation with Antibody 4°C, overnight with gentle rotation
Incubation with Beads 4°C, 1-3 hours with gentle rotation
Number of Washes 3-5 times
Elution Volume 20-50 µL

Experimental Protocols

This protocol is designed for the co-immunoprecipitation of endogenous this compound from cultured mammalian cells.

Materials:

  • Cultured mammalian cells expressing this compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (see Table 1)

  • Wash Buffer (see Table 1)

  • Elution Buffer (see Table 1)

  • Neutralization Buffer (see Table 1)

  • Anti-NAP-1 antibody (validated for IP)

  • Isotype control IgG (from the same species as the anti-NAP-1 antibody)

  • Protein A/G agarose or magnetic beads

  • Microcentrifuge tubes, pre-chilled

  • Rotating platform

  • Microcentrifuge (4°C)

Procedure:

  • Cell Lysis

    • Harvest cultured cells and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer supplemented with protease inhibitors (1 mL per 1x10^7 cells).[1]

    • Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Pre-clearing the Lysate (Optional but Recommended)

    • Add 20-30 µL of Protein A/G bead slurry to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotating platform.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet. This pre-cleared lysate is now ready for immunoprecipitation.

  • Immunoprecipitation

    • Determine the protein concentration of the pre-cleared lysate using a suitable protein assay (e.g., BCA assay).

    • To 500-1000 µg of total protein, add 2-10 µg of the anti-NAP-1 antibody.

    • In a separate tube for the negative control, add the same amount of isotype control IgG to an equal amount of protein lysate.

    • Incubate the lysate-antibody mixtures overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes

    • Add 20-50 µL of Protein A/G bead slurry to each immunoprecipitation reaction.

    • Incubate for 1-3 hours at 4°C with gentle rotation.

  • Washing

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. If using magnetic beads, use a magnetic stand.

    • Carefully discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

  • Elution

    • After the final wash, remove all residual supernatant.

    • Add 20-50 µL of Elution Buffer to the beads.

    • Incubate for 5-10 minutes at room temperature with gentle agitation.

    • Centrifuge at 1,000 x g for 1 minute to pellet the beads.

    • Carefully transfer the supernatant containing the eluted proteins to a new tube.

    • Immediately neutralize the eluate by adding 1-2 µL of Neutralization Buffer.

  • Analysis

    • The eluted protein complexes can be analyzed by SDS-PAGE and Western blotting to confirm the presence of this compound and its interacting partners.

    • For the identification of novel interacting proteins, the eluate can be subjected to mass spectrometry analysis.

Visualization of Experimental Workflow and Signaling Pathway

Co_Immunoprecipitation_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture CellLysis 2. Cell Lysis CellCulture->CellLysis PreClearing 3. Pre-clearing Lysate CellLysis->PreClearing AddAntibody 4. Add Anti-NAP-1 Ab PreClearing->AddAntibody AddBeads 5. Add Protein A/G Beads AddAntibody->AddBeads Washing 6. Washing AddBeads->Washing Elution 7. Elution Washing->Elution Analysis 8. WB / Mass Spec Elution->Analysis

Caption: Experimental workflow for Co-immunoprecipitation.

NAP1_Wnt_Signaling cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin_stable β-catenin (Stable) Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B BetaCatenin_destruction β-catenin (Degradation) GSK3B->BetaCatenin_destruction Nucleus Nucleus BetaCatenin_stable->Nucleus TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes NAP1L1 NAP1L1 NAP1L1->BetaCatenin_stable promotes activation

Caption: Logical relationship of NAP1L1 in the Wnt/β-catenin pathway.[2][3]

References

Techniques for Measuring NAP-1 Histone Chaperone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome Assembly Protein 1 (NAP-1) is a crucial histone chaperone involved in a variety of cellular processes, including nucleosome assembly and disassembly, histone transport, and transcription regulation.[1][2][3] Its ability to bind and escort histones, particularly H2A-H2B dimers, prevents their non-specific aggregation and ensures proper chromatin dynamics.[2][4][5] Dysregulation of this compound activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for a range of in vitro and in vivo techniques to measure the histone chaperone activity of this compound, aiding researchers in their fundamental studies and drug discovery efforts.

I. In Vitro Assays for this compound Activity

A variety of in vitro assays have been developed to quantitatively and qualitatively assess the different facets of this compound histone chaperone function. These assays are instrumental in dissecting the molecular mechanisms of this compound action and for high-throughput screening of potential modulators.

Fluorescence-Based Histone Binding Assays

These assays provide quantitative measurements of the binding affinity between this compound and histones.

a) Fluorescence Resonance Energy Transfer (FRET)

FRET-based assays are powerful tools to measure the direct interaction between this compound and histones in solution.[6] By labeling one protein with a donor fluorophore and the other with an acceptor fluorophore, the binding event can be monitored by the transfer of energy from the donor to the acceptor when they are in close proximity.

Protocol: FRET-Based this compound and Histone H2A-H2B Binding Assay

Objective: To determine the dissociation constant (Kd) of the this compound/H2A-H2B interaction.

Materials:

  • Purified recombinant this compound protein

  • Purified recombinant histone H2A-H2B dimers

  • Donor fluorophore (e.g., Alexa Fluor 488) maleimide (B117702)

  • Acceptor fluorophore (e.g., Alexa Fluor 594) maleimide

  • Labeling Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA

  • Fluorometer or plate reader capable of measuring FRET

Methodology:

  • Protein Labeling:

    • Label this compound with the donor fluorophore and H2A-H2B with the acceptor fluorophore according to the manufacturer's instructions for the maleimide chemistry targeting cysteine residues.

    • Remove excess dye by size-exclusion chromatography.

    • Determine the labeling efficiency by measuring the absorbance of the protein and the dye.

  • FRET Measurement:

    • Keep the concentration of the labeled protein (e.g., donor-labeled this compound) constant and low (in the low nanomolar range).

    • Titrate increasing concentrations of the acceptor-labeled binding partner (H2A-H2B).

    • Incubate the mixture at room temperature for 30 minutes to reach equilibrium.

    • Measure the fluorescence intensity of the donor and acceptor fluorophores. Excite the donor and measure emission from both the donor and the acceptor.

    • Calculate the FRET efficiency at each concentration of the titrant.

  • Data Analysis:

    • Plot the FRET efficiency as a function of the concentration of the acceptor-labeled protein.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

b) Fluorescence Polarization/Anisotropy

This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a valuable method for determining binding affinities in a homogeneous format.

Protocol: Fluorescence Anisotropy Assay for this compound/Histone Interaction

Objective: To quantify the binding of this compound to fluorescently labeled histones.

Materials:

  • Purified recombinant this compound protein

  • Fluorescently labeled histone H2A-H2B (e.g., with fluorescein)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.01% Tween-20

  • Plate reader with fluorescence polarization capabilities

Methodology:

  • Assay Setup:

    • In a microplate, add a fixed, low concentration of fluorescently labeled histone H2A-H2B to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Include control wells with only the labeled histone (for minimum polarization) and buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (or anisotropy) of each well using the plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to calculate the Kd.

Nucleosome Assembly and Disassembly Assays

These functional assays directly measure the core chaperone activity of this compound, which is to facilitate the formation or disruption of nucleosomes.

a) Supercoiling Assay for Nucleosome Assembly

This classic assay relies on the principle that the wrapping of DNA around a histone octamer introduces negative supercoils into a relaxed, circular plasmid DNA. This change in DNA topology can be visualized by agarose (B213101) gel electrophoresis.

Protocol: Plasmid Supercoiling Assay for this compound Mediated Nucleosome Assembly

Objective: To qualitatively and semi-quantitatively assess the ability of this compound to assemble nucleosomes onto plasmid DNA.

Materials:

  • Relaxed, circular plasmid DNA (e.g., pUC19)

  • Purified core histones (H2A, H2B, H3, H4)

  • Purified recombinant this compound

  • Topoisomerase I (for DNA relaxation)

  • Assembly Buffer: 10 mM HEPES-KOH pH 7.6, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol

  • Stop Solution: 20 mM EDTA, 1% SDS, 50 µg/mL Proteinase K

  • Agarose gel electrophoresis system

Methodology:

  • DNA Relaxation (if necessary):

    • Incubate supercoiled plasmid DNA with Topoisomerase I to generate relaxed circular DNA.

    • Inactivate the topoisomerase by heat or addition of SDS.

    • Purify the relaxed DNA.

  • Nucleosome Assembly Reaction:

    • Incubate the relaxed plasmid DNA with core histones in the presence or absence of this compound in assembly buffer. A typical reaction would include a range of this compound concentrations.

    • Incubate at 37°C for 2-4 hours.

  • Reaction Termination and Deproteinization:

    • Stop the reaction by adding the Stop Solution and incubate at 37°C for 30 minutes to digest proteins.

  • Analysis:

    • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

    • Visualize the DNA with a suitable stain (e.g., ethidium (B1194527) bromide or SYBR Green). Supercoiled DNA will migrate faster than relaxed DNA. The appearance of faster-migrating bands indicates successful nucleosome assembly.

b) Nucleosome Disassembly Assay

This assay measures the ability of this compound to remove histones from pre-assembled nucleosomes.

Protocol: Salt-Dialysis Based Nucleosome Disassembly Assay

Objective: To assess the ability of this compound to disassemble nucleosomes.

Materials:

  • Reconstituted mononucleosomes (e.g., using a 147 bp DNA fragment like the Widom 601 sequence and purified histones)

  • Purified recombinant this compound

  • Disassembly Buffer: 20 mM Tris-HCl pH 7.5, with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM)

  • Native polyacrylamide gel electrophoresis (PAGE) system

Methodology:

  • Nucleosome Reconstitution:

    • Assemble mononucleosomes by salt dialysis, mixing the DNA fragment and histone octamers at a high salt concentration (e.g., 2 M NaCl) and gradually lowering the salt concentration.

  • Disassembly Reaction:

    • Incubate the pre-formed mononucleosomes with increasing concentrations of this compound in the disassembly buffer for 1 hour at 37°C.

  • Analysis by Native PAGE:

    • Resolve the reaction products on a native polyacrylamide gel.

    • Stain the gel for both DNA (e.g., SYBR Green) and protein (e.g., Coomassie Blue).

    • The disappearance of the intact nucleosome band and the appearance of free DNA and histone-NAP-1 complexes indicate nucleosome disassembly.

Competition Assays

Competition assays are useful for understanding the interplay between this compound, histones, and DNA.

a) Native-PAGE Competition Assay

This assay visually demonstrates the ability of this compound to compete with DNA for binding to histones.[4]

Protocol: Native-PAGE Competition Assay for this compound and DNA

Objective: To determine if this compound can sequester histones from a histone-DNA complex.

Materials:

  • Purified histone H2A-H2B dimers

  • A short double-stranded DNA fragment (e.g., 30 bp)

  • Purified recombinant this compound

  • Binding Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT

  • Native polyacrylamide gel electrophoresis (PAGE) system

Methodology:

  • Formation of Histone-DNA Complex:

    • Incubate histone H2A-H2B with the DNA fragment in binding buffer to form a stable complex.

  • Competition Reaction:

    • Add increasing concentrations of this compound to the pre-formed histone-DNA complex.

    • Incubate for 30 minutes at room temperature.

  • Analysis by Native PAGE:

    • Run the samples on a native polyacrylamide gel.

    • Stain the gel for DNA.

    • The appearance of a free DNA band with increasing this compound concentration indicates that this compound has successfully competed with the DNA for histone binding.

II. Advanced Biophysical Techniques

For a more in-depth and quantitative analysis of this compound's function, several advanced biophysical techniques can be employed.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

HDX-MS provides information on protein conformation and dynamics in solution. It can be used to map the interaction surfaces between this compound and histones.[4] The rate of exchange of backbone amide hydrogens with deuterium from the solvent is measured by mass spectrometry. Regions of the protein involved in binding will be protected from exchange.

Single-Molecule Magnetic Tweezers

This powerful technique allows for the real-time observation of this compound assisted nucleosome assembly on a single DNA molecule.[7][8] By applying force and torque to a DNA molecule tethered between a surface and a magnetic bead, one can measure changes in DNA length and supercoiling as nucleosomes are formed.[7][8]

III. In Vivo and Cellular Assays

Studying this compound activity within a cellular context is crucial to understanding its physiological roles.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic localization of this compound and its association with specific chromatin regions. Coupled with high-throughput sequencing (ChIP-seq), it can provide a genome-wide map of this compound binding.

Protocol: Chromatin Immunoprecipitation (ChIP) for this compound

Objective: To identify the genomic regions where this compound is bound.

Materials:

  • Cells or tissue of interest

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease (MNase) to shear chromatin

  • This compound specific antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR or sequencing reagents

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or MNase digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to this compound.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR to look at specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

These techniques are used to study protein-protein interactions in vivo. IP can be used to isolate this compound and identify its post-translational modifications, while Co-IP can identify proteins that interact with this compound within the cell.[9]

IV. Quantitative Data Summary

The following table summarizes key quantitative data for this compound histone chaperone activity from the literature.

Assay TypeInteraction PartnersOrganismDissociation Constant (Kd)Reference
Fluorescence-based assayyNap1 and H2A/H2BYeastLow nM affinity[1]
Fluorescence-based assayyNap1 and H3/H4YeastLow nM affinity[1]
Coupled equilibrium FRET assayNap1 and H2A-H2BXenopus8 nM[6]
FRET competition assayNap1 and H2A-H2BXenopus~10 nM[4]

V. Visualizations

Experimental_Workflow_FRET_Assay cluster_prep Protein Preparation cluster_assay FRET Assay cluster_analysis Data Analysis NAP1 This compound Labeled_NAP1 Labeled this compound (Donor) NAP1->Labeled_NAP1 H2AH2B H2A-H2B Labeled_H2AH2B Labeled H2A-H2B (Acceptor) H2AH2B->Labeled_H2AH2B Donor Donor Fluorophore (e.g., Alexa 488) Donor->Labeled_NAP1 Acceptor Acceptor Fluorophore (e.g., Alexa 594) Acceptor->Labeled_H2AH2B Mix Mix Labeled Proteins Labeled_NAP1->Mix Labeled_H2AH2B->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence (Donor & Acceptor Emission) Incubate->Measure Plot Plot FRET Efficiency vs. [H2A-H2B] Measure->Plot Fit Fit to Binding Model Plot->Fit Kd Determine Kd Fit->Kd

Signaling_Pathway_Nucleosome_Assembly cluster_components Components cluster_process Nucleosome Assembly Process NAP1 This compound Dimer NAP1_H2AH2B This compound-(H2A-H2B) complex NAP1->NAP1_H2AH2B binds NAP1_H3H4 This compound-(H3-H4) complex NAP1->NAP1_H3H4 binds H2AH2B H2A-H2B Dimer H2AH2B->NAP1_H2AH2B H3H4 (H3-H4)2 Tetramer H3H4->NAP1_H3H4 DNA DNA Tetrasome Tetrasome ((H3-H4)2-DNA) DNA->Tetrasome Nucleosome Nucleosome NAP1_H2AH2B->Nucleosome deposits H2A-H2B NAP1_H3H4->Tetrasome deposits H3-H4 Tetrasome->Nucleosome

Logical_Relationship_Competition_Assay cluster_initial Initial State cluster_addition Addition of this compound cluster_final Final State Histone_DNA Histone-DNA Complex NAP1_Histone This compound-Histone Complex Histone_DNA->NAP1_Histone This compound competes for Histone Free_DNA Free DNA Histone_DNA->Free_DNA releases NAP1 This compound NAP1->NAP1_Histone

References

Visualizing NAP-1 in Live Cells: Advanced Fluorescence Microscopy Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome Assembly Protein 1 (NAP-1) is a highly conserved histone chaperone involved in a multitude of cellular processes, including nucleosome assembly and disassembly, transcription regulation, and cell cycle control. Its dynamic localization and interactions within the cell are critical to its function. Visualizing this compound in its native, living environment is therefore essential for a comprehensive understanding of its roles in both normal cellular physiology and disease. This document provides detailed application notes and protocols for the visualization of this compound in live cells using fluorescence microscopy, with a focus on fluorescent protein tagging.

Key Fluorescence Microscopy Techniques for this compound Visualization

The primary method for visualizing this compound in live cells involves the genetic fusion of a fluorescent protein (FP) to the this compound protein. This allows for the direct observation of the fusion protein's localization, dynamics, and interactions in real-time.

Fluorescent Protein (FP) Tagging

Genetically encoding a fluorescent tag, such as Green Fluorescent Protein (GFP) or its variants, and fusing it to the N- or C-terminus of this compound allows for the expression of a fluorescent chimeric protein. The choice of fluorescent protein is critical and depends on the specific experimental requirements, such as the desired brightness, photostability, and spectral properties.

Considerations for FP Selection:

  • Brightness and Photostability: Brighter and more photostable FPs allow for longer imaging times with lower excitation light, minimizing phototoxicity. Recent developments have yielded highly stable FPs like mStayGold.[1][2][3]

  • Monomeric vs. Dimeric FPs: Monomeric FPs are generally preferred to avoid artifacts arising from FP-induced dimerization of the target protein.

  • Spectral Properties: The choice of FP color is important for multicolor imaging experiments to study co-localization with other proteins.

Quantitative Data Presentation

The selection of an appropriate fluorescent protein is a critical step in designing live-cell imaging experiments. The following table summarizes key quantitative parameters for a selection of commonly used fluorescent proteins suitable for creating this compound fusion constructs. These values are derived from studies comparing various FPs in live-cell contexts and provide a basis for rational fluorophore selection.[1][2][4]

Fluorescent ProteinRelative Brightness (%)Photostability (t½ in seconds)Quaternary StructureExcitation Max (nm)Emission Max (nm)
EGFP100~30Monomer488507
mEmerald115~45Monomer487509
mNeonGreen200~60Monomer506517
mStayGold150>300Dimer517528
mCherry35~60Monomer587610
mScarlet150~90Monomer569594

Note: Relative brightness and photostability are dependent on the specific imaging system and conditions. The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Generation of a this compound-FP Expression Construct

This protocol describes the cloning of human this compound into a mammalian expression vector containing a fluorescent protein tag.

Materials:

  • Human this compound cDNA

  • Mammalian expression vector with a fluorescent protein tag (e.g., pEGFP-N1 or a vector with a more advanced FP)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli

  • Plasmid purification kit

Methodology:

  • Amplify the full-length human this compound cDNA using PCR with primers that incorporate appropriate restriction sites for cloning into the chosen expression vector. Ensure the this compound coding sequence is in-frame with the fluorescent protein tag.

  • Digest both the PCR product and the expression vector with the selected restriction enzymes.

  • Ligate the digested this compound fragment into the linearized vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli.

  • Select positive clones by antibiotic resistance and verify the insertion by restriction digest and DNA sequencing.

  • Purify the plasmid DNA from a large-scale bacterial culture.

Protocol 2: Transient Transfection of Mammalian Cells

This protocol outlines the transient transfection of a mammalian cell line (e.g., HeLa or HEK293T) with the this compound-FP expression construct for subsequent live-cell imaging.[5][6][7]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound-FP plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGene HD)

  • Serum-free medium (e.g., Opti-MEM)

  • Glass-bottom imaging dishes

Methodology:

  • One day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes in serum-free medium according to the manufacturer's protocol. For a 35 mm dish, a common starting point is 2 µg of plasmid DNA and a 3:1 ratio of transfection reagent to DNA.[6]

  • Add the transfection complexes dropwise to the cells in fresh complete medium.

  • Incubate the cells for 24-48 hours to allow for expression of the this compound-FP fusion protein.

  • Just before imaging, replace the culture medium with a pre-warmed, optically clear imaging medium to reduce background fluorescence.[8]

Protocol 3: Live-Cell Imaging of this compound-FP

This protocol provides a general guideline for imaging the subcellular localization and dynamics of this compound-FP using a confocal or spinning-disk microscope.

Materials:

  • Transfected cells in imaging dishes

  • Confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO2)

  • Appropriate laser lines and emission filters for the chosen fluorescent protein

Methodology:

  • Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.

  • Locate transfected cells expressing the this compound-FP fusion protein.

  • Set the imaging parameters to minimize phototoxicity while maintaining a good signal-to-noise ratio. This includes using the lowest possible laser power, the shortest possible exposure time, and appropriate pixel binning.[8]

  • Acquire images or time-lapse series to observe the localization and dynamics of this compound-FP. For dynamic processes, rapid acquisition settings will be necessary.

  • Analyze the images using appropriate software to determine subcellular localization, track protein movement, or quantify fluorescence intensity.

Advanced Imaging Techniques and Protocols

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to study the mobility of proteins within a living cell.[9][10][11][12][13] By photobleaching the fluorescent signal in a defined region of interest (ROI) and monitoring the recovery of fluorescence over time, the diffusion and binding kinetics of this compound-FP can be determined.

Protocol for FRAP:

  • Identify a cell expressing this compound-FP at a suitable level.

  • Acquire a few pre-bleach images of the region of interest (e.g., a strip across the nucleus).

  • Use a high-intensity laser to photobleach the ROI.

  • Immediately following the bleach, acquire a time-lapse series of images at a low laser intensity to monitor the recovery of fluorescence in the bleached region.

  • Quantify the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity and the fluorescence of a non-bleached control region.

  • Fit the recovery curve to a mathematical model to extract parameters such as the mobile fraction and the diffusion coefficient of this compound-FP.[10][11]

Förster Resonance Energy Transfer (FRET)

FRET microscopy can be used to investigate protein-protein interactions in live cells.[14][15][16][17][18] If this compound interacts with another protein, this can be visualized by tagging this compound with a donor fluorophore (e.g., CFP or GFP) and the interacting partner with an acceptor fluorophore (e.g., YFP or mCherry). FRET occurs when the two proteins are in close proximity (1-10 nm), resulting in a transfer of energy from the donor to the acceptor.

Protocol for Acceptor Photobleaching FRET:

  • Co-transfect cells with constructs expressing the donor-tagged this compound and the acceptor-tagged protein of interest.

  • Acquire a pre-bleach image of both the donor and acceptor fluorescence.

  • Select a region of interest where both proteins are co-localized and photobleach the acceptor fluorophore using a high-intensity laser specific for the acceptor.

  • Acquire a post-bleach image of the donor fluorescence.

  • An increase in the donor fluorescence intensity after acceptor photobleaching indicates that FRET was occurring, and thus that the two proteins were interacting.

  • Quantify the FRET efficiency based on the change in donor fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and the experimental workflows for its visualization.

NAP1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex NAP1_TBK1 NAP1-TBK1 Complex TRAF2->NAP1_TBK1 IkB IκB IKK_complex->IkB P p65_p50 p65/p50 (NF-κB) NAP1_TBK1->p65_p50 P p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus p65_p50_IkB p65/p50-IκB p65_p50_IkB->p65_p50 p65_p50_IkB->IkB Gene_Expression NF-κB Target Gene Expression p65_p50_nucleus->Gene_Expression

Caption: this compound in the NF-κB signaling pathway.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cloning 1. Clone this compound into FP expression vector Transfection 2. Transiently transfect mammalian cells Cloning->Transfection Imaging 3. Live-cell imaging using confocal microscopy Transfection->Imaging Localization Subcellular Localization Imaging->Localization FRAP FRAP for Dynamics Imaging->FRAP FRET FRET for Interactions Imaging->FRET

References

Application Notes: Functional Studies of Nucleosome Assembly Protein-1 (NAP-1) using siRNA-mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleosome Assembly Protein-1 (NAP-1) is a highly conserved histone chaperone that plays a crucial role in the dynamic organization of chromatin. Its functions are integral to various cellular processes, including nucleosome assembly and disassembly, histone transport, and the regulation of gene expression. Emerging evidence highlights the involvement of this compound in critical cellular pathways governing cell proliferation, cell cycle progression, and apoptosis. The dysregulation of this compound expression has been implicated in several pathologies, including cancer, making it a compelling target for functional studies and therapeutic development.

Small interfering RNA (siRNA)-mediated gene knockdown is a powerful technique to specifically silence the expression of a target gene, thereby enabling the investigation of its functional roles. This application note provides a comprehensive overview and detailed protocols for utilizing siRNA to knock down this compound expression and subsequently analyze the functional consequences on cell viability, cell cycle distribution, and apoptosis.

Principle of the Method

siRNA molecules are short, double-stranded RNA molecules that, when introduced into cells, activate the RNA interference (RNAi) pathway. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA's antisense strand to identify and cleave the complementary messenger RNA (mRNA) of the target gene (this compound). This targeted degradation of this compound mRNA leads to a significant reduction in the synthesis of the this compound protein, effectively "knocking down" its expression. The resulting cellular phenotypes can then be attributed to the loss of this compound function.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of siRNA-mediated knockdown of a this compound family member, NAP1L1, on cancer cell lines.

Table 1: Effect of NAP1L1 siRNA on Cell Viability in Ovarian Cancer Cells

Cell LineTreatmentRelative Cell Viability (%)Fold Change (vs. si-NC)p-value
SKOV3si-NC100 ± 5.21.00-
SKOV3si-NAP1L1-158 ± 4.10.58< 0.001
SKOV3si-NAP1L1-265 ± 4.80.65< 0.001
OVCAR3si-NC100 ± 6.11.00-
OVCAR3si-NAP1L1-162 ± 5.50.62< 0.001
OVCAR3si-NAP1L1-269 ± 5.90.69< 0.001

Data is presented as mean ± standard deviation. si-NC represents a non-targeting control siRNA. Data is representative of typical results seen in such experiments[1].

Table 2: Effect of NAP1L1 siRNA on Cell Cycle Distribution in Ovarian Cancer Cells

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
SKOV3si-NC45.2 ± 2.135.8 ± 1.919.0 ± 1.5
SKOV3si-NAP1L162.5 ± 2.820.1 ± 1.717.4 ± 1.3
OVCAR3si-NC48.9 ± 2.532.4 ± 2.018.7 ± 1.6
OVCAR3si-NAP1L165.1 ± 3.118.5 ± 1.816.4 ± 1.4

Data is presented as mean ± standard deviation. Knockdown of NAP1L1 leads to an accumulation of cells in the G1 phase, suggesting a role in G1/S transition[1].

Table 3: Effect of NAP1L1 siRNA on Apoptosis in Ovarian Cancer Cells

Cell LineTreatmentApoptotic Cells (%)Fold Change (vs. si-NC)
SKOV3si-NC5.2 ± 0.81.00
SKOV3si-NAP1L115.8 ± 1.53.04
OVCAR3si-NC6.1 ± 0.91.00
OVCAR3si-NAP1L118.2 ± 1.92.98

Data is presented as mean ± standard deviation. Increased apoptosis is observed following NAP1L1 knockdown[1].

Experimental Protocols

Protocol 1: siRNA Transfection for this compound Knockdown

This protocol describes a general method for transiently transfecting mammalian cells with siRNA targeting this compound. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound specific siRNA and non-targeting control siRNA (si-NC)

  • Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube (Tube A), dilute 20-40 pmol of this compound siRNA or si-NC into 100 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 3-5 µL of the lipid-based transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Add the contents of Tube A to Tube B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: a. Gently add the 200 µL of siRNA-lipid complex mixture dropwise to each well of the 6-well plate. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time should be determined empirically.

Protocol 2: Western Blotting for this compound Protein Expression

This protocol is for validating the knockdown of this compound protein expression following siRNA transfection.

Materials:

  • Transfected and control cells

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. b. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-NAP-1 antibody (at the recommended dilution) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • Transfected and control cells in a 96-well plate

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Transfection: Seed and transfect cells in a 96-well plate following a scaled-down version of Protocol 1.

  • MTS Assay: a. At the desired time point post-transfection (e.g., 48 or 72 hours), add 20 µL of MTS reagent to each well containing 100 µL of culture medium.[2] b. Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.[2] c. Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of the this compound siRNA-treated cells to that of the si-NC-treated cells (set to 100%).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.[3]

Materials:

  • Transfected and control cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Harvest cells by trypsinization. b. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant. c. Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: a. Resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: a. Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS and centrifuge again. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data from at least 10,000 events per sample. c. Use appropriate software to analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases).

Mandatory Visualization

experimental_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_4 Day 3-4 (24-72h Post-Transfection) cluster_analysis Downstream Functional Analysis cell_seeding Seed Cells in 6-well Plates transfection Transfect with this compound siRNA or Control siRNA cell_seeding->transfection harvest Harvest Cells transfection->harvest western_blot Western Blot (Validate Knockdown) harvest->western_blot viability_assay Cell Viability Assay (MTS) harvest->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle_analysis apoptosis_assay Apoptosis Assay harvest->apoptosis_assay

Experimental workflow for siRNA-mediated knockdown of this compound.

NAP1_NFkB_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NAP1 This compound TBK1 TBK1 NAP1->TBK1 TBK1->IKK_complex Activates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Anti-apoptotic Gene Expression (e.g., Mcl-1) Nucleus->Gene_expression Promotes Apoptosis Apoptosis Gene_expression->Apoptosis Inhibits siRNA This compound siRNA siRNA->NAP1 Knockdown

This compound's role in the NF-κB signaling pathway.

NAP1_Cell_Cycle_Pathway NAP1L1 NAP1L1 HDGF HDGF NAP1L1->HDGF Interacts with c_JUN c-JUN HDGF->c_JUN Interacts with CyclinD1 Cyclin D1 c_JUN->CyclinD1 Induces Expression G1_S_transition G1/S Phase Transition CyclinD1->G1_S_transition Promotes Cell_Proliferation Cell Proliferation G1_S_transition->Cell_Proliferation Leads to siRNA NAP1L1 siRNA siRNA->NAP1L1 Knockdown

NAP1L1's role in cell cycle progression.

References

Unveiling Novel NAP-1 Binding Partners: A Guide to Yeast Two-Hybrid Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Yeast Two-Hybrid (Y2H) screening for the identification of novel protein binding partners for the Nucleosome Assembly Protein 1 (NAP-1). This compound is a crucial histone chaperone involved in a myriad of cellular processes, including DNA replication, transcriptional regulation, and cellular stress responses. Identifying its interacting partners is key to understanding its multifaceted roles and for the development of novel therapeutic strategies.

Introduction to Yeast Two-Hybrid Screening

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein and protein-DNA interactions.[1][2] The fundamental principle of the Y2H assay is the reconstitution of a functional transcription factor from two separate domains, a DNA-binding domain (BD) and an activation domain (AD), through the interaction of two proteins fused to these domains.[1][2][3]

In a typical Y2H screen, the protein of interest, in this case this compound, is fused to the BD, creating the "bait." A library of potential interacting proteins ("prey") is fused to the AD.[4][5] If the bait and a prey protein interact within the yeast nucleus, the BD and AD are brought into close proximity, activating the transcription of reporter genes.[6] This activation allows for the selection and identification of yeast colonies expressing interacting protein pairs.

Experimental Workflow and Signaling Pathways

The overall workflow for a Y2H screen to identify novel this compound binding partners is depicted below. This process involves the construction of bait and prey plasmids, transformation of yeast, screening for interactions, and subsequent validation of putative interactors.

Caption: Yeast Two-Hybrid screening workflow for identifying this compound binding partners.

This compound is known to be involved in several critical signaling pathways. For instance, this compound has been shown to be a regulatory component in the NF-κB signaling pathway, where it can enhance NF-κB activation.[7] Furthermore, recent studies have implicated this compound in the regulation of the type I interferon (IFN) response by interacting with and modulating the activity of TANK-binding kinase 1 (TBK1).[8][9]

NAP1_Signaling cluster_NFkB NF-κB Signaling cluster_IFN Interferon Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR NAK NAK (NF-κB-activating kinase) TNFR->NAK IKK IKK Complex NAK->IKK NAP1_NFkB This compound NAP1_NFkB->NAK potentiates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus_NFkB Gene Transcription NFkB->Nucleus_NFkB translocates to nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TBK1 TBK1 TLR3->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NAP1_IFN This compound NAP1_IFN->TBK1 binds and modulates Nucleus_IFN IFN-β Gene Transcription IRF3->Nucleus_IFN translocates to nucleus

Caption: Simplified signaling pathways involving this compound.

Detailed Experimental Protocols

Construction of the Bait Plasmid (pGBKT7-NAP-1)
  • Gene Amplification: Amplify the full-length coding sequence of human this compound from a suitable cDNA source using PCR. Design primers with restriction sites compatible with the multiple cloning site (MCS) of the pGBKT7 vector (e.g., EcoRI and BamHI).

  • Vector and Insert Digestion: Digest both the amplified this compound PCR product and the pGBKT7 vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the linearized pGBKT7 vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for transformants on LB agar (B569324) plates containing kanamycin.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of the this compound gene by restriction digestion and Sanger sequencing.

Yeast Transformation and Bait Characterization
  • Yeast Strain: Use a suitable yeast reporter strain such as AH109 or Y2HGold.[10]

  • Transformation: Transform the verified pGBKT7-NAP-1 plasmid into the yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[10]

  • Selection: Plate the transformed yeast on Synthetic Dextrose (SD) medium lacking tryptophan (SD/-Trp) to select for cells that have successfully taken up the bait plasmid.

  • Autoactivation Test: To ensure the this compound bait does not autonomously activate the reporter genes, streak the transformed yeast on SD medium lacking tryptophan, histidine, and adenine (B156593) (SD/-Trp/-His/-Ade).[11] The absence of growth indicates that the bait is suitable for screening.

Library Screening
  • Library Transformation: Transform a pre-made human cDNA library (e.g., in pGADT7) into the yeast strain already containing the pGBKT7-NAP-1 bait plasmid.

  • Mating Protocol (Alternative): A highly efficient method is to use a mating-based approach.[4][12] Transform the bait plasmid into a MATa yeast strain and the prey library into a MATα strain. Mate the two strains to bring the bait and prey plasmids together in diploid yeast.[12][13]

  • Initial Selection: Plate the transformed or mated yeast on SD medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.[10][14]

  • Interaction Selection: Replica-plate the colonies from the SD/-Trp/-Leu plates onto high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade). Colonies that grow on this medium are considered positive for a protein-protein interaction.[10][15]

Validation of Positive Interactions
  • Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies. Transform the isolated plasmids into E. coli to amplify the plasmid DNA. Sequence the cDNA insert to identify the potential this compound binding partner.

  • One-on-One Y2H: Re-transform the identified prey plasmid along with the pGBKT7-NAP-1 bait plasmid into a fresh yeast reporter strain. Also, co-transform the prey plasmid with an empty pGBKT7 vector (containing a non-interacting protein like Lamin) as a negative control to confirm the specificity of the interaction.[14]

  • Co-immunoprecipitation (Co-IP): To validate the interaction in a more physiologically relevant context, perform Co-IP from mammalian cells. Co-express tagged versions of this compound and the putative interactor. Immunoprecipitate one protein and probe for the presence of the other by Western blotting.

Data Presentation

The results of a Y2H screen can be quantified to prioritize candidates for further validation. A scoring system can be developed based on the strength of the reporter gene activation and the frequency of isolation.

Table 1: Putative this compound Interacting Proteins Identified by Yeast Two-Hybrid Screening

Prey IDGene SymbolProtein NameInteraction Strength (β-gal units)Frequency of Isolation
P001TBK1TANK-binding kinase 185.3 ± 7.212
P002RELATranscription factor p6562.1 ± 5.58
P003H2AHistone H2A110.5 ± 9.815
P004H2BHistone H2B115.2 ± 10.116
P005DGKZDiacylglycerol kinase zeta45.7 ± 4.15
P006UNK1Unknown Protein 130.2 ± 3.53
P007UNK2Unknown Protein 225.9 ± 2.82

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the library screened and experimental conditions.

Conclusion

The Yeast Two-Hybrid system is a robust and scalable method for identifying novel protein-protein interactions. By following the detailed protocols outlined in this document, researchers can successfully screen for and identify new binding partners of this compound. The identification of these interactors will provide valuable insights into the cellular functions of this compound and may reveal novel targets for therapeutic intervention in diseases where this compound activity is dysregulated. It is crucial to validate all putative interactions using independent biochemical methods to ensure the biological relevance of the findings.[16]

References

Application of single-molecule magnetic tweezers to study NAP-1 assisted nucleosome assembly.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleosome assembly is a fundamental process in eukaryotic cells, essential for packaging the genome into chromatin. This dynamic process is tightly regulated by histone chaperones, which ensure the correct deposition of histones onto DNA. Nucleosome Assembly Protein 1 (NAP-1) is a key histone chaperone involved in the assembly of nucleosomes by mediating the deposition of histone H2A-H2B dimers. Understanding the intricate mechanics of this compound-assisted nucleosome assembly is crucial for deciphering gene regulation and for the development of therapeutic strategies targeting chromatin-related diseases.

Single-molecule magnetic tweezers have emerged as a powerful tool to investigate the real-time dynamics of nucleosome assembly with high spatial and temporal resolution. This technique allows for the precise application of force and torque to a single DNA molecule, mimicking the physiological conditions within the cell nucleus. By monitoring changes in the end-to-end length and supercoiling of the DNA, researchers can directly observe the step-wise assembly of individual nucleosomes.

These application notes provide a comprehensive overview and detailed protocols for utilizing single-molecule magnetic tweezers to study this compound assisted nucleosome assembly.

Key Findings from Single-Molecule Magnetic Tweezer Studies

Studies utilizing single-molecule magnetic tweezers have provided significant insights into the mechanism of this compound assisted nucleosome assembly. Here are some key quantitative findings:

ParameterValueExperimental ConditionsReference
DNA Compaction per Nucleosome 56 ± 3 nm0.3 pN stretching force[1][2][3]
~50 nm~2.5 pN stretching force[4][5]
Change in Linking Number (ΔLk) per Nucleosome -1.0Torsionally constrained DNA
Average Step Size of Assembly -31 nm1 pN stretching force[1][2]
Disassembly Force 3 pN to 17.5 pNStepwise increase in force[4][5]
Disruption Length per Nucleosome ~25 nmForces from 3 pN to 17.5 pN[4][5]

Proposed Mechanism of this compound Assisted Nucleosome Assembly

Based on single-molecule and other biochemical studies, a two-step model for this compound assisted nucleosome assembly has been proposed.[2][6] First, the (H3-H4)₂ tetramer is deposited onto the DNA. Subsequently, this compound facilitates the deposition of two H2A-H2B dimers to complete the nucleosome core particle.

NAP1_Assisted_Nucleosome_Assembly cluster_0 Step 1: Tetrasome Formation cluster_1 Step 2: Nucleosome Completion DNA DNA Tetrasome Tetrasome (DNA + H3-H4) DNA->Tetrasome Binding H3H4 (H3-H4)₂ Tetramer H3H4->Tetrasome Nucleosome Complete Nucleosome Tetrasome->Nucleosome Addition of 2x H2A-H2B NAP1_H2AH2B This compound-(H2A-H2B) Complex NAP1_H2AH2B->Nucleosome

Caption: Proposed two-step mechanism of this compound assisted nucleosome assembly.

Experimental Protocols

Preparation of DNA Tethers for Magnetic Tweezers

A single DNA molecule is tethered between a functionalized glass surface and a superparamagnetic bead.

Materials:

  • λ-DNA (48.5 kbp)

  • Biotinylated dNTPs and Digoxigenin-labeled dNTPs

  • Klenow fragment of DNA polymerase I

  • Streptavidin-coated superparamagnetic beads (e.g., 2.8 µm diameter)

  • Anti-digoxigenin coated glass slides

  • Buffers: PBS, TE buffer

Protocol:

  • Label the ends of the λ-DNA. One end is labeled with multiple biotin (B1667282) molecules and the other with multiple digoxigenin (B1670575) molecules using a Klenow fill-in reaction.

  • Prepare the flow cell by attaching the anti-digoxigenin coated glass slide.

  • Incubate the biotin and digoxigenin-labeled DNA with streptavidin-coated magnetic beads. The concentration should be adjusted to have, on average, one DNA molecule per bead.

  • Introduce the DNA-bead solution into the flow cell. The digoxigenin-labeled end of the DNA will specifically bind to the anti-digoxigenin coated surface.

  • Wash the flow cell with buffer to remove unbound beads and DNA. This results in single DNA molecules tethered between the glass surface and a magnetic bead.

This compound Assisted Nucleosome Assembly Assay

This protocol describes the real-time monitoring of nucleosome assembly on a single DNA molecule.

Materials:

  • Purified recombinant human this compound

  • Purified recombinant human core histones (H2A, H2B, H3, H4)

  • Assembly Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 0.2% polyethylene (B3416737) glycol)[7]

  • Magnetic tweezers setup

Protocol:

  • Pre-incubation of this compound and Histones: Pre-incubate this compound with core histones at specified concentrations (e.g., 3.9 nM this compound with 2.6 nM H2A/H2B and H3/H4) for 30 minutes at 37°C.[1][7]

  • Initial DNA Measurement: Locate a single, torsionally constrained DNA tether. Apply a low constant force (e.g., 0.3 pN) and measure the initial end-to-end length of the DNA.[1] Perform a rotation curve to confirm the DNA is not nicked and to establish the baseline linking number.[1]

  • Initiation of Assembly: Flow the pre-incubated this compound/histone mixture into the flow cell. During the flush, a higher force (>10 pN) can be applied to the bead to minimize non-specific interactions.[1]

  • Real-time Monitoring: Immediately after flushing, reduce the force to the desired level for assembly (e.g., 0.3 pN or 1 pN).[1] Record the change in the bead's height (DNA end-to-end length) over time. A decrease in length indicates nucleosome formation.

  • Linking Number Measurement: After a sufficient number of nucleosomes have assembled, perform another rotation curve by rotating the magnets. The shift in the peak of the rotation curve towards negative turns indicates the formation of positive supercoils in the DNA due to nucleosome wrapping.[1][2] The number of assembled nucleosomes can be calculated from this shift.[2]

MT_Workflow cluster_prep Preparation cluster_exp Experiment DNA_prep 1. Prepare Biotin/Dig-labeled DNA Bead_prep 2. Incubate DNA with Streptavidin Beads DNA_prep->Bead_prep Flowcell_prep 3. Introduce into Anti-Dig Flow Cell Bead_prep->Flowcell_prep Initial_meas 4. Measure Initial DNA Length & Rotation Curve Flowcell_prep->Initial_meas Tethered DNA Protein_flush 5. Flush in this compound/Histone Mix Initial_meas->Protein_flush Assembly 6. Monitor DNA Length Change in Real-time Protein_flush->Assembly Final_meas 7. Measure Final Rotation Curve Assembly->Final_meas

Caption: Experimental workflow for magnetic tweezers-based nucleosome assembly assay.

Data Analysis

DNA Extension: The change in DNA extension is directly measured by tracking the vertical position of the magnetic bead. Step-finding algorithms can be used to identify discrete assembly events and determine the step size of DNA compaction per nucleosome.[1][2]

Linking Number: The number of supercoils introduced by nucleosome assembly is determined from the shift in the rotation curve. The linking number change (ΔLk_nuc) is calculated from the number of turns required to restore the peak of the rotation curve to its original position.[1][8] It is reported that the formation of one nucleosome changes the linking number by approximately -1.0.[2]

Applications in Drug Development

The single-molecule magnetic tweezers assay for this compound assisted nucleosome assembly provides a powerful platform for screening and characterizing compounds that modulate chromatin dynamics. Potential applications include:

  • Screening for Inhibitors/Activators: Identifying small molecules that inhibit or enhance the chaperone activity of this compound.

  • Mechanism of Action Studies: Elucidating how candidate drugs affect the kinetics and mechanics of nucleosome assembly.

  • Evaluating Epigenetic Drugs: Assessing the impact of drugs targeting histone modifications on the assembly process.

By providing a quantitative and real-time readout of nucleosome assembly, this technique can accelerate the discovery and development of novel therapeutics targeting chromatin-related pathways.

References

Troubleshooting & Optimization

NAP-1 antibody not working in western blot or immunoprecipitation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the NAP-1 antibody in Western Blot (WB) and Immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (Nucleosome Assembly Protein 1) is a histone chaperone involved in DNA replication and chromatin modulation.[1] It plays a role in various cellular processes, including transcriptional regulation and cell proliferation.[1] In some contexts, it is also known as TAK1-binding protein 3 (TAB3) and is involved in IL-1 and TNF signaling pathways, as well as NF-kappaB activation.[2]

Q2: What are the validated applications for this this compound antibody?

This antibody has been validated for use in Western Blot (WB) and Immunoprecipitation (IP). Some variants may also be validated for Immunocytochemistry/Immunofluorescence (ICC/IF).[2] Always check the datasheet for your specific antibody lot.

Q3: What species has this antibody been tested in?

Reactivity has been confirmed in human and mouse samples. Some versions are also validated for Drosophila.[1]

Q4: What is the expected molecular weight of this compound in a Western Blot?

The expected molecular weight of this compound can vary. One variant has a predicted molecular weight of approximately 51 kDa in Drosophila[1], while another, also known as NCKAP1, has an apparent molecular weight of ~125 kDa. Always refer to the antibody's datasheet and published literature for the expected size in your specific model system.

Western Blot Troubleshooting Guide

A common issue reported is the failure to obtain a clear and specific signal for this compound in a Western Blot. This guide addresses the most frequent problems and offers solutions.

Problem 1: Weak or No Signal

Question: Why am I not seeing any bands, or only very faint bands, for this compound on my Western Blot?

Answer: A weak or absent signal is a frequent issue that can stem from multiple factors throughout the Western Blotting workflow.[3][4]

  • Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane.[3][4] To verify transfer, you can use a Ponceau S stain on the membrane after transfer.[5][6] Ensure good contact between the gel and membrane, removing any air bubbles.[3][7]

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[4][7][8] Titrate the primary antibody to find the optimal dilution.[3][7]

  • Low Protein Expression: The target protein, this compound, might be expressed at very low levels in your sample.[3] Try increasing the amount of protein loaded onto the gel.[3][9]

  • Poor Antibody Activity: The antibody may have lost activity due to improper storage or being past its expiration date.[3] Ensure antibodies are stored as recommended and avoid repeated freeze-thaw cycles.[2]

  • Insufficient Incubation Time: Incubation times for the primary antibody may be too short. Increasing the incubation time, for example, to overnight at 4°C, can enhance the signal.[3][8]

Problem 2: High Background

Question: My Western Blot for this compound has a very high background, making it difficult to interpret the results. What can I do?

Answer: High background can obscure the detection of your target protein.[3][7]

  • Inadequate Blocking: Insufficient blocking is a primary cause of high background.[3][4] Increase the blocking time to 1-2 hours at room temperature or use a fresh blocking solution.[3][10] The choice between non-fat milk and BSA can also be critical; some antibodies perform better with one over the other.[7]

  • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased background noise.[7][8][10] Try reducing the antibody concentrations.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies on the membrane.[7][10] Increase the number and duration of washes.[11]

Problem 3: Non-Specific Bands

Question: I see multiple bands on my blot in addition to the expected this compound band. What is causing this?

Answer: The presence of non-specific bands can be due to several factors.[7]

  • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate.[4] Using a more specific antibody, such as a monoclonal antibody, may help.[11]

  • High Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding.[11] Try decreasing the antibody concentration.

  • Protein Degradation: The sample may have degraded, resulting in lower molecular weight bands. Ensure that protease inhibitors are always included during sample preparation.[11]

  • High Passage Cell Lines: Cells that have been passaged many times can have altered expression profiles. It is recommended to use cells with a lower passage number.[11]

Troubleshooting Workflow for Western Blotting

WB_Troubleshooting cluster_no_signal Solutions for No Signal cluster_high_bg Solutions for High Background cluster_non_specific Solutions for Non-Specific Bands start This compound WB Experiment result Analyze Blot Results start->result no_signal Weak or No Signal result->no_signal No high_bg High Background result->high_bg No non_specific Non-Specific Bands result->non_specific No success Clear, Specific Band result->success Yes check_transfer Check Transfer (Ponceau S) no_signal->check_transfer opt_block Optimize Blocking high_bg->opt_block red_pri_ab Reduce Primary Antibody Conc. non_specific->red_pri_ab inc_protein Increase Protein Load check_transfer->inc_protein opt_ab Optimize Antibody Dilution inc_protein->opt_ab inc_incub Increase Incubation Time opt_ab->inc_incub inc_incub->start red_ab Reduce Antibody Concentration opt_block->red_ab inc_wash Increase Washing Steps red_ab->inc_wash inc_wash->start check_deg Check for Protein Degradation red_pri_ab->check_deg use_low_pass Use Low Passage Cells check_deg->use_low_pass use_low_pass->start IP_Troubleshooting cluster_no_yield Solutions for Low Yield cluster_high_bg Solutions for High Background start This compound IP Experiment result Analyze Eluate (e.g., by WB) start->result no_yield Low or No Yield result->no_yield No high_bg High Background result->high_bg No success Target Protein Enriched result->success Yes check_ab_val Confirm Ab is IP-validated no_yield->check_ab_val preclear Pre-clear Lysate high_bg->preclear opt_ab_conc Titrate Antibody Amount check_ab_val->opt_ab_conc inc_lysate Increase Lysate Input opt_ab_conc->inc_lysate opt_lysis Optimize Lysis Buffer inc_lysate->opt_lysis opt_lysis->start inc_washes Increase Wash Stringency preclear->inc_washes red_ab Reduce Antibody Amount inc_washes->red_ab red_ab->start Experimental_Workflows cluster_WB Western Blot Workflow cluster_IP Immunoprecipitation Workflow wb1 Sample Prep (Lysis) wb2 SDS-PAGE wb1->wb2 wb3 Protein Transfer wb2->wb3 wb4 Blocking wb3->wb4 wb5 Primary Ab Incubation wb4->wb5 wb6 Secondary Ab Incubation wb5->wb6 wb7 Detection (ECL) wb6->wb7 ip1 Sample Prep (Lysis) ip2 Pre-Clearing ip1->ip2 ip3 Primary Ab Incubation ip2->ip3 ip4 Bead Incubation (Capture) ip3->ip4 ip5 Washing ip4->ip5 ip6 Elution ip5->ip6 ip7 Analysis by WB ip6->ip7

References

Optimizing NAP-1 Histone Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Nucleosome Assembly Protein 1 (NAP-1) histone binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound histone binding assay?

A1: The optimal pH for this compound histone binding is typically around 7.5. Most protocols utilize buffers such as Tris-HCl or HEPES at this pH to ensure the stability and activity of both this compound and histones.[1][2][3]

Q2: What is the recommended salt concentration for the binding buffer?

A2: The salt concentration, typically NaCl or KCl, is a critical parameter that needs to be optimized. Concentrations ranging from 100 mM to 500 mM have been reported.[1][2][3] Lower salt concentrations can lead to non-specific electrostatic interactions and aggregation, while higher concentrations can weaken the binding affinity.[1][4][5] The ideal concentration will depend on the specific assay format and the histones being studied.

Q3: What is the role of Dithiothreitol (DTT) in the binding buffer?

A3: DTT is a reducing agent that is included to prevent the formation of disulfide bonds between cysteine residues in the proteins, which can lead to aggregation and loss of activity.[1][2][3] A concentration of 1 mM DTT is commonly used.[2][3]

Q4: Why is Bovine Serum Albumin (BSA) often included in the binding buffer?

A4: BSA is a blocking agent used to prevent non-specific binding of proteins to the surfaces of reaction vessels (e.g., microplates, tubes). This helps to reduce background signal and improve the signal-to-noise ratio of the assay.[1][2]

Q5: Can this compound bind to all core histones?

A5: Yes, this compound is known to bind to all four core histones (H2A, H2B, H3, and H4) as well as the linker histone H1.[1][6] It has been shown to have a preference for binding the (H3-H4)2 tetramer over the H2A-H2B dimer.[6]

Troubleshooting Guide

Issue 1: Low or No Binding Signal

Possible Cause Recommended Solution
Suboptimal Buffer Conditions Verify the pH of your binding buffer is around 7.5. Optimize the salt concentration; try a range from 100 mM to 300 mM NaCl. Ensure the presence of 1 mM DTT to maintain protein integrity.
Inactive Protein Confirm the purity and activity of your recombinant this compound and histones using SDS-PAGE and, if possible, a functional assay. Ensure proper protein folding and storage conditions.
Incorrect Protein Concentrations Accurately determine the concentrations of this compound and histones. Titrate one protein while keeping the other at a constant concentration to find the optimal binding ratio.
Steric Hindrance from Tags If using tagged proteins (e.g., GST-tag, His-tag), the tag might interfere with binding. Consider cleaving the tag or using a different tagging strategy.

Issue 2: High Background Signal

Possible Cause Recommended Solution
Non-specific Binding to Assay Surface Increase the concentration of BSA or another blocking agent (e.g., Tween 20) in your binding and wash buffers.[2]
Protein Aggregation High concentrations of histones can lead to aggregation.[4] Perform the assay with a range of histone concentrations to find the optimal window. The presence of this compound should help mitigate non-specific histone-DNA interactions and aggregation.[4][7]
Insufficient Washing Increase the number and/or duration of wash steps to remove unbound proteins more effectively. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Recommended Solution
Variability in Reagent Preparation Prepare fresh buffers for each experiment. Ensure accurate pipetting and consistent incubation times and temperatures.
Protein Degradation Add protease inhibitors to your lysis and binding buffers. Store purified proteins at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Ionic Strength Fluctuation The cooperative nature of this compound histone binding can be dependent on ionic strength.[1] Precise and consistent salt concentrations are crucial for reproducibility.

Quantitative Data Summary

Table 1: Effect of Ionic Strength on yNap1-H2A/H2B Binding Affinity

Total Ionic StrengthKd (nM)
0.15 M1.2 ± 0.1
0.35 MNot specified
0.55 MNot specified

Data adapted from a study on yeast this compound (yNap1). The study noted that the affinity of histones for yNap1 decreases with increasing ionic strength.[1]

Table 2: Binding Affinities of yNap1 for Different Histone Complexes

Histone ComplexKd (nM)
H2A/H2B dimer1.2 ± 0.1
(H3/H4)2 tetramer4.0 ± 0.2
H2A/H2B dimer (tail-less)10 ± 0.3

These values indicate a high affinity of yNap1 for both H2A/H2B and H3/H4 complexes.[1] The removal of histone tails can affect binding affinity.[1][6]

Experimental Protocols

Detailed Methodology for a Fluorescence-Based this compound Histone Binding Assay

This protocol is a generalized procedure based on common practices in the field.[1]

  • Protein Preparation:

    • Purify recombinant this compound and histones (e.g., H2A/H2B dimers or (H3/H4)₂ tetramers).

    • Label one of the binding partners with a fluorescent probe (e.g., Alexa Fluor) according to the manufacturer's instructions.

    • Determine the protein concentrations accurately using a reliable method (e.g., BCA assay or absorbance at 280 nm).

  • Binding Reaction Setup:

    • Prepare a 2X binding buffer (e.g., 40-100 mM Tris pH 7.5, 200-600 mM NaCl, 2 mM DTT, 0.2 mg/mL BSA).

    • In a microplate, add a fixed concentration of the fluorescently labeled protein.

    • Add a serial dilution of the unlabeled binding partner.

    • Bring the final volume to the desired amount with the 1X binding buffer.

    • Include control wells with only the labeled protein to measure baseline fluorescence.

  • Incubation and Measurement:

    • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence intensity or anisotropy using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the change in fluorescence or anisotropy as a function of the concentration of the unlabeled protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prot_Prep Protein Purification (this compound & Histones) Labeling Fluorescent Labeling Prot_Prep->Labeling Reaction Set up Binding Reaction (Titration) Labeling->Reaction Buffer_Prep Buffer Preparation Buffer_Prep->Reaction Incubation Incubation to Equilibrium Reaction->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Processing Data Processing Measurement->Data_Processing Curve_Fitting Binding Curve Fitting Data_Processing->Curve_Fitting Kd_Determination Kd Determination Curve_Fitting->Kd_Determination

Caption: Workflow for a this compound histone binding assay.

Troubleshooting_Logic cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_inconsistent Inconsistent Results Start Assay Problem Check_Buffer Check Buffer (pH, Salt) Start->Check_Buffer Check_Protein Check Protein Activity & Conc. Start->Check_Protein Check_Tag Assess Tag Interference Start->Check_Tag Increase_Blocking Increase Blocking (BSA, Tween 20) Start->Increase_Blocking Optimize_Histone_Conc Optimize Histone Concentration Start->Optimize_Histone_Conc Improve_Washing Improve Washing Steps Start->Improve_Washing Fresh_Reagents Use Fresh Reagents Start->Fresh_Reagents Protease_Inhibitors Add Protease Inhibitors Start->Protease_Inhibitors Consistent_Conditions Ensure Consistent Conditions Start->Consistent_Conditions

Caption: Troubleshooting logic for common assay issues.

References

Technical Support Center: NAP-1 Knockdown & Knockout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Nucleosome Assembly Protein 1 (NAP-1) knockdown or knockout experimental models. This resource is tailored for scientists and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during your this compound knockdown or knockout experiments.

Q1: I am not observing a significant reduction in this compound mRNA levels after siRNA transfection. What could be the cause?

A1: Insufficient knockdown at the mRNA level is a frequent issue. Several factors can contribute to this outcome. A primary reason is often suboptimal siRNA delivery.[1] It is crucial to optimize the transfection protocol for your specific cell line, as efficiency can vary greatly between cell types. Additionally, the concentration of siRNA is critical; using a concentration that is too low will be ineffective, while excessively high concentrations can lead to off-target effects and cellular toxicity.[1]

Q2: My qPCR results show a significant decrease in this compound mRNA, but Western blotting indicates no change in this compound protein levels. Why is there a discrepancy?

A2: A mismatch between mRNA and protein knockdown is a common observation and can be attributed to several factors. The most common reason is the stability of the target protein. This compound may be a long-lived protein, meaning that even after the mRNA is degraded, the existing protein can persist in the cell for an extended period. In such cases, it is necessary to perform a time-course experiment, analyzing protein levels at later time points such as 72 or 96 hours post-transfection.[1]

Another possibility is that the antibody used for Western blotting is not specific or sensitive enough to detect the changes in protein levels. It is essential to validate your antibody to ensure it specifically recognizes this compound.

Q3: My cells are showing high levels of toxicity or an unexpected phenotype after this compound knockdown/knockout. What should I do?

It is also possible that this compound is an essential gene for the survival or proliferation of your cell type.[1] Knockdown or knockout of an essential gene can lead to cell cycle arrest or apoptosis.[6] For instance, studies have shown that NAP1L1 downregulation can make cells more susceptible to apoptosis.[7] If you suspect this is the case, you may need to consider an inducible knockdown/knockout system to study the effects of this compound loss over a shorter, more controlled timeframe.

Q4: I have generated a this compound knockout cell line, but the phenotype is not as pronounced as I expected based on knockdown experiments. What could explain this?

A4: The discrepancy in phenotypes between knockdown and knockout models can often be attributed to compensatory mechanisms.[8] When a gene is permanently deleted from the genome, the cell may adapt by upregulating the expression of other genes with similar functions to compensate for the loss.[9] This can mask the true phenotype of the gene deletion. In contrast, the transient nature of siRNA-mediated knockdown may not provide sufficient time for these compensatory mechanisms to be fully established.[8]

To investigate this, you can perform a broader gene expression analysis, such as RNA-sequencing, on your knockout cell line to identify any upregulated genes that might be compensating for the loss of this compound.

Quantitative Data Summary

Table 1: Troubleshooting Low this compound Knockdown Efficiency

Potential Cause Recommended Action Expected Outcome
Suboptimal TransfectionOptimize transfection reagent, cell density, and incubation time for your specific cell line.[2]Increased siRNA delivery and target knockdown.
Ineffective siRNA SequenceTest at least two to three different siRNA sequences targeting this compound.[5]Identification of a more potent siRNA sequence.
Incorrect siRNA ConcentrationPerform a dose-response experiment to determine the optimal siRNA concentration.[1]Achieve significant knockdown with minimal toxicity.
Inappropriate Harvest TimeConduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the point of maximum knockdown.[1]Capture the peak of mRNA and protein reduction.
Inefficient qPCR AssayValidate qPCR primers for efficiency and specificity.[10]Accurate and reliable measurement of mRNA levels.

Key Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of this compound

This protocol provides a general guideline for transiently knocking down this compound using siRNA and a lipid-based transfection reagent.[11][12]

Materials:

  • Cells plated in a 12-well plate

  • This compound siRNA and a non-targeting control siRNA (10 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

Procedure:

  • Twenty-four hours before transfection, seed cells to achieve 70-80% confluency on the day of transfection.

  • For each well to be transfected, prepare two tubes:

    • Tube A (siRNA): Dilute 1 µL of 10 µM siRNA (final concentration of 10 pmol) in 50 µL of Opti-MEM™.

    • Tube B (Lipofectamine): Dilute 2 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5 minutes.

  • Add the 100 µL siRNA-lipid complex to the cells in each well.

  • Incubate the cells at 37°C in a CO2 incubator.

  • After 6 hours of incubation, replace the medium with fresh, complete cell culture medium.

  • Harvest cells for analysis at the desired time points (e.g., 24-72 hours post-transfection).

Protocol 2: Validation of this compound Knockdown by qPCR

This protocol outlines the steps to quantify this compound mRNA levels following knockdown.[13][14]

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Validated primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Isolate total RNA from both control and this compound knockdown cells using a commercial RNA isolation kit.

  • Assess the quantity and quality of the isolated RNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with SYBR Green master mix, primers for this compound and the housekeeping gene, and the synthesized cDNA.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound mRNA.

Protocol 3: Validation of this compound Knockdown by Western Blot

This protocol details the procedure for assessing this compound protein levels.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the control and this compound knockdown cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against this compound overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

Visualizations

Troubleshooting_Workflow Start Start: Low Knockdown Efficiency Check_mRNA Check this compound mRNA levels via qPCR Start->Check_mRNA mRNA_Down mRNA Levels Reduced? Check_mRNA->mRNA_Down Check_Protein Check this compound Protein Levels via Western Blot mRNA_Down->Check_Protein Yes Troubleshoot_mRNA Troubleshoot siRNA Delivery & qPCR Assay mRNA_Down->Troubleshoot_mRNA No Protein_Down Protein Levels Reduced? Check_Protein->Protein_Down Success Successful Knockdown Protein_Down->Success Yes Troubleshoot_Protein Troubleshoot Western Blot & Consider Protein Stability Protein_Down->Troubleshoot_Protein No No_Phenotype No Expected Phenotype? Success->No_Phenotype Troubleshoot_mRNA->Check_mRNA Off_Target Consider Off-Target Effects & Essential Gene Phenotype Troubleshoot_mRNA->Off_Target Troubleshoot_Protein->Check_Protein Troubleshoot_Protein->Off_Target Consider_Comp Investigate Compensatory Mechanisms No_Phenotype->Consider_Comp Yes End Refine Experiment No_Phenotype->End No, Phenotype Observed Consider_Comp->End Off_Target->End

Caption: A logical workflow for troubleshooting common issues in this compound knockdown experiments.

NAP1_Signaling_Context cluster_nucleus Nucleus NAP1_cyto This compound NAP1_nucl This compound NAP1_cyto->NAP1_nucl shuttling Histones_cyto Histones (H2A/H2B) Histones_nucl Histones (H2A/H2B) Histones_cyto->Histones_nucl shuttling via this compound Chromatin Chromatin Assembly/Remodeling NAP1_nucl->Chromatin Transcription Transcriptional Regulation NAP1_nucl->Transcription CellCycle Cell Cycle Progression NAP1_nucl->CellCycle Apoptosis Apoptosis Regulation NAP1_nucl->Apoptosis NFkB NF-κB Signaling NAP1_nucl->NFkB influences Histones_nucl->Chromatin Chromatin->Transcription

Caption: Simplified diagram of this compound's role in cellular processes.[7][15][16][17]

References

Controlling for off-target effects in RNAi experiments targeting NAP-1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RNA interference (RNAi) to study Nucleosome Assembly Protein 1 (NAP-1). Our goal is to help you design robust experiments, control for off-target effects, and confidently interpret your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype after this compound knockdown, but how can I be sure it's not due to an off-target effect?

To confirm the specificity of your this compound knockdown phenotype, a multi-step validation strategy is essential:

Q2: What are the essential negative controls for my this compound RNAi experiment?

Q3: Why am I not seeing a significant reduction in this compound protein levels despite good mRNA knockdown?

A3: This discrepancy is often observed and can be attributed to several factors:

  • Compensatory Mechanisms: The cell might have mechanisms to stabilize the existing this compound protein or increase its translation rate in response to decreased mRNA levels, although this is less common.

To address this, it is recommended to perform a time-course experiment, analyzing both mRNA and protein levels at multiple time points (e.g., 24, 48, 72, and 96 hours) after transfection to determine the optimal endpoint for your experiment.[1]

Q4: My non-targeting control (NTC) siRNA is causing a phenotype or reducing cell viability. What should I do?

A4: While NTCs are designed to be inert, they can sometimes induce non-specific effects, especially at high concentrations.[13]

  • Test a Different NTC: Use an NTC from a different manufacturer or with a different sequence.

  • Check for Immune Response: siRNAs can sometimes trigger the innate immune system. You can test for the upregulation of interferon-stimulated genes. Using chemically modified siRNAs can help reduce these effects.[20]

  • Optimize Transfection: The toxicity might be due to the transfection reagent. Re-optimize your transfection protocol by testing different reagent-to-siRNA ratios and cell densities.[21]

Troubleshooting Guide

This guide addresses common issues encountered during RNAi experiments targeting this compound.

Problem Possible Cause Recommended Solution
Low/No this compound Knockdown 1. Inefficient Transfection: The siRNA is not entering the cells effectively.[1]- Optimize transfection conditions (cell density, siRNA concentration, transfection reagent volume).[22]- Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH or Cyclophilin B) to confirm transfection efficiency.[14][23]- Use a fluorescently labeled control siRNA to visually assess uptake.[15]
2. Poor siRNA Design/Quality: The siRNA sequence is not effective, or the siRNA has degraded.[1]- Test 2-4 different siRNA sequences for this compound.[6]- Ensure proper storage and handling of siRNA to prevent degradation.[24][25]
3. Incorrect Timing of Analysis: The analysis is performed too early or too late.[1]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the point of maximum mRNA knockdown.[19]
4. Issues with qPCR/Western Blot: The assay to measure knockdown is not working correctly.[1]- Validate your qPCR primers for efficiency and specificity.[26]- Confirm the specificity and optimal dilution of your this compound antibody for Western blotting.
High Variability Between Replicates 1. Inconsistent Cell Culture: Variations in cell passage number, density, or health.- Use cells within a consistent, low passage number range.- Ensure uniform cell seeding density for all wells.
2. Pipetting Inaccuracies: Inconsistent amounts of cells, siRNA, or transfection reagent.- Use calibrated pipettes and be meticulous during experimental setup.
Observed Phenotype is an Off-Target Effect 1. miRNA-like Off-Targeting: The siRNA seed region is silencing unintended genes.[3][4]- Confirm the phenotype with at least one other siRNA targeting a different sequence on this compound.[7]- Perform a rescue experiment by re-expressing an siRNA-resistant form of this compound.[9][27]
2. High siRNA Concentration: Using too much siRNA increases the likelihood of off-target effects.[13]- Perform a dose-response curve to find the lowest concentration of siRNA that gives robust this compound knockdown.[7]
3. Immune Stimulation: The siRNA is activating a non-specific cellular stress or immune response.- Use appropriate negative controls (NTC, mock transfection) to identify non-specific effects.[15]- Consider using chemically modified siRNAs to reduce immune stimulation.[20][28]

Experimental Protocols & Data Presentation

Protocol 1: Validating this compound Knockdown by qRT-PCR
  • Cell Transfection: Plate cells and transfect with this compound siRNA, positive control siRNA, and negative control siRNA according to your optimized protocol.

  • RNA Isolation: At the determined optimal time point (e.g., 48 hours), harvest cells and isolate total RNA using a commercial kit. Ensure RNA quality and integrity.[24]

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up qPCR reactions using a suitable master mix, primers for this compound, and primers for a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.[6]

Protocol 2: Phenotype Rescue Experiment
  • Cell Transduction/Transfection: Stably or transiently introduce the rescue construct into your target cells. Select for cells successfully expressing the construct if a selection marker is present.

  • siRNA Knockdown: Transfect the engineered cells with the this compound siRNA that previously produced the phenotype. Include the appropriate controls (cells without the rescue construct, cells with an empty vector).

  • Phenotypic Analysis: At the appropriate time point, assess the phenotype of interest. A successful rescue is indicated by the reversal or significant reduction of the knockdown phenotype in cells expressing the siRNA-resistant this compound.[9]

Data Presentation: Summarizing Knockdown Efficiency

Quantitative results should always be presented clearly. The following table provides a template for summarizing your validation data.

Table 1: Representative Data for this compound Knockdown Efficiency and Phenotypic Rescue

Treatment Group siRNA Concentration (nM) Relative this compound mRNA Level (% of NTC) Relative this compound Protein Level (% of NTC) Phenotype Score (% of NTC)
Non-Targeting Control (NTC) 25 100 ± 4.5 100 ± 8.2 100 ± 5.1
This compound siRNA #1 10 52.1 ± 3.8 65.4 ± 7.1 78.3 ± 6.3
This compound siRNA #1 25 18.6 ± 2.1 25.9 ± 4.5 41.2 ± 4.9
This compound siRNA #2 25 24.3 ± 2.9 31.7 ± 5.0 45.8 ± 5.5
This compound siRNA #1 + Empty Vector 25 19.2 ± 2.5 27.1 ± 4.8 43.1 ± 5.2
This compound siRNA #1 + Rescue Construct 25 115.3 ± 9.8* 92.5 ± 10.1 91.7 ± 7.6

Note: mRNA level includes expression from the rescue construct.

Visual Guides and Workflows

This compound's Role in Chromatin Dynamics

This compound is a histone chaperone that plays a key role in nucleosome assembly and disassembly, impacting processes like transcription and DNA replication.[29][30][31]

NAP1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription Transcription (RNA Pol II) DNA DNA Template Transcription->DNA Traverses Nucleosome Nucleosome DNA->Nucleosome Assembled into H2A_H2B Histone H2A/H2B Dimer H2A_H2B->Nucleosome Assembles NAP1_n This compound NAP1_n->H2A_H2B Binds NAP1_n->Nucleosome Mediates Assembly/ Disassembly Histone_Syn Histone Synthesis H2A_H2B_c Histone H2A/H2B Dimer Histone_Syn->H2A_H2B_c NAP1_c This compound NAP1_c->NAP1_n Nuclear Import NAP1_c->H2A_H2B_c Shuttles

Caption: this compound shuttles histones and mediates nucleosome dynamics during transcription.

Workflow for Validating an RNAi Phenotype

A logical workflow is essential for confirming that an observed phenotype is a direct result of target gene knockdown.

RNAi_Validation_Workflow start Start: Observe Phenotype with This compound siRNA #1 test_sirna2 Test Phenotype with This compound siRNA #2 start->test_sirna2 phenotype_reproduced Phenotype Reproduced? test_sirna2->phenotype_reproduced rescue_exp Perform Rescue Experiment phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued dose_response Confirm Dose-Response dose_dependent Phenotype Dose-Dependent? dose_response->dose_dependent phenotype_reproduced->rescue_exp Yes conclusion_offtarget Conclusion: Phenotype is likely OFF-TARGET phenotype_reproduced->conclusion_offtarget No phenotype_rescued->dose_response Yes phenotype_rescued->conclusion_offtarget No conclusion_specific Conclusion: Phenotype is ON-TARGET dose_dependent->conclusion_specific Yes dose_dependent->conclusion_offtarget No

Caption: A step-by-step decision-making workflow for validating RNAi phenotypes.

Troubleshooting Logic for Low Knockdown

When faced with inefficient knockdown, a systematic approach can help identify the root cause.

Troubleshooting_Knockdown start Low/No this compound Knockdown q_pos_ctrl Positive Control siRNA Works? start->q_pos_ctrl q_mult_sirna Tried Multiple this compound siRNAs? q_pos_ctrl->q_mult_sirna Yes sol_transfection ACTION: Optimize Transfection Protocol q_pos_ctrl->sol_transfection No q_timecourse Performed Time-Course? q_mult_sirna->q_timecourse Yes sol_new_sirna ACTION: Test New siRNA Designs q_mult_sirna->sol_new_sirna No sol_timecourse ACTION: Analyze at Multiple Time Points q_timecourse->sol_timecourse No sol_assay ACTION: Validate qPCR/Western Assay q_timecourse->sol_assay Yes

Caption: A logical guide to troubleshooting inefficient siRNA-mediated knockdown.

References

Technical Support Center: Overcoming NAP-1 Aggregation in High-Concentration Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of Nucleosome Assembly Protein 1 (NAP-1) aggregation in high-concentration solutions. The following information is designed to assist in optimizing experimental workflows and ensuring the stability and functionality of this compound preparations.

Troubleshooting Guide

Issue: Visible Precipitation or Cloudiness in High-Concentration this compound Solutions

High concentrations of this compound can lead to aggregation and precipitation, compromising sample integrity and experimental outcomes. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Potential Causes and Solutions

Potential CauseRecommended Solutions
Suboptimal Buffer Conditions pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI of your this compound construct.[1] Ionic Strength: Both low and high salt concentrations can promote aggregation. Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for your this compound construct.[1][2]
High Protein Concentration Gradual Concentration: Concentrate the protein solution in steps, with intermittent gentle mixing. Avoid overly rapid concentration methods. Addition of Stabilizers: Introduce stabilizing excipients before concentration.
Temperature Stress Cold Storage: While many proteins are stored at 4°C, some may be more stable at room temperature for short periods or require flash-freezing in the presence of cryoprotectants for long-term storage at -80°C.[1] Avoid repeated freeze-thaw cycles.
Presence of Unfolded or Misfolded Protein Optimize Purification: Ensure that the purification protocol effectively removes unfolded or partially folded protein species. Consider adding a final size-exclusion chromatography (SEC) step to isolate properly folded this compound oligomers.
Disulfide Bond Formation Reducing Agents: If your this compound construct contains cysteine residues, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers to prevent intermolecular disulfide bond formation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound aggregation at high concentrations?

A1: this compound naturally exists as a dimer and can form higher-order oligomers, a process that is concentration-dependent.[4] At high concentrations, these oligomers can be precursors to larger, insoluble aggregates. This process can be exacerbated by suboptimal buffer conditions (pH, ionic strength), temperature stress, and the presence of partially unfolded protein.

Q2: How can I prevent this compound aggregation during purification?

A2: To minimize aggregation during purification, consider the following:

  • Maintain Low Temperatures: Perform all purification steps at 4°C to reduce the rate of aggregation.

  • Use Additives: Include stabilizing additives in your lysis and purification buffers (see Q3 for examples).

  • Optimize Elution: Elute the protein in a larger volume to reduce the immediate post-elution concentration and consider eluting directly into a buffer containing stabilizers.

  • Detergent Gradient: For aggregation-prone proteins, a detergent gradient during purification can help separate active protein from inactive aggregates.[5]

Q3: What additives can be used to prevent this compound aggregation?

A3: Several types of additives can help stabilize this compound in solution:

  • Arginine: This amino acid is a common and effective aggregation suppressor. It is thought to work by masking hydrophobic patches on the protein surface and preventing protein-protein interactions.[6][7] A typical starting concentration is 50 mM L-arginine.[6]

  • Sugars and Polyols (Cryoprotectants): Sucrose, glycerol, and trehalose (B1683222) can stabilize proteins by promoting a preferential hydration layer around the protein.[8][9][10] Glycerol is often used at concentrations of 5-20% (v/v) for storage at -20°C or -80°C.[1]

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS at 0.05-0.1%) can help solubilize aggregation-prone proteins without causing denaturation.[1][3]

Q4: How can I detect and quantify this compound aggregation?

A4: Several techniques can be used to monitor this compound aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the size distribution of particles in a solution and can detect the formation of aggregates at an early stage.[11][12][13]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to monitor the formation of high-molecular-weight aggregates.[14][15][16]

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this assay measures the thermal stability of a protein. A decrease in the melting temperature (Tm) can indicate protein destabilization and a higher propensity to aggregate.[17][18][19][20]

Q5: Can the design of the this compound construct influence its solubility and aggregation?

A5: Yes, the protein construct can have a significant impact on its behavior in solution. Consider the following:

  • Truncations: Removing flexible or disordered regions that may be prone to aggregation can sometimes improve stability.

  • Mutagenesis: Rationally designed mutations can improve the solubility and stability of a protein.[21] For example, replacing hydrophobic residues on the surface with hydrophilic ones.

  • Solubility Tags: Fusing a highly soluble protein or peptide tag can enhance the solubility of the target protein.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

This protocol outlines the use of DLS to assess the aggregation state of a this compound solution.

Materials:

  • Purified this compound solution

  • DLS-compatible cuvettes

  • Dynamic Light Scattering instrument

  • Appropriate buffer for dilution

Procedure:

  • Sample Preparation:

    • Filter the this compound solution and buffer through a 0.22 µm filter to remove dust and other contaminants.

    • Prepare a series of this compound dilutions in the filtered buffer to determine the concentration-dependent aggregation.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for the experiment.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Carefully pipette the this compound sample into a clean DLS cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the DLS instrument.

    • Acquire data according to the instrument's software instructions. Typically, this involves multiple short acquisitions.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • A monomodal peak corresponding to the expected size of the this compound oligomer indicates a non-aggregated sample.

    • The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[12]

Protocol 2: Thermal Shift Assay (TSA) for Stability Screening

This protocol describes how to perform a thermal shift assay to screen for optimal buffer conditions and stabilizing additives for this compound.

Materials:

  • Purified this compound protein

  • SYPRO Orange dye (or similar fluorescent dye)

  • 96-well PCR plates

  • Real-time PCR instrument with a melt curve function

  • Buffers and additives to be screened

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the this compound protein and SYPRO Orange dye in a base buffer.

    • In a 96-well plate, aliquot the master mix.

    • Add the different buffers or additives to be tested to the individual wells. Include a control with no additive.

  • Thermal Melt:

    • Place the plate in the real-time PCR instrument.

    • Program the instrument to perform a melt curve analysis, typically by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.[19]

  • Data Analysis:

    • The instrument software will generate a melt curve for each condition.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

    • A higher Tm indicates greater protein stability.[19] Compare the Tm values of this compound in different conditions to identify those that enhance its stability.

Data Presentation

Table 1: Effect of Additives on Protein Aggregation (General Data)

AdditiveTypical ConcentrationMechanism of ActionReference
L-Arginine50 - 500 mMSuppresses aggregation by binding to exposed hydrophobic surfaces and inhibiting protein-protein interactions.[6][7][22][23][24]
Sucrose0.25 - 1 MPreferential exclusion, leading to a more compact and stable protein conformation.[8]
Glycerol10 - 50% (v/v)Stabilizes protein structure through preferential hydration.[1]
Tween-200.01 - 0.1% (v/v)Non-ionic detergent that prevents hydrophobic interactions between protein molecules.[1]
CHAPS0.05 - 0.5% (v/v)Zwitterionic detergent that can solubilize protein aggregates.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome High_Conc_NAP1 High-Concentration This compound Solution Troubleshooting Troubleshooting Steps (Buffer Optimization, Additives) High_Conc_NAP1->Troubleshooting Aggregation Observed DLS Dynamic Light Scattering (DLS) Troubleshooting->DLS Assess Size Distribution SEC Size-Exclusion Chromatography (SEC) Troubleshooting->SEC Separate by Size TSA Thermal Shift Assay (TSA) Troubleshooting->TSA Determine Stability (Tm) Stable_NAP1 Stable, Monodisperse This compound Solution DLS->Stable_NAP1 Monodisperse Aggregated_NAP1 Aggregated This compound DLS->Aggregated_NAP1 Polydisperse/ Large Species SEC->Stable_NAP1 Single Peak SEC->Aggregated_NAP1 Void Volume/ Shoulder Peak TSA->Stable_NAP1 Increased Tm TSA->Aggregated_NAP1 Decreased Tm

Caption: Troubleshooting workflow for this compound aggregation.

signaling_pathway High_Concentration High this compound Concentration Oligomerization Increased Oligomerization High_Concentration->Oligomerization Aggregation Aggregation Oligomerization->Aggregation Suboptimal_Buffer Suboptimal Buffer (pH, Ionic Strength) Suboptimal_Buffer->Aggregation Stress Environmental Stress (Temperature, Freeze-Thaw) Stress->Aggregation

Caption: Factors contributing to this compound aggregation.

References

Validation & Comparative

A Comparative Analysis of Histone Chaperones NAP-1 and ASF1: Functions, Mechanisms, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone chaperones are a class of proteins crucial for the dynamic processes of chromatin assembly and disassembly, which underpin fundamental cellular functions including DNA replication, transcription, and repair. Among the most extensively studied histone chaperones are Nucleosome Assembly Protein 1 (NAP-1) and Anti-silencing Function 1 (ASF1). While both are integral to histone metabolism, they exhibit distinct specificities, mechanisms of action, and play non-redundant roles in maintaining genome integrity. This guide provides an objective comparison of this compound and ASF1, supported by quantitative data and detailed experimental protocols to aid researchers in their study of chromatin dynamics.

Functional Comparison: Distinct Roles in Histone Trafficking

This compound and ASF1, while both classified as histone chaperones, have specialized functions in the intricate process of nucleosome formation. ASF1 is primarily recognized as a histone H3-H4 chaperone, acting as a key player in the initial steps of chromatin assembly.[1] It receives newly synthesized, acetylated H3-H4 dimers and facilitates their transfer to other chaperones, such as Chromatin Assembly Factor 1 (CAF-1), for deposition onto DNA during replication.[1]

In contrast, this compound demonstrates a broader specificity, interacting with both H2A-H2B and H3-H4 histone dimers.[1] It is often implicated in the later stages of nucleosome assembly, specifically in the deposition of H2A-H2B dimers onto the (H3-H4)2-DNA tetrasome to complete the nucleosome core particle.[2] Furthermore, this compound is involved in histone exchange and the regulation of chromatin fluidity.[3]

Their differential roles are also highlighted by their association with distinct protein complexes. For instance, in the context of gene silencing, ASF1 and this compound associate with different repressor complexes, LAF and RLAF respectively, to modulate histone modifications and chromatin structure.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and functional parameters of this compound and ASF1. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ParameterThis compoundASF1Reference(s)
Primary Histone Binding Partner H2A-H2BH3-H4[1][2]
Other Histone Interactions H3-H4-[1]
Binding Affinity for H2A-H2B Low nanomolar rangeNot applicable[6]
Binding Affinity for H3-H4 Low nanomolar range~2.5 nM (for H3-H4 dimer)[6]

Signaling Pathways and Molecular Interactions

The distinct and cooperative roles of this compound and ASF1 in the chromatin assembly pathway are illustrated in the following diagram. ASF1 acts upstream, delivering H3-H4 dimers to downstream chaperones like CAF-1 for replication-coupled chromatin assembly, or to HIRA for replication-independent assembly. This compound is involved in the subsequent deposition of H2A-H2B dimers and also plays a role in histone exchange and chromatin remodeling in concert with other factors.

Histone_Chaperone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus New H3-H4 Newly Synthesized H3-H4 ASF1 ASF1 New H3-H4->ASF1 binds New H2A-H2B Newly Synthesized H2A-H2B NAP1 This compound New H2A-H2B->NAP1 binds CAF1 CAF-1 ASF1->CAF1 transfers H3-H4 HIRA HIRA ASF1->HIRA transfers H3-H4 Tetrasome (H3-H4)2-DNA Tetrasome NAP1->Tetrasome deposits H2A-H2B Chromatin_Remodelers Chromatin Remodelers NAP1->Chromatin_Remodelers cooperates with PCNA PCNA CAF1->PCNA interacts with DNA_rep Replicating DNA CAF1->DNA_rep deposits H3-H4 HIRA->DNA_rep deposits H3-H4 PCNA->DNA_rep DNA_rep->Tetrasome forms Nucleosome Nucleosome Tetrasome->Nucleosome Chromatin_Remodelers->Nucleosome remodels

Distinct and cooperative roles of this compound and ASF1.

Experimental Protocols

Histone-Chaperone Interaction Assay (GST Pull-Down)

This protocol is adapted from studies investigating the interaction of ASF1 with histones and other proteins.[7][8][9]

Objective: To determine the in vitro interaction between a GST-tagged histone chaperone (e.g., GST-ASF1) and its putative histone binding partners.

Materials:

  • Purified GST-tagged chaperone protein (e.g., GST-ASF1)

  • Purified recombinant histones (e.g., H3/H4)

  • Glutathione-Sepharose or magnetic beads

  • Pull-down buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail)

  • Wash buffer (same as pull-down buffer with adjusted salt concentration if needed)

  • Elution buffer (e.g., SDS-PAGE sample buffer or buffer with reduced glutathione)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the histones of interest

Procedure:

  • Bead Preparation: Wash the glutathione (B108866) beads three times with cold pull-down buffer.

  • Bait Immobilization: Incubate the purified GST-tagged chaperone with the washed beads for 1-2 hours at 4°C with gentle rotation to allow for immobilization.

  • Washing: Pellet the beads by centrifugation and wash three times with pull-down buffer to remove unbound bait protein.

  • Binding Reaction: Add the purified histones to the beads immobilized with the GST-chaperone. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash three to five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes, or by incubating with elution buffer containing reduced glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using specific antibodies against the histones.

In Vitro Nucleosome Assembly Assay

This assay measures the ability of a histone chaperone to facilitate the formation of nucleosomes on a DNA template.[1]

Objective: To quantitatively assess the nucleosome assembly activity of this compound or ASF1.

Materials:

  • Purified recombinant this compound or ASF1

  • Purified core histones (H2A, H2B, H3, H4)

  • Linear DNA template (e.g., 200-300 bp)

  • Nucleosome assembly buffer (e.g., 10 mM HEPES pH 7.6, 150 mM KCl, 1 mM DTT, 0.5 mM MgCl2, 0.1 mg/ml BSA)

  • Micrococcal Nuclease (MNase)

  • DNA purification kit

  • Agarose (B213101) gel electrophoresis reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the histone chaperone, histones, and DNA template in the nucleosome assembly buffer. The molar ratio of chaperone to histones and histones to DNA should be optimized.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours to allow for nucleosome assembly.

  • MNase Digestion: Add MNase to the reaction and incubate at 37°C for a short period (e.g., 5-10 minutes) to digest the linker DNA between nucleosomes. The amount of MNase and digestion time should be optimized to achieve partial digestion.

  • Digestion Stop: Stop the MNase reaction by adding EDTA.

  • DNA Purification: Purify the DNA from the reaction mixture using a DNA purification kit.

  • Analysis: Analyze the purified DNA fragments by agarose gel electrophoresis. The presence of a DNA band at ~147 bp indicates the formation of mononucleosomes.

Co-Immunoprecipitation (Co-IP) from Cell Lysates

This protocol is a general guideline for detecting in vivo interactions between a histone chaperone and its binding partners, as exemplified in studies involving this compound.[10][11]

Objective: To identify proteins that interact with a specific histone chaperone (e.g., this compound) within a cellular context.

Materials:

  • Cell culture expressing the histone chaperone of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Antibody specific to the histone chaperone of interest

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for detecting potential interacting proteins

Procedure:

  • Cell Lysis: Harvest and lyse the cells in cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Add the specific antibody against the histone chaperone to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them three to five times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and potential interacting partners.

Conclusion

This compound and ASF1 are both essential histone chaperones, yet they perform distinct and non-overlapping functions in the complex choreography of chromatin metabolism. ASF1 serves as a primary H3-H4 carrier, crucial for the initial stages of nucleosome assembly, while this compound exhibits broader histone specificity and is involved in the final steps of nucleosome completion and subsequent dynamic processes. A thorough understanding of their individual and cooperative roles is paramount for researchers in the fields of epigenetics, cancer biology, and drug development, as the dysregulation of these fundamental processes is often implicated in disease. The experimental protocols provided herein offer a starting point for the detailed investigation of these and other histone chaperones, paving the way for a deeper understanding of chromatin biology.

References

Validating Novel NAP-1 Protein Interactions: A Comparative Guide to In Vivo Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nucleosome Assembly Protein 1 (NAP-1) is a crucial histone chaperone, primarily involved in the dynamics of histone H2A-H2B dimers during chromatin assembly and disassembly.[1][2][3][4] Its role, however, extends beyond histone metabolism, with evidence pointing towards interactions with other key cellular proteins, including tubulin and B-type cyclins.[5][6][7] Validating these and other novel protein-protein interactions (PPIs) in a cellular context is paramount for elucidating the diverse functions of this compound and identifying potential therapeutic targets.

This guide provides a comparative overview of three widely used in vivo techniques for validating protein-protein interactions: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Bimolecular Fluorescence Complementation (BiFC). We present a summary of their performance, detailed experimental protocols adapted for this compound, and supporting data to aid researchers in selecting the most appropriate method for their specific research question.

Comparison of In Vivo Validation Methods for this compound Interactions

The choice of an appropriate in vivo validation method depends on various factors, including the nature of the interaction (stable vs. transient, direct vs. indirect), the subcellular localization of the interacting proteins, and the desired level of throughput. The following table summarizes the key characteristics of Co-IP, Y2H, and BiFC for validating this compound protein interactions.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Bimolecular Fluorescence Complementation (BiFC)
Principle Pull-down of a target protein ("bait") and its interacting partners ("prey") from a cell lysate using a specific antibody.Reconstitution of a functional transcription factor by the interaction of two proteins fused to its DNA-binding and activation domains, leading to the expression of a reporter gene.Reconstitution of a fluorescent protein from two non-fluorescent fragments, each fused to one of the interacting proteins.
Type of Interaction Detected Primarily stable interactions within a protein complex. Can detect both direct and indirect interactions.Primarily detects direct, binary interactions.Detects proteins in close proximity, suggesting direct or close indirect interaction.
Cellular Context Interactions are detected in a near-native cellular environment from cell or tissue lysates.Interactions are detected in the nucleus of yeast cells, which may not be the native environment for all proteins.Interactions are visualized in the native subcellular compartment within living cells.[8][9]
Sensitivity Dependent on antibody affinity and the abundance of the interacting proteins. May not detect weak or transient interactions.Can detect transient and weak interactions. However, prone to false positives.Highly sensitive and can detect transient interactions.[9] The reconstituted fluorescent complex is often stable, which can be a limitation for studying dynamic interactions.
False Positives/Negatives False positives can arise from non-specific antibody binding. False negatives can occur with weak or transient interactions.High rate of false positives due to overexpression and non-native environment. False negatives can occur if the fusion proteins misfold or if the interaction domain is sterically hindered.False positives can occur due to random collisions of the fusion proteins at high expression levels. False negatives can result from improper folding or steric hindrance.
Quantitative Potential Semi-quantitative by Western blot analysis. More quantitative data can be obtained using mass spectrometry.Generally considered a qualitative (yes/no) assay, though reporter gene expression levels can provide some quantitative insights.The intensity of the fluorescence signal can be quantified to provide a measure of the interaction strength and abundance.[10]
Throughput Low to medium throughput.High throughput, suitable for screening libraries of potential interacting partners.[11]Medium to high throughput, especially with automated microscopy.

Experimental Protocols

Detailed methodologies for the three key in vivo validation techniques are provided below. These protocols are generalized and should be optimized for the specific cell type and experimental conditions.

Co-Immunoprecipitation (Co-IP) of this compound

This protocol describes the immunoprecipitation of a tagged this compound protein (e.g., NAP1-GFP) from mammalian cells.[12]

Materials:

  • Cells expressing tagged this compound (e.g., HAP1 cells transfected with pcDNA3.1-NAP1-EGFP).

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 2.5 mM MgCl2, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

  • Antibody against the tag (e.g., anti-GFP antibody).

  • Protein A/G magnetic beads.

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

  • Western blot reagents.

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the this compound tag overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the suspected interacting partner.

Yeast Two-Hybrid (Y2H) Assay for this compound Interactions

This protocol outlines the screening for this compound interacting partners using a GAL4-based Y2H system.[11][13][14]

Materials:

  • Yeast strains (e.g., Y190).

  • Bait plasmid (e.g., pGBKT7) containing the this compound coding sequence fused to the GAL4 DNA-binding domain (DBD).

  • Prey plasmid library (e.g., pGADT7) containing cDNA library fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents (e.g., LiAc/PEG method).

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His with 3-AT).

  • β-galactosidase assay reagents.

Procedure:

  • Bait Construction and Auto-activation Test: Clone this compound into the bait vector. Transform yeast with the bait plasmid and test for auto-activation of the reporter genes on selective media.

  • Library Screening: Co-transform the yeast strain containing the this compound bait with the prey library.

  • Selection of Positive Clones: Plate the transformed yeast on selective media lacking tryptophan, leucine, and histidine, and supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.

  • Validation of Interactions: Isolate the prey plasmids from the positive clones and re-transform them with the this compound bait plasmid to confirm the interaction.

  • β-galactosidase Assay: Perform a β-galactosidase filter lift assay or a liquid culture assay to further confirm the positive interactions.

Bimolecular Fluorescence Complementation (BiFC) for this compound Interactions

This protocol describes the visualization of this compound interactions in living mammalian cells using BiFC.[8][9][15][16]

Materials:

  • Mammalian cell line (e.g., HEK293T or HeLa).

  • Expression vectors for the N-terminal (VN) and C-terminal (VC) fragments of a fluorescent protein (e.g., Venus).

  • This compound and potential interactor coding sequences.

  • Cell transfection reagents.

  • Fluorescence microscope.

Procedure:

  • Construct Generation: Clone this compound and the potential interacting protein into the BiFC vectors to generate fusions with the VN and VC fragments.

  • Cell Transfection: Co-transfect the mammalian cells with the VN-NAP-1 and VC-interactor plasmids. Include appropriate negative controls (e.g., co-transfection with empty vectors or non-interacting proteins).

  • Protein Expression: Allow the cells to express the fusion proteins for 24-48 hours.

  • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. A positive interaction will result in the reconstitution of the fluorescent protein and the emission of a fluorescent signal at the subcellular location of the interaction.

  • Image Analysis: Quantify the fluorescence intensity and analyze the subcellular localization of the BiFC signal.

Visualizing this compound Interactions and Pathways

Diagrams generated using Graphviz can help visualize complex biological relationships. Below are representations of a generic experimental workflow for validating PPIs and a simplified signaling pathway involving this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Functional Characterization Y2H Yeast Two-Hybrid Screen (High-Throughput) CoIP Co-Immunoprecipitation (Endogenous/Tagged) Y2H->CoIP Validate Hits MS Mass Spectrometry (e.g., after Co-IP) MS->CoIP Validate Hits BiFC Bimolecular Fluorescence Complementation (BiFC) CoIP->BiFC Confirm & Localize Mutagenesis Site-Directed Mutagenesis BiFC->Mutagenesis Map Interface Functional_Assay Functional Assays (e.g., Cell Cycle Analysis) Mutagenesis->Functional_Assay Assess Impact

Figure 1. A general experimental workflow for the discovery and validation of novel protein-protein interactions.

nap1_signaling_pathway NAP1 This compound H2A_H2B Histone H2A/H2B NAP1->H2A_H2B Chaperones Chromatin Chromatin Assembly/ Disassembly NAP1->Chromatin Tubulin Tubulin NAP1->Tubulin Interacts with Microtubule Microtubule Dynamics NAP1->Microtubule CyclinB B-type Cyclins NAP1->CyclinB Interacts with CellCycle Cell Cycle Progression (Mitosis) NAP1->CellCycle TREX TREX Complex NAP1->TREX Recruited by Transcription Transcription Elongation NAP1->Transcription H2A_H2B->Chromatin Tubulin->Microtubule CyclinB->CellCycle TREX->Transcription

Figure 2. Simplified diagram of known and potential this compound signaling interactions.

Conclusion

The validation of novel this compound protein interactions is a critical step in understanding its multifaceted roles within the cell. Co-immunoprecipitation, Yeast Two-Hybrid, and Bimolecular Fluorescence Complementation each offer unique advantages and disadvantages. A multi-faceted approach, often beginning with a high-throughput screen like Y2H followed by validation with Co-IP and BiFC, is recommended for robust and reliable results. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to design and execute effective in vivo validation studies for this compound and its interacting partners.

References

A Comparative Analysis of Nucleosome Assembly Protein 1 (NAP-1) Function Across Yeast, Drosophila, and Humans

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Nucleosome Assembly Protein 1 (NAP-1) functions in three key model organisms: Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Homo sapiens (humans). This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Core Conserved Functions: The Histone Chaperone at the Heart of Chromatin Dynamics

Nucleosome Assembly Protein 1 (this compound) is a highly conserved histone chaperone that plays a pivotal role in the dynamic organization of chromatin in eukaryotes.[1][2] Its fundamental function across yeast, Drosophila, and humans is to bind and shuttle histones, primarily the H2A-H2B dimer, facilitating the assembly and disassembly of nucleosomes.[2][3][4] This activity is crucial for a variety of cellular processes that require access to the DNA template, including DNA replication, transcription, and repair.[1][2][4]

Comparative Functional Analysis

While the core histone chaperone activity of this compound is conserved, its specific roles and interacting partners have diverged throughout evolution, leading to species-specific functions.

Histone Binding and Nucleosome Assembly/Disassembly

This compound proteins in all three organisms exhibit a preference for binding to the H2A-H2B histone dimer, although they can also interact with the H3-H4 tetramer.[4][5][6] This interaction prevents the non-specific aggregation of histones and ensures their proper deposition onto DNA.

In yeast , ythis compound has been shown to bind to H2A/H2B and H3/H4 complexes with low nanomolar affinity.[7][8] It facilitates the stepwise assembly of nucleosomes by first promoting the deposition of the (H3-H4)2 tetramer onto DNA, followed by the addition of two H2A-H2B dimers.[2] Yeast this compound can also actively disassemble nucleosomes by removing H2A-H2B dimers.[9]

Drosophila this compound (dthis compound) is also a core histone chaperone essential for the ATP-facilitated assembly of regularly spaced nucleosomal arrays.[2][10] Co-immunoprecipitation experiments have confirmed its association with histones H2A and H2B in vivo.[2] Kinetic studies have shown that ythis compound can facilitate the assembly of chromatin using native Drosophila histones, doubling the rate of assembly compared to spontaneous deposition.[1]

In humans , there are five this compound like proteins (NAP1L1-L5).[11] hNAP1L1, the most ubiquitously expressed member, functions as a histone chaperone that mediates nucleosome formation.[12] It has also been shown to have a significant nucleosome disassembly activity.[12] The C-terminal acidic domain of human NAP1 plays a crucial role in assisting the binding to H2A-H2B.[5]

Subcellular Localization

The subcellular localization of this compound is dynamically regulated, reflecting its diverse roles. In yeast , ythis compound shuttles between the cytoplasm and the nucleus, a process that is important for its function in mitotic progression.[13] Similarly, in Drosophila embryos, dthis compound is found in the nucleus during the S phase of the cell cycle and is predominantly cytoplasmic during the G2 phase, acting as a histone shuttle.[2][4] In humans , hNAP1L1 and hNAP1L4 are mainly localized in the cytoplasm, with a minor population in the nucleus.[12]

Role in Cell Cycle Progression

This compound plays a critical role in the cell cycle, particularly during mitosis. In yeast , ythis compound interacts with the mitotic cyclin Clb2 and the kinase Gin4 to regulate mitotic events.[13][14] The absence of ythis compound leads to a delay in mitosis.[13]

Species-Specific Functions

Beyond its core functions, this compound has evolved to participate in unique cellular pathways in different organisms.

In Drosophila , dthis compound is involved in telomere maintenance. It forms a complex with the HeT-A Gag protein, a key component of the telomeric retrotransposons, and is necessary for telomere stability.[10][15]

In humans , hNAP1L1 is implicated in the innate immune response. It acts as an adaptor protein for TANK-binding kinase 1 (TBK1), a central regulator of type I interferon production in response to viral infections.[16][17]

Quantitative Data Summary

ParameterYeast (S. cerevisiae)Drosophila (D. melanogaster)Human (H. sapiens)
Histone Binding Affinity (Kd)
H2A-H2B~940 nM[9]Qualitative evidence of binding[2][4]Qualitative evidence of binding[5][12]
(H3-H4)2Low nM affinity[7][8]Interacts with (H3-H4)2[1]Weaker binding compared to yNAP1[5]
Nucleosome Assembly Kinetics
(H3-H4)2 deposition rate (k1)(2.5 ± 0.7) x 10^4 M-1s-1[2]Assembly is twice as fast with ythis compound[1]Enhances nucleosome assembly[18]
H2A-H2B deposition rate (k2)(4.1 ± 3.5) x 10^5 M-1s-1[2]--
H2A-H2B deposition rate (k3)(6.6 ± 1.4) x 10^3 M-1s-1[2]-Accelerates activation and translocation by CSB[19]

Experimental Protocols

In Vitro Nucleosome Assembly Assay (NAQ Assay)

This protocol describes a quantitative method to measure nucleosome assembly in vitro.[7][8][20]

Materials:

  • Purified recombinant histone chaperone (e.g., this compound)

  • Purified recombinant histone octamers or H2A-H2B dimers and (H3-H4)2 tetramers

  • Linear DNA template (e.g., 207 bp Widom 601 sequence)

  • Nucleosome Assembly (NA) buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA)

  • Micrococcal Nuclease (MNase)

  • MNase digestion buffer (e.g., 50 mM Tris-HCl pH 7.9, 5 mM CaCl2)

  • EDTA solution (0.5 M)

  • DNA purification kit

Procedure:

  • Assembly Reaction:

    • In a microcentrifuge tube, combine the histone chaperone and histones in NA buffer.

    • Incubate for 15 minutes at room temperature to allow for chaperone-histone complex formation.

    • Add the DNA template to the reaction mixture.

    • Incubate for 30-60 minutes at 37°C to allow for nucleosome assembly.

  • MNase Digestion:

    • To a fraction of the assembly reaction, add MNase digestion buffer and MNase.

    • Incubate at 37°C for a time determined by a titration experiment to achieve ~80% mononucleosomes.

    • Stop the reaction by adding EDTA.

  • DNA Purification:

    • Purify the DNA fragments using a standard DNA purification kit.

  • Analysis:

    • Analyze the purified DNA fragments by agarose (B213101) gel electrophoresis or a more quantitative method like a Bioanalyzer to determine the amount of ~147 bp mononucleosomal DNA.

Chromatin Immunoprecipitation (ChIP)

This is a general protocol for performing ChIP to identify the genomic regions associated with this compound.[21][22][23]

Materials:

  • Cells or tissues of interest

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis buffer

  • Sonication buffer

  • ChIP dilution buffer

  • Anti-NAP-1 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • DNA purification kit

Procedure:

  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-NAP-1 antibody or control IgG overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C.

    • Treat with Proteinase K to digest proteins.

  • DNA Purification:

    • Purify the immunoprecipitated DNA.

  • Analysis:

    • Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify enriched genomic regions.

Signaling Pathways and Logical Relationships

Yeast Cell Cycle Regulation

Yeast_Cell_Cycle Clb2 Clb2 (Mitotic Cyclin) Cdc28 Cdc28 (CDK) Clb2->Cdc28 activates Nap1 Nap1 Clb2->Nap1 interacts with Cdc28->Nap1 interacts with Gin4 Gin4 (Kinase) Nap1->Gin4 activates MitoticEvents Mitotic Events (e.g., Spindle formation) Gin4->MitoticEvents promotes

Caption: Yeast this compound in mitotic progression.

Drosophila Telomere Maintenance

Drosophila_Telomere HeT_A_Gag HeT-A Gag Nap1 Nap1 HeT_A_Gag->Nap1 forms complex with Telomere Telomere Nap1->Telomere localizes to TelomereStability Telomere Stability Nap1->TelomereStability maintains Human_Innate_Immunity Viral_Infection Viral Infection TBK1 TBK1 Viral_Infection->TBK1 activates Nap1 NAP1 TBK1->Nap1 binds to IRF3 IRF3 TBK1->IRF3 phosphorylates Nap1->TBK1 acts as adaptor for Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN induces

References

Is NAP-1 Essential for Mammalian Cell Viability? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The question of whether Nucleosome Assembly Protein 1 (NAP-1) is an essential gene for the viability of mammalian cells is nuanced. While depletion of this compound family members, particularly NAP1L1, does not universally lead to immediate cell death across all cell types, it significantly impairs proliferation and survival, especially in rapidly dividing cells and during embryonic development. This guide provides a comparative analysis of the effects of this compound depletion on cell viability, drawing upon experimental data from various mammalian cell lines.

The this compound family of histone chaperones, which in mammals includes NAP1L1, NAP1L2, NAP1L3, NAP1L4, and NAP1L5, plays a crucial role in chromatin dynamics, including nucleosome assembly and disassembly, DNA replication, and gene expression regulation. Given these fundamental functions, the impact of their absence on cell viability is of significant interest to researchers in fields ranging from cancer biology to developmental biology.

Comparative Analysis of this compound Depletion on Cell Viability

The effects of depleting this compound family members, primarily through siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, have been investigated in a variety of mammalian cell lines. The outcomes are largely context-dependent, varying with the cell type and the specific this compound family member targeted.

Effects of NAP1L1 Depletion

NAP1L1 is the most ubiquitously expressed and extensively studied member of the family. Its depletion generally leads to a significant reduction in cell proliferation and can induce cell cycle arrest and apoptosis.

Table 1: Quantitative Effects of NAP1L1 Knockdown on Cancer Cell Proliferation and Viability

Cell Line Cancer Type Method Effect on Proliferation/Viability Apoptosis Reference
SKOV3 & OVCAR3 Ovarian Cancer siRNA/shRNA Significant decrease in cell number and colony formation. Significant increase in apoptotic cell population.[1][2] [1][2]
U87 & LN229 Glioma siRNA/shRNA Significant decrease in cell proliferation (MTT and clone formation assays). Dramatic induction of apoptosis.[3] [3]

| HCCLM3 & Huh7 | Hepatocellular Carcinoma | siRNA/shRNA | Significant decrease in cell viability (MTT assay) and proliferation (EdU assay). | Activation of apoptotic pathways.[4] |[4] |

In non-cancerous cell types, such as murine induced pluripotent stem cells (iPSCs), knockdown of Nap1l1 reduces the proliferation rate, while its overexpression enhances their growth potential.[5] Similarly, in cardiac fibroblasts, NAP1L1 knockdown attenuates TGF-β1-induced proliferation and viability.[6]

Differential Roles of this compound Family Members

Studies comparing different this compound family members suggest they have both overlapping and distinct functions.

In a study on HeLa cells, knockdown of NAP1L1 and NAP1L4 had different effects on p53 acetylation and the expression of its target genes, leading to opposing outcomes on cell growth and apoptosis under normal and genotoxic stress conditions. Under normal conditions, NAP1L1 knockdown facilitated cell growth, whereas NAP1L4 knockdown suppressed it. Conversely, under genotoxic stress, NAP1L1 knockdown promoted cell death, while NAP1L4 knockdown suppressed apoptosis.[7] This suggests that the cellular context and the specific family member involved are critical determinants of the outcome.

The neuron-specific family members, NAP1L2 and NAP1L3, also appear to be crucial for the viability and proper function of their respective cell types. Deletion of Nap1l2 in mice is embryonic lethal, and its absence in neural precursors leads to increased apoptosis.

Table 2: Effects of Depleting Other this compound Family Members

Gene Cell Type Method Effect on Proliferation/Viability Apoptosis Reference
NAP1L2 Mouse Neural Precursors Gene Deletion Increased proliferation and diminished differentiation. Increased levels of apoptosis.

| NAP1L4 | HeLa Cells | Knockdown | Suppression of cell growth under normal conditions. | Suppression of apoptosis under genotoxic stress.[7] |[7] |

Potential for Functional Redundancy

The existence of multiple this compound family members raises the possibility of functional redundancy, which could explain why the depletion of a single member is not always lethal. Evidence suggests that this compound family members can physically interact with each other. For instance, NAP1L2 has been shown to interact with the ubiquitously expressed NAP1L1 and NAP1L4.[8] This interaction could imply a cooperative or compensatory mechanism. However, studies have also shown that NAP1L1 and NAP1L4 can have distinct, and even opposing, roles in regulating cell fate, arguing against simple redundancy in all contexts.[7][9] Further research is needed to elucidate the extent of compensatory mechanisms among this compound family members upon the depletion of one.

Signaling Pathways and Experimental Workflows

The impact of this compound on cell viability is mediated through its involvement in several key signaling pathways. For example, NAP1L1 has been shown to promote cell proliferation in ovarian cancer through the HDGF/C-JUN signaling pathway.[1] In glioma cells, NAP1L1 interacts with HDGF to activate c-Jun, which in turn induces the expression of cell cycle promoters CCND1, CDK4, and CDK6.[3] Furthermore, NAP1L1 can regulate the NF-κB signaling pathway, which is a critical regulator of apoptosis.[10]

NAP1L1_Signaling_Pathway_in_Glioma NAP1L1 NAP1L1 HDGF HDGF NAP1L1->HDGF interacts with c_Jun c_Jun HDGF->c_Jun recruits CCND1_CDK4_CDK6 CCND1/CDK4/CDK6 c_Jun->CCND1_CDK4_CDK6 induces expression Proliferation Proliferation CCND1_CDK4_CDK6->Proliferation Chemoresistance Chemoresistance CCND1_CDK4_CDK6->Chemoresistance Experimental_Workflow cluster_Gene_Modulation Gene Modulation cluster_Validation Validation cluster_Functional_Assays Functional Assays siRNA siRNA/shRNA Knockdown qPCR qPCR (mRNA levels) siRNA->qPCR CRISPR CRISPR/Cas9 Knockout WesternBlot Western Blot (Protein levels) CRISPR->WesternBlot MTT MTT Assay (Viability) qPCR->MTT EdU EdU Assay (Proliferation) WesternBlot->EdU AnnexinV Annexin V/PI Staining (Apoptosis) WesternBlot->AnnexinV Caspase Caspase Activity Assay (Apoptosis) WesternBlot->Caspase

References

Reproducibility of published findings on NAP-1's role in cell cycle regulation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the role of Nucleosome Assembly Protein 1 (NAP-1) in cell cycle regulation. We examine the reproducibility of key discoveries by comparing quantitative data from foundational and subsequent studies. Detailed experimental protocols for pivotal assays are provided to facilitate independent verification and further research.

Key Findings on this compound's Role in Cell Cycle Regulation

This compound has been identified as a crucial regulator of the cell cycle in various organisms, from yeast to humans. Two primary pathways have been elucidated:

  • In Human Cells: The this compound/TBK1 Mitotic Pathway: Recent studies have implicated this compound as an essential protein for mitosis and cytokinesis. It functions by binding to and activating Tank Binding Kinase 1 (TBK1) at the centrosomes. The loss of this compound leads to TBK1 inactivation, resulting in significant mitotic and cytokinetic defects, including the accumulation of binucleated and multinucleated cells.[1]

  • In Budding Yeast: The this compound/Clb2/Gin4 Pathway: In Saccharomyces cerevisiae, this compound interacts with the mitotic cyclin Clb2. This interaction is necessary for Clb2 to execute a subset of its mitotic functions.[2] Furthermore, this compound and Clb2 are required for the phosphorylation and activation of the Gin4 kinase, which is involved in promoting the switch from polar to isotropic bud growth during mitosis.[3]

Comparative Analysis of Quantitative Data

To assess the reproducibility of these findings, we have summarized quantitative data from key publications.

Table 1: Mitotic Defects Following this compound Depletion in Human Cells
StudyCell LineMethod of this compound DepletionPercentage of Multinucleated Cells (Control)Percentage of Multinucleated Cells (this compound Depleted)Other Mitotic Defects Observed
Paul et al. (2023)[1]DLD-1Transient shRNA knockdown~2%~10%Increase in binucleated cells and abnormal mitotic cells.
Paul et al. (2023)[4]DLD-1 (dTAG system)dTAGV-1 treatment (20h)~2%~12%Monopolar spindles, multipolar spindles, chromatin bridges.
Uncited Subsequent StudyHeLaCRISPR/Cas9 knockoutNot ReportedNot ReportedSlower growth rates, increased number of bi- and multinucleated cells.
Table 2: Regulation of Kinase Activity by this compound
StudyOrganismKinaseExperimental ConditionFold Change in Kinase Activity (Compared to Control)
Altman & Kellogg (1997)[3]S. cerevisiaeGin4Mitotic arrest (benomyl) in Δnap1 cellsLow level of activity with little change during the cell cycle.
Paul et al. (2023)[5][6]HumanTBK1Mitosis in NAP1 KO HeLa cellsDecreased p-TBK1 levels.

Analysis: The essential role of this compound in activating its partner kinases during mitosis is a consistent finding in both yeast and human cells. While the specific kinases and interacting partners differ, the functional theme of this compound as a crucial upstream regulator of mitotic kinases is well-supported by the available data.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

NAP1_TBK1_Pathway cluster_mitosis Mitosis NAP1 This compound TBK1 TBK1 NAP1->TBK1 Binds & Activates Centrosome Centrosome NAP1->Centrosome Localizes to TBK1->Centrosome Localizes to Mitotic_Proteins Mitotic & Cytokinetic Proteins TBK1->Mitotic_Proteins Phosphorylates Cell_Cycle_Progression Accurate Mitosis & Cytokinesis Mitotic_Proteins->Cell_Cycle_Progression

Caption: this compound/TBK1 signaling pathway in human cell mitosis.

NAP1_Clb2_Gin4_Pathway cluster_yeast_mitosis Yeast Mitosis Clb2_CDK Clb2/CDK NAP1 Nap1 Clb2_CDK->NAP1 Binds Gin4 Gin4 Kinase NAP1->Gin4 Activates Mitotic_Progression Normal Mitotic Progression NAP1->Mitotic_Progression Required for Bud_Growth Switch to Isotropic Bud Growth Gin4->Bud_Growth Promotes Gin4->Mitotic_Progression Required for

Caption: this compound/Clb2/Gin4 pathway in budding yeast mitosis.

IP_Workflow start Cell Lysate (containing this compound) incubation Incubate with anti-NAP-1 antibody start->incubation beads Add Protein A/G Agarose (B213101) Beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis

Caption: Experimental workflow for Immunoprecipitation of this compound.

Cell_Cycle_Sync_Workflow start Asynchronous Cell Population treatment Treat with Nocodazole (B1683961) start->treatment arrest Cells arrest in G2/M phase treatment->arrest release Wash out Nocodazole to release block arrest->release collection Collect cells at time points for analysis release->collection

Caption: Workflow for cell synchronization at G2/M using Nocodazole.

Flow_Cytometry_Workflow start Harvest Cells fixation Fix cells in 70% Ethanol (B145695) start->fixation staining Stain with Propidium Iodide (PI) & RNase fixation->staining acquisition Acquire data on Flow Cytometer staining->acquisition analysis Analyze DNA content to determine cell cycle phases acquisition->analysis

Caption: Workflow for cell cycle analysis by Flow Cytometry.

Detailed Experimental Protocols

Immunoprecipitation of this compound

Objective: To isolate this compound and its interacting proteins from a cell lysate.

Materials:

  • Cell lysate

  • Anti-NAP-1 antibody

  • Protein A/G agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Add the anti-NAP-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against this compound and putative interacting partners.

Cell Synchronization at G2/M Phase using Nocodazole

Objective: To enrich a cell population in the G2/M phase of the cell cycle.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Nocodazole stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at a density that allows for logarithmic growth.

  • Allow cells to adhere and grow for 24 hours.

  • Add nocodazole to the culture medium at a final concentration of 50-100 ng/mL.

  • Incubate the cells for 12-18 hours.

  • To harvest mitotic cells, gently shake the culture plate to dislodge the rounded-up mitotic cells (mitotic shake-off).

  • To release the cells from the G2/M block, wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium without nocodazole.

  • Verify cell cycle arrest and synchronous re-entry by flow cytometry.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the distribution of a cell population in the different phases of the cell cycle.

Materials:

  • Harvested cells (at least 1x10^6 cells)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells by trypsinization or scraping and wash once with PBS.

  • Resuspend the cell pellet in 1 ml of PBS.

  • While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 0.5 ml of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

Comparing in-vitro chromatin assembly results with in-vivo observations for NAP-1.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the results obtained from in-vitro and in-vivo studies on the function of Nucleosome Assembly Protein 1 (NAP-1) in chromatin assembly. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to offer a comprehensive resource for understanding the multifaceted role of this key histone chaperone.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative parameters of this compound function derived from both in-vitro and in-vivo experimental systems. These values highlight the nuanced differences in this compound activity when studied in a controlled, reconstituted environment versus the complex milieu of a living cell.

ParameterIn-Vitro ObservationIn-Vivo ObservationKey Implications
Histone Binding Affinity (Kd) - this compound binds to H2A-H2B dimers with a high affinity.[1] - The interaction with (H3-H4)2 tetramers is also significant.[1]- Inferred to be a primary interactor with H2A-H2B dimers prior to their nuclear import and deposition.[2]The strong in-vitro binding underscores this compound's role as a canonical histone chaperone, which is consistent with its proposed in-vivo function of preventing non-specific histone aggregation.
Effect on Histone-DNA Interaction - this compound disfavors non-productive interactions between H2A-H2B dimers and DNA.[1]- Deletion of this compound leads to a significant enrichment of H2A and H2B histones across genes.[1][3]This direct correlation between in-vitro and in-vivo findings strongly supports the model where a key function of this compound is to prevent the aberrant association of H2A-H2B with DNA, thereby ensuring proper nucleosome stoichiometry.
Nucleosome Assembly Outcome - In the presence of ATP-dependent remodelers like RSC, this compound can facilitate the formation of hexasomes (nucleosomes lacking one H2A-H2B dimer).[3][4] - Single-molecule experiments show a DNA compaction of approximately 56 nm per nucleosome assembled by this compound.[5]- In nap1Δ strains, there is evidence of smaller nucleosome-like structures, potentially corresponding to hexasomes or other irregular particles.[2]The in-vitro generation of hexasomes in the presence of remodelers may reflect a transient state that occurs during dynamic processes like transcription in-vivo, where this compound plays a crucial role.
Role in Transcription - In reconstituted transcription systems, this compound can facilitate the passage of RNA polymerase through a nucleosome.[3][4]- this compound is recruited to actively transcribed genes and is implicated in the reassembly of nucleosomes following the passage of RNA polymerase II.[6]Both lines of evidence point to a critical role for this compound in maintaining chromatin integrity during transcription, likely by chaperoning histones that are transiently displaced.

Experimental Protocols

In-Vitro Chromatin Assembly: Plasmid Supercoiling Assay

This assay is a classic method to monitor the assembly of nucleosomes onto a circular plasmid DNA template. The incorporation of histones into nucleosomes introduces negative supercoils into the DNA, which can be resolved and visualized by agarose (B213101) gel electrophoresis.

Materials:

  • Relaxed, circular plasmid DNA

  • Purified recombinant this compound

  • Purified core histones (H2A, H2B, H3, H4)

  • ATP-dependent chromatin remodeling factor (e.g., ACF or RSC) (optional)

  • ATP and an ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) kinase)

  • Topoisomerase I (for relaxation of the initial plasmid, if needed)

  • Reaction buffer (e.g., containing HEPES, KCl, MgCl2)

  • DNA loading dye

  • Agarose gel and electrophoresis apparatus

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Gold)

Procedure:

  • Histone-Chaperone Pre-incubation: Incubate purified core histones with an equimolar amount of this compound in the reaction buffer on ice. This allows for the formation of histone-chaperone complexes.

  • Assembly Reaction: To the histone-NAP-1 mix, add the relaxed plasmid DNA, ATP, and the ATP regeneration system. If using a remodeling factor, it is also added at this step.

  • Incubation: Incubate the reaction at 30°C for a designated time course (e.g., 1-4 hours) to allow for nucleosome assembly.

  • Deproteinization: Stop the reaction and remove proteins by treating with Proteinase K, followed by phenol-chloroform extraction and ethanol (B145695) precipitation of the DNA.

  • Agarose Gel Electrophoresis: Resuspend the purified DNA in a suitable buffer and resolve the different topological forms on an agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye and visualize under UV light. The appearance of faster-migrating, supercoiled DNA bands compared to the relaxed starting material indicates successful nucleosome assembly.[7][8][9]

In-Vivo Chromatin Analysis: Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the in-vivo association of a specific protein, such as this compound, with particular genomic regions.

Materials:

  • Yeast or mammalian cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonication or micrococcal nuclease (MNase) to shear chromatin

  • Specific antibody against this compound

  • Protein A/G beads (for immunoprecipitation)

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • PCR or qPCR reagents and primers for target genomic loci

Procedure:

  • Cross-linking: Treat cells with formaldehyde to covalently cross-link proteins to DNA. Quench the reaction with glycine.[10]

  • Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei, and then isolate the chromatin. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or MNase digestion.[10]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to this compound. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with Proteinase K to digest the proteins and purify the associated DNA.

  • Analysis: Use PCR, qPCR, or high-throughput sequencing (ChIP-seq) to identify and quantify the DNA sequences that were associated with this compound in the cell.[11][12]

Mandatory Visualizations

experimental_workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis invitro_start Purified Components (this compound, Histones, DNA) assembly_assay Nucleosome Assembly Assay (e.g., Supercoiling) invitro_start->assembly_assay quant_analysis Quantitative Analysis (Binding affinity, Assembly rate) assembly_assay->quant_analysis comparison Comparison of Results quant_analysis->comparison invivo_start Living Cells (Yeast, Mammalian) chip Chromatin Immunoprecipitation (ChIP) invivo_start->chip gene_expression Gene Expression Analysis (e.g., in nap1Δ) invivo_start->gene_expression chip->comparison gene_expression->comparison

Caption: Workflow for comparing in-vitro and in-vivo this compound function.

nap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus new_histones Newly Synthesized H2A-H2B nap1_h2ab This compound-(H2A-H2B) Complex new_histones->nap1_h2ab Binding nap1_h2ab_nuc This compound-(H2A-H2B) nap1_h2ab->nap1_h2ab_nuc Nuclear Import h3h4_dna (H3-H4)2-DNA Complex (Tetrasome) hexasome Hexasome Intermediate h3h4_dna->hexasome H2A-H2B Deposition nucleosome Mature Nucleosome rna_pol RNA Polymerase II nucleosome->rna_pol hexasome->nucleosome H2A-H2B Deposition transcription Transcription rna_pol->transcription transcription->nucleosome Reassembly nap1_h2ab_nuc->hexasome nap1_h2ab_nuc->transcription Facilitates

Caption: Proposed role of this compound in chromatin assembly and transcription.

References

Investigating the role of NAP-1 in the pathogenicity of fungi like Magnaporthe oryzae.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the role of NAP-1 in the pathogenicity of Magnaporthe oryzae and its comparison with homologs in other fungi.

The Nucleosome Assembly Protein 1 (this compound) is a highly conserved histone chaperone that plays a crucial role in the chromatin dynamics of eukaryotic organisms. In the realm of fungal pathogens, this compound has emerged as a key player in orchestrating the developmental processes essential for successful host infection. This guide provides a comparative analysis of the function of this compound in the rice blast fungus, Magnaporthe oryzae, with its counterparts in the model yeast Saccharomyces cerevisiae and the opportunistic human pathogen Candida albicans.

Performance Comparison of this compound Deletion Mutants

The functional significance of this compound in fungal biology is underscored by the distinct phenotypes observed in its absence. The following tables summarize the quantitative data from studies on this compound deletion mutants in M. oryzae (ΔMonap1), S. cerevisiae (Δnap1), and C. albicans (Δnap1).

ParameterWild Type (70-15)ΔMonap1 MutantPercentage ChangeReference
Mycelial Growth (Colony Diameter, cm at 9 dpi) 5.18 ± 0.024.24 ± 0.04~18% decrease[1]
Asexual Sporulation (Conidia/plate) 15.6 x 10⁴1.8 x 10⁴~88% decrease[1]
Appressorium Formation Rate (at 24 h) >95%~20%>75% decrease[2]
Pathogenicity (Lesion Formation on Rice) Severe LesionsApathogenic (No Lesions)100% decrease in virulence[1][2]

Table 1: Phenotypic Comparison of Wild-Type M. oryzae and ΔMonap1 Mutant. [1][2]

ParameterWild TypeΔnap1 MutantPhenotypic ObservationReference
Vegetative Growth NormalNo significant defectGenerally normal growth under standard conditions[2]
Budding Pattern Normal bipolar/axialAbnormal, often polarDisrupted budding pattern[3]
Sporulation NormalDefectiveReduced sporulation efficiency[3]

Table 2: Phenotypic Comparison of Wild-Type S. cerevisiae and Δnap1 Mutant. [2][3]

ParameterWild TypeΔnap1 MutantPhenotypic ObservationReference
Filamentous Growth RegulatedConstitutive filamentous growthHyphal formation in the absence of inducing signals[4]
Virulence (Mouse model of systemic infection) HighGreatly reducedAttenuated virulence[4]

Table 3: Phenotypic Comparison of Wild-Type C. albicans and Δnap1 Mutant. [4]

The Role of MoNap1 in Magnaporthe oryzae Pathogenicity

In Magnaporthe oryzae, MoNap1 is indispensable for its pathogenic lifestyle. Deletion of the MoNAP1 gene results in a drastic reduction in virulence, primarily due to defects in the formation of a specialized infection structure called the appressorium.[1][2] The ΔMonap1 mutant produces smaller, malformed appressoria that are unable to generate the necessary turgor pressure to breach the host cuticle.[2] Furthermore, MoNap1 is crucial for normal vegetative growth, conidiation (the production of asexual spores), and maintaining cell wall integrity.[1]

Molecular studies have revealed that MoNap1 interacts with histones H2A and H2B, underscoring its canonical role in nucleosome assembly.[1] Intriguingly, MoNap1 also interacts with the B-type cyclin, Cyc1, suggesting a direct link to the regulation of the cell cycle, a process tightly coupled with the morphogenetic changes required for infection.[1]

Signaling Pathways and MoNap1's Position

The infection process of M. oryzae, particularly appressorium formation, is governed by complex signaling networks. Two of the most critical pathways are the Pmk1 MAP kinase cascade and the cAMP-PKA pathway. While a direct physical interaction between MoNap1 and the core components of these pathways has not been definitively established, its interaction with Cyc1 places it at a crucial intersection of signaling and cell cycle control. The Pmk1 and cAMP-PKA pathways are known to regulate cell cycle progression, which is a prerequisite for the mitotic division that occurs during appressorium development. Therefore, MoNap1 likely acts downstream of these signaling cascades, translating the signals into the chromatin remodeling and gene expression changes necessary for proper cell cycle progression and, consequently, pathogenic development.

G Hypothesized Signaling Network Involving MoNap1 in M. oryzae Pathogenicity cluster_0 Host Surface Cues cluster_1 Signal Transduction cluster_2 Cell Cycle Control cluster_3 Chromatin Remodeling cluster_4 Pathogenic Development Hydrophobicity Hydrophobicity Cuticle Waxes Cuticle Waxes cAMP_PKA cAMP-PKA Pathway Cuticle Waxes->cAMP_PKA Pmk1_MAPK Pmk1 MAP Kinase Pathway Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) Pmk1_MAPK->Cell_Cycle_Progression cAMP_PKA->Cell_Cycle_Progression Cyc1 Cyc1 (B-type Cyclin) Cell_Cycle_Progression->Cyc1 MoNap1 MoNap1 Cyc1->MoNap1 interacts Appressorium_Formation Appressorium Formation MoNap1->Appressorium_Formation regulates Pathogenicity Pathogenicity Appressorium_Formation->Pathogenicity

Caption: Hypothesized signaling network in M. oryzae.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to investigate the function of MoNap1.

Gene Knockout in Magnaporthe oryzae

Objective: To create a null mutant of the MoNAP1 gene to study its function.

Methodology: A targeted gene replacement strategy is commonly employed.

  • Construct Generation: A gene replacement cassette is constructed containing a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by DNA sequences homologous to the regions upstream and downstream of the MoNAP1 open reading frame.

  • Protoplast Transformation: Protoplasts are generated from young mycelia of the wild-type M. oryzae strain by enzymatic digestion of the cell walls. The gene replacement cassette is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Resistant colonies are then screened by PCR and Southern blot analysis to confirm the homologous recombination event and the successful deletion of the MoNAP1 gene.

Yeast Two-Hybrid (Y2H) Assay

Objective: To identify proteins that physically interact with MoNap1.

Methodology: The Y2H system is based on the reconstitution of a functional transcription factor in yeast.

  • Bait and Prey Construction: The coding sequence of MoNAP1 is cloned into a "bait" vector, fusing it to a DNA-binding domain (DBD). A cDNA library from M. oryzae is cloned into a "prey" vector, fusing the cDNA-encoded proteins to a transcriptional activation domain (AD).

  • Yeast Transformation: The bait plasmid and the prey library plasmids are co-transformed into a suitable yeast reporter strain.

  • Interaction Screening: If the bait and a prey protein interact, the DBD and AD are brought into close proximity, reconstituting the transcription factor. This activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on a selective medium and/or exhibit a color change.

  • Identification of Interactors: Plasmids from the positive yeast colonies are isolated, and the prey cDNA inserts are sequenced to identify the interacting proteins.

Co-immunoprecipitation (Co-IP)

Objective: To validate the protein-protein interactions identified by Y2H in vivo.

Methodology: Co-IP involves the precipitation of a protein of interest along with its binding partners from a cell extract.

  • Protein Expression: A tagged version of the protein of interest (e.g., MoNap1-GFP) and its putative interacting partner (e.g., Cyc1-FLAG) are co-expressed in M. oryzae.

  • Cell Lysis: Mycelia are harvested and lysed to release the protein complexes.

  • Immunoprecipitation: An antibody specific to one of the tags (e.g., anti-GFP) is added to the cell lysate. The antibody-protein complexes are then captured using protein A/G-conjugated beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using antibodies against both tags (e.g., anti-GFP and anti-FLAG) to confirm the co-precipitation of the interacting partner.

Subcellular Localization with GFP Fusion

Objective: To determine the cellular location of MoNap1.

Methodology: This technique involves tagging the protein of interest with a fluorescent protein.

  • Fusion Construct: The coding sequence of MoNAP1 is fused in-frame with the gene encoding Green Fluorescent Protein (GFP). This fusion construct is placed under the control of the native MoNAP1 promoter to ensure expression at physiological levels.

  • Fungal Transformation: The MoNap1-GFP fusion construct is introduced into the wild-type M. oryzae strain.

  • Microscopy: The transformed fungal cells are observed at different developmental stages (e.g., vegetative hyphae, conidia, appressoria) using a fluorescence microscope. The localization of the GFP signal reveals the subcellular distribution of the MoNap1 protein.

G General Experimental Workflow for Functional Analysis of MoNap1 Phenotypic_Analysis Phenotypic Analysis (Growth, Sporulation, Pathogenicity) Functional_Characterization Functional Characterization of MoNap1 Phenotypic_Analysis->Functional_Characterization Y2H Yeast Two-Hybrid (Identify Interactors) CoIP Co-immunoprecipitation (Validate Interactions) Y2H->CoIP CoIP->Functional_Characterization GFP_Fusion GFP Fusion & Subcellular Localization GFP_Fusion->Functional_Characterization

Caption: Experimental workflow for MoNap1 analysis.

Conclusion

The nucleosome assembly protein this compound is a multifaceted protein that extends its function beyond chromatin assembly to play a pivotal role in the pathogenicity of fungi like Magnaporthe oryzae. Its involvement in fundamental processes such as cell cycle regulation, morphogenesis, and stress response makes it an attractive target for the development of novel antifungal strategies. The comparative analysis presented in this guide highlights both the conserved and species-specific roles of this compound, providing a valuable resource for researchers aiming to unravel the complexities of fungal pathogenesis and to design effective disease control measures.

References

Safety Operating Guide

Navigating the Disposal of NAP-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the disposal of NAP-1, focusing on safety, and logistical planning. The information presented is synthesized from safety data sheets and general laboratory waste management protocols to build trust and provide value beyond the product itself.

The designation "this compound" can refer to different substances. This guide primarily addresses the disposal of the chemical compound This compound (5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid, ethyl ester; CAS Number: 131721-28-3) , which, according to its Safety Data Sheet (SDS), is not classified as a hazardous substance.[1] However, it is crucial to recognize that laboratory protocols may involve other reagents or generate waste that is considered hazardous. Therefore, this document also incorporates general best practices for chemical waste management.

I. Safety and Hazard Assessment of this compound

According to the Globally Harmonized System (GHS), the specified this compound compound is not classified as hazardous.[1] Nevertheless, standard laboratory precautions should always be observed.

Hazard Identification Summary:

Hazard Rating SystemHealthFireReactivity
NFPA Ratings 000
HMIS-Ratings 000
(Scale: 0 = Minimal Hazard, 4 = Severe Hazard)[1]

Personal Protective Equipment (PPE):

While the substance is not classified as hazardous, the usual precautionary measures for handling chemicals should be followed.[1] Always consult your institution's specific chemical hygiene plan.[2]

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or safety glasses.Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

II. Step-by-Step Disposal Protocol for Non-Hazardous this compound

The primary instruction for the disposal of solid, non-hazardous this compound is to "Pick up mechanically".[1] This should be done in a manner that prevents the generation of dust. Under no circumstances should chemical waste be disposed of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]

Protocol for Uncontaminated this compound Solid Waste:

  • Containment: Carefully sweep or scoop the solid this compound waste into a designated, clearly labeled, and sealable waste container. Avoid actions that could create airborne dust.

  • Labeling: Label the container as "this compound Waste" or with another designation required by your facility's waste management program. Include the date.

  • Storage: Store the sealed waste container in a designated laboratory waste accumulation area. Do not place waste containers in hallways or other public locations.[5]

  • Disposal Request: Once the container is full, or according to your institution's pickup schedule, contact your EHS department to arrange for collection.[3]

Protocol for Contaminated Materials:

Any materials (e.g., paper towels, gloves, weigh boats) contaminated with this compound should be collected and disposed of as chemical waste.

  • Collection: Place all contaminated disposable materials into a designated, leak-proof waste bag or container.

  • Segregation: Do not mix this waste with other incompatible waste streams.[5]

  • Labeling and Disposal: Label the container appropriately and request pickup from your EHS department.

III. General Chemical Waste Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of any laboratory chemical, including this compound. This ensures that all waste is correctly characterized and handled, maintaining safety and compliance.

G General Laboratory Chemical Disposal Workflow start Start: Chemical Waste Generated is_known Is the chemical identity and hazard known? start->is_known consult_sds Consult Safety Data Sheet (SDS) & EHS is_known->consult_sds No is_hazardous Is the waste hazardous (ignitable, corrosive, reactive, toxic)? is_known->is_hazardous Yes consult_sds->is_hazardous non_haz_waste Dispose as Non-Hazardous Chemical Waste per EHS Guidelines is_hazardous->non_haz_waste No haz_waste Dispose as Hazardous Chemical Waste is_hazardous->haz_waste Yes collect Collect in a compatible, sealed, and labeled container non_haz_waste->collect haz_waste->collect segregate Segregate from incompatible waste streams collect->segregate store Store in designated Satellite Accumulation Area segregate->store request_pickup Request pickup from EHS store->request_pickup stop End: Waste Removed request_pickup->stop

General workflow for chemical waste disposal.

IV. Experimental Protocol: Spill Management for Solid this compound

In the event of a spill, immediate and appropriate action is required to ensure safety.

Methodology for a Small Spill of Solid, Non-Hazardous this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.

  • Clean-up:

    • Carefully scoop or sweep the spilled material and covering into a designated waste container.

    • Use a damp cloth or paper towel to wipe the spill area clean.

    • Place all cleaning materials into the same waste container.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Disposal: Seal and label the waste container and dispose of it as chemical waste through your institution's EHS department.

  • Hygiene: Wash hands thoroughly after the clean-up is complete.

For large spills or spills of unknown substances, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]

References

Navigating the Safety Protocols for Handling NAP-1

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research, the term "NAP-1" can refer to several distinct substances, each with its own specific handling requirements and safety protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of materials referred to as this compound. It is crucial to first correctly identify the specific this compound substance being used in your laboratory.

Identifying Your this compound Compound

The appropriate personal protective equipment (PPE) and handling procedures are entirely dependent on the nature of the this compound . The following are the most common substances identified as this compound in a research context:

  • This compound (Chemical Compound): 5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid, ethyl ester.

  • This compound (Biological Material): Often refers to strains of Clostridium difficile, such as in the product "NATtrol™ Clostridium difficile (NAP1) External Run Control"[1].

  • This compound (Protein): Nucleosome Assembly Protein 1, a histone chaperone involved in chromatin assembly[2][3][4].

Consult your container's label, product literature, or Safety Data Sheet (SDS) to confirm which substance you are handling. If you are uncertain, do not proceed until you have made a positive identification.

Personal Protective Equipment (PPE) and Handling Procedures

Based on the identity of your this compound, follow the corresponding safety guidelines outlined below.

This compound: The Chemical Compound

For the chemical compound 5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid, ethyl ester, the Safety Data Sheet indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[5]. However, standard laboratory best practices for handling chemicals should always be observed[5].

Recommended PPE and Handling Summary

PPE/ControlSpecificationRationale
Eye Protection Safety glasses with side shields[6][7]Protects against accidental splashes.
Hand Protection Standard laboratory gloves (e.g., nitrile)[6][8]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat[6][7]Protects personal clothing from contamination.
Engineering Controls Well-ventilated areaEnsures a safe breathing environment.

Disposal Plan: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.

This compound: The Biological Material (C. difficile)

When handling biological materials such as Clostridium difficile (NAP1), it is crucial to operate under the assumption that the material could be infectious[1]. Universal precautions should be strictly followed.

Recommended PPE and Handling Summary

PPE/ControlSpecificationRationale
Eye Protection Safety glasses or goggles[1][9]Protects mucous membranes from splashes of potentially infectious material.
Hand Protection Disposable nitrile gloves[1][8]Provides a barrier against biological contamination.
Body Protection Laboratory coat[1]Prevents contamination of personal clothing.
Work Practices Handle in accordance with good laboratory practices and safety procedures[1].Minimizes the risk of exposure and contamination.

Disposal Plan: All contaminated waste, including used PPE, must be decontaminated, typically by autoclaving, before being disposed of as biohazardous waste. Follow your institution's specific guidelines for biohazardous waste disposal.

This compound: The Protein (Nucleosome Assembly Protein 1)

For the recombinant Nucleosome Assembly Protein 1, while not inherently hazardous in the same way as a pathogenic organism, it should be handled with care to maintain its integrity and to prevent any potential allergenic or other biological effects from exposure. Standard protocols for handling non-hazardous recombinant proteins are appropriate.

Recommended PPE and Handling Summary

PPE/ControlSpecificationRationale
Eye Protection Safety glasses with side shields[6][7]Protects against accidental splashes of protein solutions.
Hand Protection Disposable nitrile gloves[6][8]Prevents contamination of the protein sample and protects the user.
Body Protection Laboratory coat[6][7]Protects personal clothing.
Work Practices Follow standard molecular biology laboratory procedures.Ensures the quality of the experimental results and maintains a safe working environment.

Disposal Plan: Dispose of protein solutions and contaminated materials in accordance with standard laboratory procedures for non-hazardous biological waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates a generalized workflow for the safe handling of any of the identified this compound substances in a laboratory setting. This workflow emphasizes the critical steps of preparation, handling, and disposal.

NAP1_Handling_Workflow General Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal Phase A Identify Specific this compound (Chemical, Biological, Protein) B Consult Safety Data Sheet (SDS) A->B C Perform Risk Assessment B->C D Select and Don Appropriate PPE C->D E Prepare Work Area (e.g., clean bench, fume hood) D->E Proceed to Handling F Handle this compound According to Protocol E->F G Perform Experiment F->G H Decontaminate Work Area G->H Experiment Complete I Segregate Waste (Chemical, Biohazardous, General) H->I J Doff and Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K

A generalized workflow for the safe handling of this compound substances.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.